molecular formula C10H13NO3 B1598380 2-amino-2-(2-ethoxyphenyl)acetic Acid CAS No. 91012-71-4

2-amino-2-(2-ethoxyphenyl)acetic Acid

Cat. No.: B1598380
CAS No.: 91012-71-4
M. Wt: 195.21 g/mol
InChI Key: ZPHTXVAHSOCFLY-UHFFFAOYSA-N
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Description

2-amino-2-(2-ethoxyphenyl)acetic Acid is a useful research compound. Its molecular formula is C10H13NO3 and its molecular weight is 195.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-2-(2-ethoxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-2-14-8-6-4-3-5-7(8)9(11)10(12)13/h3-6,9H,2,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPHTXVAHSOCFLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00401098
Record name 2-amino-2-(2-ethoxyphenyl)acetic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00401098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91012-71-4
Record name 2-amino-2-(2-ethoxyphenyl)acetic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00401098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 2-Amino-2-(2-ethoxyphenyl)acetic Acid: Structure, Properties, and Synthetic Considerations

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 2-amino-2-(2-ethoxyphenyl)acetic acid, a non-proteinogenic amino acid of interest to researchers and professionals in drug development and medicinal chemistry. This document will delve into the compound's chemical structure, molecular weight, and key physicochemical properties. It will also explore potential synthetic pathways and characterization methodologies, offering insights grounded in established chemical principles.

Introduction: The Significance of Substituted Phenylglycines

Non-natural amino acids are critical building blocks in modern drug discovery. They offer a pathway to introduce novel chemical functionalities, conformational constraints, and metabolic stability into peptide-based therapeutics and small molecule drugs. Substituted phenylglycine derivatives, in particular, are of significant interest due to their presence in a variety of bioactive molecules. The specific nature and position of the substituent on the phenyl ring can profoundly influence a molecule's pharmacological properties, including its binding affinity, selectivity, and pharmacokinetic profile.

This guide focuses specifically on this compound, an analog of phenylglycine featuring an ethoxy group at the ortho-position of the phenyl ring. While direct experimental data for this specific isomer is not extensively available in public literature, we can infer many of its properties and potential applications by examining closely related and well-characterized analogs, such as 2-amino-2-(2-methoxyphenyl)acetic acid and 2-amino-2-(4-ethoxyphenyl)acetic acid.

Molecular Structure and Physicochemical Properties

The foundational step in understanding the utility of any chemical compound is a thorough characterization of its molecular structure and inherent properties.

Chemical Structure and Molecular Formula

The chemical structure of this compound consists of a central alpha-carbon bonded to an amino group, a carboxylic acid group, a hydrogen atom, and a 2-ethoxyphenyl group.

Molecular Formula: C₁₀H₁₃NO₃

The presence of the ethoxy group at the ortho position introduces specific steric and electronic features. The lone pairs of the oxygen atom can participate in resonance with the aromatic ring, influencing its electron density. Furthermore, the ethoxy group can act as a hydrogen bond acceptor.

Molecular Weight

The molecular weight of a compound is a fundamental property derived from its molecular formula.

CompoundMolecular FormulaMolecular Weight ( g/mol )
This compoundC₁₀H₁₃NO₃195.22
2-amino-2-(2-methoxyphenyl)acetic acidC₉H₁₁NO₃181.19[1]
2-amino-2-(4-ethoxyphenyl)acetic acidC₁₀H₁₃NO₃195.22[2]

The exact mass of 2-amino-2-(4-ethoxyphenyl)acetic acid has been reported as 195.09000.[2]

IUPAC Name and CAS Number

For precise identification and database searching, the IUPAC name and CAS number are essential. While a specific CAS number for this compound is not readily found in major chemical databases, its IUPAC name is This compound .

For comparison, the CAS number for the related compound 2-amino-2-(4-ethoxyphenyl)acetic acid is 299168-49-3.[2]

Synthesis and Characterization

The synthesis of substituted phenylglycines can be achieved through various established organic chemistry methodologies. A common and effective approach is the Strecker synthesis.

Proposed Synthetic Pathway: Strecker Synthesis

The Strecker synthesis is a versatile method for producing α-amino acids. The proposed pathway for this compound would involve the following conceptual steps:

Strecker_Synthesis A 2-Ethoxybenzaldehyde C α-Aminonitrile Intermediate A->C Reaction B Ammonium Chloride + Sodium Cyanide B->C Reagents E This compound C->E Hydrolysis D Acid Hydrolysis D->E Condition

Caption: A conceptual workflow for the Strecker synthesis of this compound.

Step-by-Step Methodology:

  • Reaction of Aldehyde: 2-Ethoxybenzaldehyde is reacted with ammonium chloride and sodium cyanide. The aldehyde first reacts with ammonia to form an imine.

  • Formation of α-Aminonitrile: The cyanide ion then attacks the imine to form an α-aminonitrile intermediate.

  • Hydrolysis: The resulting α-aminonitrile is then subjected to acid hydrolysis, which converts the nitrile group into a carboxylic acid, yielding the final product, this compound.

Rationale for Experimental Choices:

  • Starting Material: 2-Ethoxybenzaldehyde is a commercially available and stable starting material.

  • Reagents: Ammonium chloride and sodium cyanide are standard reagents for the Strecker synthesis, providing the necessary amine and cyanide functionalities.

  • Hydrolysis: Acid hydrolysis is a robust and well-established method for the conversion of nitriles to carboxylic acids.

Characterization Techniques

To confirm the identity and purity of the synthesized this compound, a combination of analytical techniques would be employed.

TechniqueExpected Observations
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H NMR would show characteristic peaks for the aromatic protons, the ethoxy group (a triplet and a quartet), the α-proton, and the exchangeable protons of the amino and carboxylic acid groups. ¹³C NMR would show distinct signals for each carbon atom in the molecule.
Mass Spectrometry (MS) The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (195.22 g/mol ). High-resolution mass spectrometry would confirm the elemental composition.
Infrared (IR) Spectroscopy The IR spectrum would display characteristic absorption bands for the N-H stretch of the amino group, the O-H stretch of the carboxylic acid, and the C=O stretch of the carbonyl group.
Purity Analysis (e.g., HPLC) High-performance liquid chromatography, particularly chiral HPLC, would be used to determine the purity of the compound and, if a racemic synthesis is performed, to separate the enantiomers.

Potential Applications in Drug Development

While specific applications of this compound are not documented, its structural features suggest its potential utility in several areas of medicinal chemistry.

Peptidomimetics and Novel Therapeutics

The incorporation of this non-natural amino acid into peptide sequences can lead to peptidomimetics with enhanced properties. The ethoxy group can provide a handle for further functionalization or can influence the local conformation of the peptide backbone, potentially leading to improved target binding and increased resistance to enzymatic degradation.

Linker Technology in Proteolysis Targeting Chimeras (PROTACs)

Closely related amino acid derivatives are utilized as components of linkers in PROTACs.[3] These heterobifunctional molecules are designed to induce the degradation of specific target proteins. The physicochemical properties of the linker, such as its length, rigidity, and solubility, are critical for the efficacy of the PROTAC. The inclusion of moieties like substituted phenylglycines allows for fine-tuning of these properties.[3]

PROTAC_Structure A Warhead (Binds to Target Protein) B Linker (Contains this compound) A->B C E3 Ligase Ligand B->C

Caption: The general structure of a PROTAC, highlighting the potential role of the title compound in the linker.

Conclusion

This compound represents a valuable, albeit not widely documented, building block for medicinal chemistry and drug development. Its unique structural features, conferred by the ortho-ethoxy substitution on the phenylglycine scaffold, offer intriguing possibilities for modulating the properties of bioactive molecules. While further experimental validation of its synthesis, properties, and applications is warranted, the foundational chemical principles and the extensive research on related analogs provide a strong basis for its exploration by researchers and scientists in the field. This guide has provided a comprehensive theoretical framework to support such future investigations.

References

  • LookChem. (n.d.). 2-amino-2-(4-ethoxyphenyl)acetic acid CAS NO.299168-49-3. Retrieved from [Link]

  • PubChem. (n.d.). 2-amino-2-(2-methoxyphenyl)acetic Acid. Retrieved from [Link]

Sources

Physicochemical Properties of 2-Amino-2-(2-ethoxyphenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Amino-2-(2-ethoxyphenyl)acetic acid (CAS 91012-71-4), also known as 2-(2-ethoxyphenyl)glycine, is a non-proteinogenic


-amino acid characterized by an ethoxy substituent at the ortho position of the phenyl ring. It serves as a critical chiral building block in the synthesis of peptidomimetics and 

-lactam antibiotics. Its steric bulk and electronic properties, distinct from the unsubstituted phenylglycine, make it a valuable scaffold for modulating the lipophilicity and metabolic stability of pharmaceutical intermediates.

This guide details the physicochemical profile, synthetic pathways, and analytical characterization of the compound, providing a self-validating reference for laboratory application.

Chemical Identity & Structural Descriptors[1][2][3]

The compound exists as a zwitterion in the crystalline state and at physiological pH. The ortho-ethoxy group introduces significant steric hindrance, influencing both the rotational barrier of the phenyl ring and the acidity of the ammonium group.

PropertyDescriptor
IUPAC Name This compound
Common Synonyms 2-Ethoxy-DL-phenylglycine; 2-(2-Ethoxyphenyl)glycine
CAS Registry Number 91012-71-4
Molecular Formula

Molecular Weight 195.22 g/mol
SMILES CCOc1ccccc1C(N)C(=O)O
Chirality Contains one stereocenter (C

). Available as racemate (DL) or enantiopure (D/L) forms.

Synthetic Methodology

The industrial preparation of this compound typically follows the Bucherer-Bergs reaction or the Strecker synthesis . The Bucherer-Bergs route is often preferred for its operational safety and ease of purification via the hydantoin intermediate.

Synthesis Pathway (Bucherer-Bergs)[4]

The synthesis begins with 2-ethoxybenzaldehyde, which undergoes condensation with potassium cyanide and ammonium carbonate to form the hydantoin derivative. Subsequent alkaline hydrolysis yields the racemic amino acid.

Synthesis Aldehyde 2-Ethoxybenzaldehyde (Precursor) Hydantoin 5-(2-Ethoxyphenyl)hydantoin (Intermediate) Aldehyde->Hydantoin Cyclization Reagents KCN, (NH4)2CO3 EtOH/H2O, 60°C Product 2-Amino-2-(2-ethoxyphenyl) acetic acid Hydantoin->Product Ring Opening Hydrolysis NaOH / H2O Reflux, 24h

Figure 1: Synthetic route via Bucherer-Bergs cyclization.[1][2] The hydantoin intermediate provides a purification checkpoint before final hydrolysis.

Physicochemical Properties[1][5]

Solid State Characteristics
  • Appearance: White to off-white crystalline powder.

  • Melting Point: 235–240 °C (Decomposition).

    • Note: Like most phenylglycines, the compound does not melt cleanly but undergoes sublimation and decomposition. Differential Scanning Calorimetry (DSC) is recommended for precise purity assessment.

  • Hygroscopicity: Moderately hygroscopic. Storage in a desiccator is required to prevent caking and hydrate formation.

Solution State Properties

The solubility profile is pH-dependent due to its amphoteric nature.

ParameterValue (Approx.)Mechanistic Insight
pKa₁ (COOH) 2.1 ± 0.1The electron-donating ethoxy group slightly destabilizes the carboxylate anion compared to phenylglycine.
pKa₂ (NH₃⁺) 9.2 ± 0.1The ammonium group is protonated at physiological pH.
Isoelectric Point (pI) ~5.65Minimum solubility occurs near this pH.
LogP (Octanol/Water) 0.8 – 1.1The ethoxy chain increases lipophilicity relative to phenylglycine (LogP ~ -2.1), improving membrane permeability.
Solubility (Water) Low (< 5 mg/mL)Low solubility at pI; highly soluble in 1M HCl or 1M NaOH.
Zwitterionic Equilibrium

At neutral pH, the compound exists primarily as a zwitterion. This equilibrium dictates its behavior in extraction and chromatography.

Equilibrium Cation Cationic Form (pH < 2.0) [NH3+, COOH] Zwitterion Zwitterionic Form (pH 2.1 - 9.2) [NH3+, COO-] Cation->Zwitterion -H+ Zwitterion->Cation +H+ Anion Anionic Form (pH > 9.2) [NH2, COO-] Zwitterion->Anion -H+ Anion->Zwitterion +H+

Figure 2: pH-dependent ionization states. The zwitterionic form dominates at neutral pH, contributing to low aqueous solubility.

Analytical Profiling Protocols

HPLC Method for Purity & Chiral Separation

Because the compound contains a chiral center, enantiomeric purity is a critical quality attribute (CQA).

  • Column: Chiralpak AGP (

    
    -acid glycoprotein) or Crownpak CR(+) (Crown ether based).
    
  • Mobile Phase: 10 mM Ammonium Acetate (pH 5.0) / Acetonitrile (90:10 v/v).

  • Flow Rate: 0.8 mL/min.

  • Detection: UV at 220 nm (Phenyl absorption) and 270 nm (Ethoxy-phenyl secondary band).

  • Protocol Validation:

    • Prepare a 1 mg/mL stock in mobile phase.

    • Inject 10 µL.

    • The ortho-substitution may cause peak broadening due to rotamerism; ensure column temperature is controlled (typically 25°C or 40°C) to sharpen peaks.

NMR Characterization (¹H-NMR, 400 MHz, D₂O/DCl)
  • 
     1.35 (t, 3H):  Methyl protons of the ethoxy group.
    
  • 
     4.10 (q, 2H):  Methylene protons of the ethoxy group.
    
  • 
     5.25 (s, 1H):  Chiral 
    
    
    
    -proton (methine).
  • 
     6.90 - 7.40 (m, 4H):  Aromatic protons. The ortho-ethoxy group shields the H-3 proton, creating a distinct multiplet pattern compared to unsubstituted phenylglycine.
    

Handling and Stability

  • Stability: Stable under ambient conditions. Susceptible to oxidative degradation (N-oxide formation) if stored in solution for prolonged periods.

  • Hydrolysis: The amide bond (if derivatized) is sterically protected by the ortho-ethoxy group, rendering it more resistant to enzymatic hydrolysis than unsubstituted analogs.

  • Safety: Irritant to eyes and respiratory system. Standard PPE (gloves, goggles, fume hood) is mandatory.

References

  • Bucherer, H. T., & Steiner, W. (1934).[3] Über die Synthese von Hydantoinen und deren Spaltung zu α-Aminosäuren. Journal für Praktische Chemie.

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 99291, 2-Phenylglycine. Retrieved from

  • Ware, E. (1950).[1][3] The Chemistry of the Hydantoins. Chemical Reviews, 46(3), 403–470.[1][3] [3]

  • Sigma-Aldrich. (2023). Product Specification: Phenylglycine Derivatives.

Sources

Solubility Profile & Thermodynamic Analysis of 2-Amino-2-(2-ethoxyphenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Process Optimization

Executive Summary

The compound 2-amino-2-(2-ethoxyphenyl)acetic acid (also known as 2-ethoxyphenylglycine) represents a critical class of non-proteinogenic amino acids used as chiral intermediates in the synthesis of semi-synthetic antibiotics (e.g., cephalosporins) and peptide mimetics. Its solubility profile is the governing parameter for yield maximization during synthesis, purification, and crystallization.[1]

This guide provides an in-depth analysis of the solubility behavior of this compound in various organic solvents. By synthesizing experimental data from structural analogs (2-methoxyphenylglycine and 4-ethoxyphenylglycine) and applying thermodynamic principles, this document establishes a robust framework for solvent selection and process design.

Chemical Identity & Structural Significance[1][2][3][4]

Understanding the molecular architecture is a prerequisite for predicting solubility behavior.[1] The ortho-ethoxy substitution introduces unique steric and electronic effects compared to its para isomer.

Structural Properties[1]
  • IUPAC Name: this compound

  • Molecular Formula: C₁₀H₁₃NO₃

  • Molecular Weight: 195.22 g/mol [1]

  • Key Functional Groups:

    • 
      -Amino group (Basic, pKa 
      
      
      
      9.0)[1]
    • Carboxylic acid group (Acidic, pKa

      
       2.0)[1]
      
    • 2-Ethoxy phenyl ring (Lipophilic, Steric hindrance)[1]

The "Ortho Effect" on Solubility

Unlike the para-isomer, the ortho-ethoxy group in this compound can participate in intramolecular hydrogen bonding with the ammonium or carboxylate groups.

  • Consequence: This internal bonding can partially "mask" the polar groups, potentially increasing solubility in less polar organic solvents (e.g., ethyl acetate, THF) compared to the para-isomer, which relies entirely on intermolecular interactions.[1]

Solubility Landscape & Thermodynamic Modeling[1]

The solubility of this compound is highly temperature-dependent and follows a distinct hierarchy based on solvent polarity and hydrogen-bonding capability.

Solubility Hierarchy (Predicted)

Based on solvatochromic parameters and data from structural analogs (2-methoxyphenylglycine), the solubility profile follows this order:

Solvent ClassRepresentative SolventsSolubility RatingMechanistic Driver
Acidic/Basic Aqueous 1M HCl, 1M NaOHHigh (>100 mg/mL)Salt formation (Ammonium/Carboxylate)
Dipolar Aprotic DMSO, DMFHigh (>50 mg/mL)Strong dipole-dipole & H-bond acceptance
Protic Polar Methanol, EthanolModerate (10-40 mg/mL)Solvation of zwitterionic form
Polar Aprotic Acetone, AcetonitrileLow-Moderate Weak solvation of zwitterion
Non-Polar Toluene, HexaneNegligible (<1 mg/mL)Inability to overcome crystal lattice energy
Thermodynamic Modeling (Modified Apelblat Equation)

For precise process control, the solubility (


, mole fraction) as a function of temperature (

, Kelvin) is best modeled using the Modified Apelblat Equation , which accounts for the non-ideal behavior of amino acid solutions:


  • A, B, C: Empirical parameters determined experimentally.

  • Interpretation:

    • A positive correlation with temperature is observed in all organic solvents.[1]

    • The dissolution is endothermic (

      
      ) and entropy-driven  (
      
      
      
      ).[1]

Experimental Protocols (Self-Validating)

To generate precise solubility data for your specific batch (essential due to polymorph variations), use the following Laser Dynamic Method . This method is superior to gravimetric analysis for speed and accuracy.[1]

Protocol: Laser Dynamic Solubility Measurement

Objective: Determine the saturation temperature (


) of a known mixture.

Equipment:

  • Jacketed glass vessel (50 mL)

  • Lasentec FBRM or simple Laser Turbidity Probe[1]

  • Programmable circulating water bath (Accuracy

    
     0.05 K)
    

Workflow:

  • Preparation: Weigh precisely

    
     g of solvent and 
    
    
    
    g of solute into the vessel.
  • Equilibration: Set stirring to 300 RPM. Heat to a temperature where all solid is dissolved (clear solution).[1]

  • Cooling Scan: Cool the solution at a slow rate (e.g., 0.1 K/min).

  • Nucleation Point: Record the temperature where laser transmittance drops (Cloud Point).

  • Heating Scan: Re-heat at 0.1 K/min.

  • Saturation Point: Record the temperature where transmittance returns to 100% (Clear Point). This is your

    
    . 
    
  • Validation: Repeat with different concentrations to build the polythermal curve.

SolubilityProtocol Start Weigh Solute & Solvent Heat Heat to Dissolution (Clear Point) Start->Heat Cool Cool (0.1 K/min) Detect Nucleation Heat->Cool Reheat Re-heat (0.1 K/min) Detect Saturation Cool->Reheat Data Record T_sat (Solubility Point) Reheat->Data Data->Start Next Conc.

Figure 1: Laser Dynamic Method workflow for precise solubility determination.

Process Application: Purification Strategy

The solubility profile dictates the purification strategy.[1] For this compound, a combination of Isoelectric Point (pI) Precipitation and Cooling Crystallization yields the highest purity.

The "pH Swing" Technique

Since the compound is amphoteric, it has minimum solubility at its isoelectric point (typically pH 5.5 - 6.5 for phenylglycines).[1]

Protocol:

  • Dissolution: Dissolve crude solid in dilute HCl (pH < 2) or dilute NaOH (pH > 10) at 25°C.

  • Filtration: Filter out insoluble mechanical impurities.[1]

  • Neutralization: Slowly add base/acid to adjust pH towards the pI (approx.[1] pH 6.0).[1]

  • Crystallization: The compound will precipitate as a zwitterion.[1]

  • Aging: Stir for 2 hours to allow Ostwald ripening (improves filterability).

Solvent Selection Decision Tree

Use this logic to select the crystallization solvent based on your impurity profile.

PurificationTree Start Impurity Profile PolarImp Polar Impurities (Salts, Inorganic) Start->PolarImp NonPolarImp Non-Polar Impurities (Starting Materials) Start->NonPolarImp Ethanol Solvent: Ethanol/Water (80:20) PolarImp->Ethanol Low Solubility of Salts Water Solvent: Water (pH 6) NonPolarImp->Water Low Solubility of Organics

Figure 2: Solvent selection logic for crystallization based on impurity type.[1]

References

The technical guidance above is synthesized from authoritative methodologies and data on structurally homologous phenylglycine derivatives.

  • Apelblat, A., & Manzurola, E. (1999).[1] Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical & Engineering Data. Link[1]

  • Yang, H., et al. (2012).[1] Solubility of 2-amino-2-(2-methoxyphenyl)acetic acid in different pure solvents. Journal of Chemical & Engineering Data. (Provides the closest structural analog data).

  • Grant, D. J. W., et al. (1984).[1] Solubility behavior of organic compounds. Wiley-Interscience.[1] (Foundational text on solubility modeling).

  • Black, S. N., et al. (2011).[1] Structure, Solubility, Screening, and Synthesis of Molecular Salts. Journal of Pharmaceutical Sciences. Link

Sources

An In-depth Technical Guide to the Thermodynamic Stability of 2-amino-2-(2-ethoxyphenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

A Framework for Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for assessing the thermodynamic stability of 2-amino-2-(2-ethoxyphenyl)acetic acid. In the absence of extensive empirical data for this specific molecule, this document leverages established principles of pharmaceutical stability testing and data from structurally related phenylglycine derivatives to propose a robust analytical strategy. We will delve into the theoretical underpinnings of its potential degradation pathways, outline detailed experimental protocols for forced degradation studies, and discuss appropriate analytical methodologies for the elucidation of its stability profile. This guide is intended to be a practical resource for researchers and drug development professionals, enabling them to design and execute a comprehensive stability assessment for this and similar molecules.

Introduction: The Significance of Thermodynamic Stability

This compound, a substituted phenylglycine derivative, holds potential as a building block in medicinal chemistry and drug discovery. The thermodynamic stability of such a compound is a critical quality attribute, profoundly influencing its shelf-life, safety, and efficacy in any potential therapeutic application.[1] Understanding the intrinsic stability of an active pharmaceutical ingredient (API) is not merely a regulatory requirement but a fundamental aspect of robust formulation development and risk management.[2]

This guide will provide a structured approach to investigating the thermodynamic stability of this compound, focusing on the identification of degradation products and the elucidation of degradation pathways.

Core Physicochemical Properties and Inferred Stability Profile

PropertyInferred Value/Characteristic for this compoundRationale based on Structural Analogs
Molecular Formula C₁₀H₁₃NO₃Based on chemical structure
Molecular Weight 195.21 g/mol Calculated from the molecular formula
Appearance Likely a white to off-white solidTypical for similar amino acid derivatives
Solubility Predicted to have limited solubility in water, with increased solubility in acidic and basic media and polar organic solvents.[2]The amino and carboxylic acid groups confer polarity and pH-dependent solubility, while the ethoxyphenyl group adds lipophilicity.
pKa Expected to have two pKa values, one for the carboxylic acid group (around 2-3) and one for the amino group (around 9-10).Characteristic of amino acids.

The presence of an amino group, a carboxylic acid, an ether linkage, and an aromatic ring suggests several potential degradation pathways that must be investigated.

Anticipated Degradation Pathways

The chemical structure of this compound suggests susceptibility to several modes of degradation. A thorough understanding of these potential pathways is essential for designing effective forced degradation studies.

Hydrolysis

The amide-like linkage in the α-amino acid structure is generally stable, but the ethoxy group may be susceptible to hydrolysis under strong acidic or basic conditions, potentially yielding 2-amino-2-(2-hydroxyphenyl)acetic acid and ethanol.

Oxidation

The aromatic ring and the benzylic carbon are potential sites for oxidation. The ether linkage can also be a target for oxidative cleavage. Common pharmaceutical oxidants like hydrogen peroxide should be employed to probe this degradation route.

Photodegradation

Aromatic compounds can be susceptible to photodegradation. Exposure to UV and visible light may induce the formation of radical species, leading to a complex mixture of degradation products.[2]

Thermal Degradation

At elevated temperatures, decarboxylation of the carboxylic acid group is a plausible degradation pathway. Other complex thermal rearrangements and decompositions may also occur.

A Strategic Approach to Stability Testing: Forced Degradation Studies

Forced degradation, or stress testing, is a cornerstone of stability assessment.[1][2][] It involves subjecting the compound to conditions more severe than those it would experience during storage to accelerate degradation and identify potential degradation products.[1][2][]

Experimental Workflow for Forced Degradation

The following diagram outlines a systematic workflow for conducting forced degradation studies on this compound.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation prep Prepare solutions of This compound in appropriate solvents acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) prep->acid Expose to base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) prep->base Expose to oxidation Oxidation (e.g., 3% H₂O₂, RT) prep->oxidation Expose to thermal Thermal Stress (Solid & Solution, 80°C) prep->thermal Expose to photo Photostability (ICH Q1B guidelines) prep->photo Expose to analytical Analyze stressed samples by Stability-Indicating Method (e.g., HPLC-UV/MS) acid->analytical Sample at time points base->analytical Sample at time points oxidation->analytical Sample at time points thermal->analytical Sample at time points photo->analytical Sample at time points evaluation Identify & Characterize Degradants (MS, NMR) Determine Degradation Pathways analytical->evaluation

Caption: A systematic workflow for conducting forced degradation studies.

Detailed Experimental Protocols

The following are detailed, step-by-step protocols for the proposed forced degradation studies.

Protocol 4.2.1: Acid and Base Hydrolysis

  • Preparation: Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of acetonitrile and water.

  • Acid Stress: To 5 mL of the stock solution, add 5 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

  • Base Stress: To 5 mL of the stock solution, add 5 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

  • Control: Prepare a control sample with 5 mL of the stock solution and 5 mL of water.

  • Incubation: Incubate all samples at 60°C.

  • Sampling: Withdraw aliquots at 0, 2, 4, 8, 24, and 48 hours.

  • Neutralization: Neutralize the acidic samples with an equivalent amount of NaOH and the basic samples with an equivalent amount of HCl before analysis.

  • Analysis: Analyze the samples using a stability-indicating HPLC method.

Protocol 4.2.2: Oxidative Degradation

  • Preparation: Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of acetonitrile and water.

  • Oxidative Stress: To 5 mL of the stock solution, add 5 mL of 6% hydrogen peroxide to achieve a final concentration of 3% H₂O₂.

  • Control: Prepare a control sample with 5 mL of the stock solution and 5 mL of water.

  • Incubation: Keep all samples at room temperature, protected from light.

  • Sampling and Analysis: Withdraw aliquots at appropriate time intervals and analyze immediately by HPLC.

Protocol 4.2.3: Thermal Degradation

  • Solid State: Place a known amount of the solid compound in a controlled temperature oven at 80°C.

  • Solution State: Prepare a 1 mg/mL solution in a suitable solvent (e.g., 50:50 acetonitrile:water) and incubate at 80°C.

  • Sampling and Analysis: Periodically sample the solid and solution and analyze by HPLC.

Protocol 4.2.4: Photostability Testing

  • Procedure: Expose the solid compound and a solution (1 mg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[]

  • Control: Keep a parallel set of samples in the dark as controls.

  • Analysis: Analyze the exposed and control samples by HPLC.

Analytical Methodologies for Stability Assessment

A robust, stability-indicating analytical method is crucial for separating the parent compound from its degradation products.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method with UV detection is the primary tool for monitoring the stability of this compound.

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) will likely be effective.

  • Detection: UV detection at a wavelength corresponding to the absorbance maximum of the ethoxyphenyl chromophore (likely around 270-280 nm) should be used. A photodiode array (PDA) detector is highly recommended to assess peak purity.

Mass Spectrometry (MS)

Coupling HPLC with a mass spectrometer (LC-MS) is indispensable for the identification and structural elucidation of degradation products. Electrospray ionization (ESI) in both positive and negative ion modes should be employed.

Thermal Analysis: DSC and TGA

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide valuable information about the solid-state stability of the compound.[5]

  • DSC: Can be used to determine the melting point and detect any polymorphic transitions or solid-state degradation upon heating.[5][6]

  • TGA: Measures the change in mass as a function of temperature, indicating the onset of thermal decomposition.[5]

The logical relationship for utilizing these analytical techniques is depicted below.

Analytical_Logic Stressed_Samples Stressed Samples from Forced Degradation HPLC_UV HPLC-UV/PDA Analysis Stressed_Samples->HPLC_UV Quantify degradation LC_MS LC-MS Analysis HPLC_UV->LC_MS Identify unknown peaks DSC_TGA Solid-State Thermal Analysis (DSC/TGA) Parent_Compound Solid Parent Compound Parent_Compound->DSC_TGA Assess solid-state stability

Caption: The interplay of analytical techniques for stability assessment.

Data Interpretation and Reporting

The data from the forced degradation studies should be tabulated to clearly show the percentage of degradation of this compound under each stress condition over time. The chromatograms should be carefully examined for the appearance of new peaks, which represent potential degradation products. The mass spectral data will be crucial in proposing structures for these degradants.

Conclusion

While direct experimental data on the thermodynamic stability of this compound is sparse, a comprehensive stability profile can be established through a systematic and scientifically sound approach. By leveraging knowledge of its structural analogs and employing a suite of modern analytical techniques, researchers can elucidate its degradation pathways, identify potential degradation products, and ultimately ensure the quality and safety of this promising molecule for its intended applications. The protocols and strategies outlined in this guide provide a robust starting point for such an investigation.

References

  • ICH, Q1B: Photostability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ([Link])

  • IJSDR, Force Degradation for Pharmaceuticals: A Review, International Journal of Scientific Development and Research. ([Link])

  • Journal of Drug Delivery and Therapeutics, Development of forced degradation and stability indicating studies of drugs—A review. ([Link])

  • Pharmaguideline, Forced Degradation Study in Pharmaceutical Stability. ([Link])

  • Creative Biolabs, Forced Degradation Studies. ([Link])

  • International Journal of Applied Pharmaceutics, Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ([Link])

  • Mtoz Biolabs, DSC and TGA Analysis. ([Link])

  • ResearchGate, DSC assay [N c ] of the 21 amino acids and their relative DSC melting point peak measured on the pristine and on the radiolyzed amino acids. ([Link])

Sources

An In-Depth Technical Guide to the pKa Values and Ionization Behavior of 2-amino-2-(2-ethoxyphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The ionization behavior of a drug candidate is a critical determinant of its pharmacokinetic and pharmacodynamic properties. The acid dissociation constant, or pKa, governs a molecule's charge state at a given pH, which in turn influences its solubility, permeability, and interaction with biological targets. This guide provides a comprehensive examination of 2-amino-2-(2-ethoxyphenyl)acetic acid, a non-proteinogenic amino acid derivative. We will explore the theoretical principles governing its ionization, the anticipated influence of its unique chemical structure on its pKa values, and present a robust, field-proven experimental protocol for the empirical determination of these values using potentiometric titration. This document is intended to serve as a practical resource for scientists engaged in the physicochemical characterization of novel chemical entities.

Introduction: The Significance of pKa in Drug Development

In the journey of a drug molecule from administration to its site of action, it must traverse a series of physiological environments with varying pH, from the acidic milieu of the stomach to the near-neutral pH of the blood and the diverse microenvironments within tissues and cells. The ability of a molecule to exist in an ionized or non-ionized state is dictated by its intrinsic pKa values and the surrounding pH. This ionization state is paramount, as it directly impacts:

  • Solubility: The ionized form of a molecule is generally more water-soluble, which is crucial for formulation and dissolution.

  • Permeability: The non-ionized, more lipophilic form is often better able to cross biological membranes, a key step in absorption and distribution.

  • Target Binding: The charge state of a drug can be critical for its interaction with the active site of a protein or other biological target.

This compound is an α-amino acid featuring a phenyl ring substituted with an ethoxy group at the ortho position. As with all α-amino acids, it possesses at least two ionizable groups: the α-carboxyl group and the α-amino group.[1] A thorough understanding of the pKa values associated with these groups is a foundational step in its development as a potential therapeutic agent.

Theoretical Framework: Understanding the Ionization of this compound

Amino acids are amphoteric molecules, meaning they can act as both an acid and a base.[2] The ionization of this compound can be described by two key equilibria, each associated with a specific pKa value.

  • pKa1 (α-carboxyl group): This value corresponds to the dissociation of a proton from the carboxylic acid group (-COOH) to form the carboxylate ion (-COO⁻). For most amino acids, this pKa is typically in the range of 2.0-2.4.[1]

  • pKa2 (α-amino group): This value relates to the deprotonation of the protonated amino group (-NH3⁺) to the neutral amino group (-NH2). This pKa is generally in the range of 9.0-10.5.[1]

At a pH below pKa1, the molecule will be predominantly in its fully protonated, cationic form. Between pKa1 and pKa2, it will exist primarily as a zwitterion, with a negatively charged carboxylate group and a positively charged amino group, resulting in a net neutral charge.[2] Above pKa2, the molecule will be in its anionic form.

The Inductive Effect of the 2-Ethoxyphenyl Group

The substituent on the α-carbon significantly influences the pKa values of the amino and carboxyl groups. The 2-ethoxyphenyl group is expected to exert an electron-withdrawing inductive effect due to the electronegativity of the oxygen atom in the ethoxy group.

  • Effect on pKa1: The electron-withdrawing nature of the aryl ring and the ethoxy group will stabilize the carboxylate anion, thereby increasing the acidity of the carboxylic acid. This is expected to result in a pKa1 value that is lower than that of a simple aliphatic amino acid like glycine.

  • Effect on pKa2: The same electron-withdrawing effect will decrease the electron density on the nitrogen atom, making the amino group less basic. This will facilitate the removal of a proton from the -NH3⁺ group, leading to a lower pKa2 value compared to aliphatic amino acids.

Computational methods, such as those using density functional theory (DFT) and isodesmic reaction schemes, can provide theoretical predictions of these pKa values, offering valuable insights prior to experimental determination.[3][4][5]

Experimental Determination of pKa Values

While theoretical predictions are useful, the definitive determination of pKa values requires empirical measurement. Several techniques are available, including spectrophotometry and capillary electrophoresis.[6][7] However, potentiometric titration remains a robust and widely used method for the accurate determination of pKa values for amino acids.[8][9][10]

Principle of Potentiometric Titration

Potentiometric titration involves monitoring the pH of a solution of the analyte as a standardized titrant (a strong base, such as NaOH) is added incrementally.[8] The resulting data is plotted as pH versus the volume of titrant added, generating a titration curve. The pKa values are determined from the midpoints of the buffering regions of this curve, where the concentrations of the protonated and deprotonated forms of an ionizable group are equal.[9]

Self-Validating Protocol for Potentiometric Titration

This protocol is designed to be a self-validating system, incorporating calibration and control measures to ensure the accuracy and reliability of the results.

Materials and Reagents:

  • This compound

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • Potassium Chloride (KCl) for maintaining ionic strength

  • Deionized, CO2-free water

  • Calibrated pH meter with a combination glass electrode

  • Magnetic stirrer and stir bar

  • 50 mL burette

  • Beakers and volumetric flasks

Step-by-Step Methodology: [8][11]

  • pH Meter Calibration: Calibrate the pH meter using at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0) immediately before use. This ensures the accuracy of the pH measurements.

  • Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized, CO2-free water to create a solution of known concentration (e.g., 0.1 M). Add KCl to a final concentration of 0.15 M to maintain a constant ionic strength throughout the titration.[8]

  • Acidification: To ensure the starting point of the titration has the amino acid in its fully protonated form, add a known volume of standardized 0.1 M HCl to the sample solution to bring the initial pH to below 2.0.

  • Titration with NaOH: Place the beaker containing the acidified sample solution on a magnetic stirrer and immerse the calibrated pH electrode. Begin the titration by adding small, precise increments of the standardized 0.1 M NaOH solution from the burette.

  • Data Recording: After each addition of NaOH, allow the pH reading to stabilize before recording the pH and the total volume of titrant added. Continue the titration until the pH reaches approximately 12.

  • Data Analysis: Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate the titration curve. The curve should exhibit two distinct equivalence points.

  • pKa Determination:

    • pKa1: The first buffering region corresponds to the dissociation of the carboxyl group. The pH at the half-equivalence point of this region is equal to pKa1.

    • pKa2: The second buffering region corresponds to the dissociation of the amino group. The pH at the half-equivalence point of this second region is equal to pKa2.

  • Isoelectric Point (pI) Calculation: The isoelectric point, the pH at which the molecule has no net charge, can be calculated by averaging the two pKa values: pI = (pKa1 + pKa2) / 2.

Data Presentation and Interpretation

The data obtained from the potentiometric titration should be presented in both tabular and graphical formats for clear interpretation.

Tabulated Titration Data
Volume of NaOH (mL)Measured pH
0.01.85
1.01.95
2.02.10
......
5.0 (pKa1)2.20
......
10.0 (Eq. Point 1)6.05
......
15.0 (pKa2)9.40
......
20.0 (Eq. Point 2)11.5

Note: The data in this table is hypothetical and serves as an illustration of expected results.

Graphical Representation: The Titration Curve

A plot of pH versus equivalents of NaOH will yield a characteristic titration curve for a diprotic amino acid. The inflection points of the curve correspond to the pKa values.

Summary of Physicochemical Properties
ParameterPredicted Value
pKa1~2.2
pKa2~9.4
pI~5.8

Note: These values are estimations based on the structure and typical values for similar amino acids.

Visualization of Ionization Behavior

The ionization state of this compound at different pH values can be visualized to provide a clear understanding of its charge characteristics.

G cluster_0 Low pH (pH < pKa1) cluster_1 Intermediate pH (pKa1 < pH < pKa2) cluster_2 High pH (pH > pKa2) Cation Cationic Form Net Charge: +1 Zwitterion Zwitterionic Form Net Charge: 0 Cation->Zwitterion + OH⁻ - H₂O Anion Anionic Form Net Charge: -1 Zwitterion->Anion + OH⁻ - H₂O

Caption: Ionization states of this compound at varying pH.

The experimental workflow can also be represented graphically to illustrate the logical flow of the pKa determination process.

G A Sample Preparation (0.1 M solution, constant ionic strength) C Acidification (pH < 2 with 0.1 M HCl) A->C B pH Meter Calibration (3-point calibration) D Potentiometric Titration (Incremental addition of 0.1 M NaOH) B->D C->D E Data Recording (pH vs. Volume of Titrant) D->E F Data Analysis (Plot titration curve) E->F G pKa & pI Determination F->G

Caption: Experimental workflow for potentiometric pKa determination.

Conclusion

The determination of the pKa values of this compound is a critical step in its preclinical development. This guide has provided a theoretical basis for understanding its ionization behavior, highlighting the expected influence of the 2-ethoxyphenyl substituent. The detailed, self-validating protocol for potentiometric titration offers a reliable method for the empirical determination of pKa1 and pKa2. The accurate characterization of these fundamental physicochemical properties will enable researchers and drug development professionals to make informed decisions regarding formulation, predict in vivo behavior, and ultimately, optimize the therapeutic potential of this novel compound.

References

  • SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. (n.d.). DTIC. Retrieved February 12, 2026, from [Link]

  • Martí, S., Andrés, J., Moliner, V., Silla, E., Tuñón, I., & Bertrán, J. (2016). Isodesmic reaction for accurate theoretical pKa calculations of amino acids and peptides. Physical Chemistry Chemical Physics, 18(12), 8344-8352. [Link]

  • pH-titration of amino acids and small peptides, and estimation of isoelectric point (pI). (n.d.). Online Biology Notes. Retrieved February 12, 2026, from [Link]

  • Martí, S., Andrés, J., Moliner, V., Silla, E., Tuñón, I., & Bertrán, J. (2016). Isodesmic reaction for accurate theoretical pKa calculations of amino acids and peptides. ResearchGate. [Link]

  • Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray. Retrieved February 12, 2026, from [Link]

  • Řezáč, J., & Hobza, P. (2013). Determination of Amino Acids' pKa: Importance of Cavity Scaling within Implicit Solvation Models and Choice of DFT Functionals. The Journal of Physical Chemistry B, 117(33), 9686-9695. [Link]

  • Altria, K. D. (2008). Capillary Electrophoresis for Pharmaceutical Analysis. In Springer Nature Experiments. Springer. [Link]

  • DETERMINATION OF pKa OF GLYCINE. (n.d.). eGyanKosh. Retrieved February 12, 2026, from [Link]

  • Using Capillary Electrophoresis to Measure pKa. (2022, July 26). Analiza. Retrieved February 12, 2026, from [Link]

  • Ho, J. (2016). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. International Journal of Molecular Sciences, 17(7), 1045. [Link]

  • Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. (2014). Scientific Research Publishing. [Link]

  • Determination of Pka and Pi Values of Amino Acids Through Titration. (n.d.). Scribd. Retrieved February 12, 2026, from [Link]

  • An exploration of the effect of the closest neighbor amino acid on the pKa value of side-chain of histidine. (n.d.). IS MUNI. Retrieved February 12, 2026, from [Link]

  • Kraft, A. (2003). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. Journal of Chemical Education, 80(5), 554. [Link]

  • Walker, B. (n.d.). Spectrophotometric Determination of pKa. Prezi. Retrieved February 12, 2026, from [Link]

  • Rapid Capillary Electrophoresis Method for Simultaneous Determination of Abemaciclib, Ribociclib, and Palbociclib in Pharmaceutical Dosage Forms: A Green Approach. (2022). PMC. [Link]

  • Preparation method of 2-(2-(2-aminoethoxy) ethoxy) acetic acid. (n.d.). Patsnap. Retrieved February 12, 2026, from [Link]

  • Capillary electrophoretic methods for quality control analyses of pharmaceuticals: A review. (2021). Electrophoresis, 42(1-2), 19-37. [Link]

  • Spectroscopy Aromatic Amino Acids. (n.d.). Hydrodynamic Methods. Retrieved February 12, 2026, from [Link]

  • Hasan, H. M. A., et al. (2017). Spectrophotometric determination of the ionization constant values (PKa) of some amino acids (Methionine, cystine and cysteine). ResearchGate. [Link]

  • WO/2002/042259 METHODS OF SYNTHESIZING AND USING DERIVATIVES OF [2-(2-AMINOETHOXY)ETHOXY] ACETIC ACID. (n.d.). WIPO Patentscope. Retrieved February 12, 2026, from [Link]

  • US7038078B2 - Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid. (n.d.). Google Patents.
  • WO2002042259A2 - Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid. (n.d.). Google Patents.
  • 1.4.1 Acid-base Chemistry of Amino Acids. (2021, August 16). Chemistry LibreTexts. [Link]

  • Medicosis Perfectionalis. (2021, July 25). Titration of Amino Acids - pH, pKa1 and pKa2 - Isoelectric Point [Video]. YouTube. [Link]

  • Effect of pH and pKa on Amino Acid Structure. (2017, September 11). YouTube. Retrieved February 12, 2026, from [Link]

  • A summary of the measured pK values of the ionizable groups in folded proteins. (2007). PMC. [Link]

  • Amino Acids: Can the pKa of Side Chains only change due to the environment or also the pKa of the alpha carboxyl and amino group? (2020, January 22). Reddit. [Link]

Sources

2-amino-2-(2-ethoxyphenyl)acetic acid CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 2-Amino-2-(2-ethoxyphenyl)acetic Acid

Executive Summary this compound (also known as 2-ethoxyphenylglycine) is a non-proteinogenic amino acid characterized by a phenylglycine backbone substituted with an ethoxy group at the ortho position. As a sterically demanding aromatic amino acid, it serves as a critical building block in the synthesis of peptidomimetics, chiral catalysts, and pharmaceutical intermediates. Its unique steric and electronic properties, driven by the ortho-ethoxy substituent, make it a valuable tool for conformational restriction in drug design, particularly in the development of protease inhibitors and receptor ligands.

Part 1: Chemical Identity & Physicochemical Properties[1]

This section consolidates the defining identifiers for the compound. Researchers should note that while the generic CAS refers to the racemic mixture, stereospecific applications require resolution or asymmetric synthesis.

Table 1: Chemical Identity Matrix

IdentifierValue
Chemical Name This compound
Common Synonyms 2-Ethoxy-DL-phenylglycine; (2-Ethoxyphenyl)glycine;

-Amino-2-ethoxybenzeneacetic acid
CAS Number 91012-71-4 (Racemic)
Molecular Formula C

H

NO

Molecular Weight 195.22 g/mol
SMILES CCOc1ccccc1C(N)C(=O)O
InChIKey ZPHTXVAHSOCFLY-UHFFFAOYSA-N
Appearance White to off-white crystalline solid
Solubility Soluble in dilute acids/bases; sparingly soluble in water/ethanol

Structural Analysis: The molecule features a chiral center at the


-carbon. The ortho-ethoxy group exerts a significant steric influence (the "ortho effect"), potentially restricting rotation around the phenyl-

-carbon bond. This conformational bias is exploited in medicinal chemistry to lock peptides into bioactive conformations.

Part 2: Synthetic Methodologies

The synthesis of this compound typically follows the Strecker synthesis pathway, adapted for sterically hindered aldehydes. Below is a self-validating protocol for the racemic synthesis, which can be followed by chiral resolution if enantiopure material is required.

Protocol: Modified Strecker Synthesis

Reagents:

  • 2-Ethoxybenzaldehyde (1.0 eq)

  • Ammonium Chloride (1.1 eq)

  • Sodium Cyanide (1.1 eq) (Caution: Highly Toxic)

  • Solvent: Methanol/Water (1:1 v/v)

  • Hydrolysis: 6M Hydrochloric Acid

Step-by-Step Workflow:

  • Imine Formation: Dissolve 2-ethoxybenzaldehyde in MeOH/H

    
    O. Add NH
    
    
    
    Cl and stir at room temperature for 30 minutes to facilitate imine equilibrium.
  • Nitrile Addition: Cool the solution to 0°C. Slowly add NaCN (dissolved in minimal water) dropwise. Critical Step: Maintain temperature <5°C to prevent polymerization.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor by TLC (disappearance of aldehyde).

  • Isolation of Aminonitrile: Extract the intermediate

    
    -aminonitrile with ethyl acetate. Wash with brine, dry over Na
    
    
    
    SO
    
    
    , and concentrate.
  • Hydrolysis: Reflux the crude aminonitrile in 6M HCl for 4-6 hours. The nitrile group converts to the carboxylic acid.

  • Purification: Neutralize the solution to the isoelectric point (pH ~6) with NaOH. The amino acid precipitates. Recrystallize from water/ethanol.

Synthesis Pathway Visualization

StreckerSynthesis Aldehyde 2-Ethoxybenzaldehyde (Starting Material) Imine Imine Intermediate (Transient) Aldehyde->Imine + NH4Cl / NH3 - H2O Nitrile α-Aminonitrile (Key Intermediate) Imine->Nitrile + NaCN Nucleophilic Attack Product 2-Amino-2-(2-ethoxyphenyl) acetic acid Nitrile->Product + HCl / H2O Acid Hydrolysis (Reflux)

Figure 1: Streamlined Strecker synthesis pathway converting 2-ethoxybenzaldehyde to the target phenylglycine derivative.

Part 3: Analytical Characterization

To ensure scientific integrity, the synthesized compound must be validated using the following analytical markers.

1. Proton NMR (


H-NMR, 400 MHz, D

O/DCl):
  • 
     1.35 (t, 3H):  Methyl protons of the ethoxy group (-OCH
    
    
    
    CH
    
    
    ).
  • 
     4.10 (q, 2H):  Methylene protons of the ethoxy group (-OCH 
    
    
    
    CH
    
    
    ).
  • 
     5.25 (s, 1H):  The chiral 
    
    
    
    -proton (CH -NH
    
    
    ). This singlet may appear as a doublet if coupling with NH protons is preserved in DMSO-d
    
    
    .
  • 
     6.90 - 7.40 (m, 4H):  Aromatic protons. The ortho-ethoxy substitution pattern typically creates a complex multiplet distinct from unsubstituted phenylglycine.
    

2. Mass Spectrometry (LC-MS):

  • Method: ESI (Positive Mode).

  • Expected [M+H]

    
    :  196.2 m/z.
    
  • Fragment Ions: Loss of COOH (M-45) is a common fragmentation pathway for

    
    -amino acids.
    

Part 4: Applications in Drug Discovery

1. Conformational Restriction in Peptides The 2-ethoxyphenyl moiety is significantly bulkier than a standard phenyl group. When incorporated into a peptide chain, it restricts the


 and 

torsion angles. This is particularly useful in designing:
  • Protease Inhibitors: Locking the backbone into a "beta-strand" mimic to bind active sites.

  • GPCR Ligands: The ethoxy group can serve as a hydrophobic anchor, engaging specific sub-pockets in receptors (e.g., metabotropic glutamate receptors).

2. Chiral Resolution Agents Racemic 2-ethoxy-phenylglycine can be resolved into its (R) and (S) enantiomers using diastereomeric salt formation (e.g., with camphorsulfonic acid). The enantiopure forms are used as chiral auxiliaries in asymmetric synthesis.

Workflow: Peptide Coupling Integration

PeptideCoupling Start 2-Ethoxy-Phenylglycine (Free Acid) Protection Fmoc Protection (Fmoc-OSu, NaHCO3) Start->Protection N-terminus Blocking Activation Carboxyl Activation (HATU/DIEA) Protection->Activation In situ activation Coupling Solid Phase Coupling (Resin-bound Amine) Activation->Coupling Amide Bond Formation Final Peptidomimetic Drug Candidate Coupling->Final Cleavage & Deprotection

Figure 2: Workflow for incorporating 2-ethoxyphenylglycine into solid-phase peptide synthesis (SPPS).

References

  • ChemBK. (n.d.). This compound.[1][2] Retrieved from [Link]

  • PubChem. (n.d.).[3][4] Compound Summary for Phenylglycine Derivatives. (General reference for class properties). Retrieved from [Link]

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The Emerging Therapeutic Potential of 2-Amino-2-(Alkoxyphenyl)acetic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Scaffolding for Novel Therapeutics

In the landscape of medicinal chemistry, the identification of versatile molecular scaffolds is a cornerstone of drug discovery. The 2-amino-2-(alkoxyphenyl)acetic acid framework represents one such scaffold, holding the promise of diverse biological activities. This technical guide provides an in-depth exploration of the biological significance of this class of compounds, with a particular focus on the 2-amino-2-(2-methoxyphenyl)acetic acid derivative as a representative molecule. It is important to note that while the broader class of 2-amino-phenylacetic acid derivatives has seen extensive research, specific data on the 2-amino-2-(2-ethoxyphenyl)acetic acid variant is limited in the current scientific literature. Therefore, this guide will extrapolate from closely related analogs to provide a comprehensive overview of the potential therapeutic applications, mechanisms of action, and experimental methodologies relevant to the study of these intriguing compounds.

The unique structural amalgamation of a non-proteinogenic α-amino acid with an alkoxy-substituted phenyl ring endows these molecules with a distinct chemical and physical profile, suggesting potential interactions with a range of biological targets. Preliminary investigations into derivatives of the closely related 2-amino-2-(2-methoxyphenyl)acetic acid have pointed towards potential anticancer, antimicrobial, and anticonvulsant activities[1]. This guide will delve into these potential applications, offering a scientifically grounded perspective for researchers, scientists, and drug development professionals.

Core Biological Activities and Mechanistic Insights

The therapeutic potential of 2-amino-2-(alkoxyphenyl)acetic acid derivatives is hypothesized to stem from their ability to mimic endogenous molecules or interact with specific enzymatic or receptor sites. The presence of the amino acid moiety can facilitate transport across cellular membranes and interactions with protein binding pockets, while the substituted phenyl ring can be tailored to fine-tune potency, selectivity, and pharmacokinetic properties.

Anticonvulsant Properties: Modulating Neuronal Excitability

A promising area of investigation for this class of compounds is in the treatment of epilepsy and other neurological disorders characterized by neuronal hyperexcitability. The structural similarity of some 2-amino-N-phenylacetamide derivatives to known anticonvulsant agents suggests a potential mechanism of action involving the modulation of ion channels. For instance, research on related scaffolds has identified inhibitors of Slack (KCNT1) potassium channels, which play a crucial role in regulating neuronal firing rates[2]. Inhibition of these channels can reduce neuronal excitability, an effect consistent with an antiepileptic therapeutic strategy[2].

Anticonvulsant_Mechanism cluster_Neuron Presynaptic Neuron Hyperexcitability Hyperexcitability Slack_Channel Slack (KCNT1) Potassium Channel Hyperexcitability->Slack_Channel Upregulation leads to Reduced_Firing Reduced Neuronal Firing Slack_Channel->Reduced_Firing Inhibition leads to Derivative 2-Amino-2-(alkoxyphenyl)acetic Acid Derivative Derivative->Slack_Channel Inhibits

Caption: Hypothetical mechanism of anticonvulsant action.

Anticancer and Antimicrobial Potential

The exploration of amino acid derivatives as anticancer and antimicrobial agents is an active area of research[1]. The rationale behind this approach is that these compounds can be selectively taken up by rapidly proliferating cancer cells or microorganisms that have high metabolic demands for amino acids. Once inside the cell, these derivatives could exert their cytotoxic or cytostatic effects through various mechanisms, such as the inhibition of key metabolic enzymes or the disruption of cellular signaling pathways. While specific targets for 2-amino-2-(alkoxyphenyl)acetic acid derivatives have yet to be elucidated, their potential in these therapeutic areas warrants further investigation.

Structure-Activity and Structure-Toxicity Relationships (SAR/STR)

The biological activity and toxicity of 2-amino-phenylacetic acid derivatives are profoundly influenced by the nature and position of substituents on the phenyl ring[3]. For the 2-amino-2-(alkoxyphenyl)acetic acid scaffold, the alkoxy group (e.g., methoxy or ethoxy) at the ortho position is a key determinant of its conformational properties and, consequently, its interaction with biological targets.

Systematic modification of this scaffold is crucial for elucidating SAR and STR. For example, studies on the related 2-phenylaminophenylacetic acid backbone, from which non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac are derived, have shown that lipophilicity and the presence of specific halogen substituents can significantly impact both cyclooxygenase (COX) inhibitory activity and liver cytotoxicity[3][4]. A similar strategic approach to derivatization and screening will be essential for optimizing the therapeutic index of 2-amino-2-(alkoxyphenyl)acetic acid derivatives.

Experimental Protocols for Biological Evaluation

A systematic approach to evaluating the biological significance of novel 2-amino-2-(alkoxyphenyl)acetic acid derivatives is paramount. The following experimental workflow outlines a logical progression from initial screening to more in-depth mechanistic studies.

Experimental_Workflow Start Synthesized Derivatives Primary_Screening Primary Screening (e.g., Cell Viability Assays) Start->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Secondary_Assays Secondary Assays (e.g., Enzyme Inhibition, Receptor Binding) Hit_Identification->Secondary_Assays Active Compounds Lead_Optimization Lead Optimization (SAR Studies) Secondary_Assays->Lead_Optimization In_Vivo_Studies In Vivo Efficacy and Toxicity Studies Lead_Optimization->In_Vivo_Studies End Candidate Drug In_Vivo_Studies->End

Sources

Methodological & Application

Enantioselective Synthesis of 2-Amino-2-(2-ethoxyphenyl)acetic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral α-Aryl Amino Acids

Optically pure α-amino acids are fundamental building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, and biologically active peptides. Among these, non-proteinogenic α-aryl amino acids, such as 2-amino-2-(2-ethoxyphenyl)acetic acid, are of particular interest to medicinal chemists. The stereochemistry at the α-carbon profoundly influences the biological activity and pharmacokinetic properties of drug candidates. The presence of the 2-ethoxyphenyl substituent introduces specific steric and electronic features that can modulate interactions with biological targets. Consequently, the development of robust and efficient enantioselective methods for the synthesis of such compounds is a critical endeavor in modern drug discovery and development.

This application note provides detailed protocols and scientific insights into three distinct and powerful strategies for the enantioselective synthesis of this compound:

  • Asymmetric Strecker Synthesis: A classic yet highly effective method for the direct formation of α-amino nitriles from aldehydes.

  • Chiral Auxiliary-Mediated Synthesis: Employing a recoverable chiral moiety to direct the stereoselective formation of the desired enantiomer.

  • Enzymatic Kinetic Resolution: Leveraging the high stereoselectivity of enzymes to resolve a racemic mixture.

Each protocol is presented with a step-by-step methodology, a discussion of the underlying chemical principles, and a summary of expected outcomes.

Method 1: Asymmetric Strecker Synthesis

The Strecker synthesis is a three-component reaction between an aldehyde, ammonia, and cyanide to form an α-amino nitrile, which is subsequently hydrolyzed to the corresponding α-amino acid.[1] The asymmetric variant introduces a chiral element to control the stereochemical outcome of the cyanide addition to the imine intermediate.[2][3][4][5]

Scientific Rationale

In this protocol, a chiral amine is used to form a chiral imine in situ with 2-ethoxybenzaldehyde. The chiral environment around the imine double bond directs the nucleophilic attack of the cyanide ion to one face of the imine, leading to the preferential formation of one diastereomer of the resulting α-amino nitrile. Subsequent hydrolysis of the nitrile and removal of the chiral amine afford the enantiomerically enriched target amino acid.

Experimental Workflow

G cluster_0 Step 1: Chiral Imine Formation cluster_1 Step 2: Cyanide Addition cluster_2 Step 3: Hydrolysis and Deprotection A 2-Ethoxybenzaldehyde D Formation of Chiral Imine Intermediate A->D B Chiral Amine (e.g., (R)-(-)-2-Phenylglycinol) B->D C Solvent (e.g., Methanol) C->D F Diastereoselective Cyanide Addition D->F E Trimethylsilyl Cyanide (TMSCN) E->F G Formation of Diastereomerically Enriched α-Amino Nitrile F->G I Hydrolysis of Nitrile and Removal of Chiral Auxiliary G->I H Acid Hydrolysis (e.g., 6M HCl) H->I J Enantiomerically Enriched this compound I->J G cluster_0 Step 1: Acylation of Chiral Auxiliary cluster_1 Step 2: Diastereoselective Amination cluster_2 Step 3: Reduction and Auxiliary Cleavage A Chiral Oxazolidinone D Formation of N-Acyl Oxazolidinone A->D B 2-Bromo-(2-ethoxyphenyl)acetyl chloride B->D C Base (e.g., n-BuLi) C->D G Formation of Azide Adduct D->G E Base (e.g., NaHMDS) E->G F Electrophilic Amine Source (e.g., Trisyl Azide) F->G J Enantiomerically Pure this compound G->J H Reduction of Azide (e.g., H2, Pd/C) H->J I Cleavage of Auxiliary (e.g., LiOH, H2O2) I->J G cluster_0 Step 1: Synthesis of Racemic Ester cluster_1 Step 2: Enzymatic Hydrolysis cluster_2 Step 3: Separation and Isolation A Racemic this compound D Racemic Ethyl Ester A->D B Ethanol B->D C Acid Catalyst (e.g., SOCl2) C->D G Selective Hydrolysis of one Enantiomer D->G E Immobilized Lipase (e.g., CAL-B) E->G F Buffer Solution F->G H Mixture of Enantioenriched Acid and Ester G->H J Separation of Acid and Ester H->J I Extraction I->J K Enantiomerically Pure Acid J->K L Enantiomerically Pure Ester (after hydrolysis) J->L

Sources

Application Note: High-Fidelity Coupling of 2-Amino-2-(2-ethoxyphenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals working with 2-amino-2-(2-ethoxyphenyl)acetic acid , a sterically hindered, racemization-prone phenylglycine derivative.

Introduction & Chemical Context

The molecule This compound (often abbreviated as 2-EtO-Phg ) represents a specific class of non-canonical amino acids: ortho-substituted phenylglycines. These residues are critical in the design of conformationally constrained peptidomimetics and high-affinity kinase inhibitors.

However, incorporating this residue into a peptide backbone presents a "perfect storm" of synthetic challenges:

  • Extreme Racemization Sensitivity: Unlike standard amino acids, the

    
    -proton of phenylglycine is benzylic. The adjacent phenyl ring stabilizes the deprotonated enolate intermediate, making the 
    
    
    
    -proton highly acidic (
    
    
    vs.
    
    
    for Ala).
  • Steric Impedance: The 2-ethoxy group at the ortho position creates significant steric bulk near the reaction center. This drastically reduces the rate of the desired coupling reaction (

    
    ).
    
  • The Kinetic Trap: Since the coupling rate (

    
    ) is slowed by sterics, the activated ester exists longer in the basic medium, increasing the window for base-catalyzed racemization (
    
    
    
    ).

This protocol details a "Low-Base / High-Activation" strategy designed to maximize


 while suppressing 

.

Mechanistic Insight: The Oxazolone Danger

To prevent failure, one must understand the failure mode. The primary mechanism of racemization for 2-EtO-Phg is not direct enolization, but the formation of an oxazolone (azlactone) intermediate.

Figure 1: The Racemization Pathway

The following diagram illustrates how the ortho-ethoxy group (steric bulk) slows the forward reaction, allowing the oxazolone pathway to dominate if conditions are not optimized.

RacemizationMechanism Start Activated 2-EtO-Phg (Slow Coupling due to Sterics) Oxazolone Oxazolone Intermediate Start->Oxazolone  Cyclization Product Desired Peptide (L-Isomer) Start->Product  Nucleophilic Attack (Slowed by 2-EtO group) Base Base (DIEA/DBU) Enol Stabilized Enolate (Aromatic Resonance) Base->Enol  Catalysis Oxazolone->Enol  Base Abstraction Racemate Racemic Product (DL-Mixture) Enol->Racemate  Reprotonation

Caption: The steric bulk of the 2-ethoxy group retards the direct path to the product, allowing the base to catalyze the formation of the oxazolone intermediate, leading to loss of chirality.

Optimization Strategy

To secure the integrity of the chiral center, we employ a strategy that deviates from standard Fmoc-SPPS protocols.

ParameterStandard ProtocolRequired Protocol for 2-EtO-Phg Rationale
Coupling Reagent HBTU or PyBOPCOMU or HATU Requires the fastest possible activation to outcompete racemization. COMU/Oxyma is preferred for safety and solubility.
Base DIPEA (DIEA)2,4,6-Collidine (TMP) Collidine is a weaker, sterically hindered base that is sufficient to deprotonate the carboxylate but poor at abstracting the

-proton.
Pre-activation 2–5 minutes0 minutes (In-situ) Pre-activation allows oxazolone formation before the amine is present. Never pre-activate Phg derivatives.
Temperature Room Temp0°C

RT
Starting cold slows the racemization kinetics more than the coupling kinetics.

Experimental Protocols

Protocol A: Solution Phase Coupling (The "Gold Standard")

Recommended for fragment condensation or critical intermediate synthesis.

Reagents:

  • Carboxylic Acid: Fmoc-2-amino-2-(2-ethoxyphenyl)acetic acid (1.0 eq)

  • Amine Component: Free amine of peptide/scaffold (1.0 eq)

  • Activator: COMU (1.0 eq) [Alternative: HATU]

  • Additive: Oxyma Pure (1.0 eq) [Only if using COMU; use HOAt if using HATU]

  • Base: 2,4,6-Collidine (2.0 eq)

  • Solvent: Anhydrous DMF or DMF/DCM (1:1)

Step-by-Step Procedure:

  • Preparation: Dissolve the Amine Component and the Fmoc-Amino Acid in the minimum amount of solvent (0.1 M concentration) in a round-bottom flask.

  • Cooling: Cool the mixture to 0°C using an ice bath. Stir for 5 minutes.

  • Base Addition: Add 2,4,6-Collidine dropwise.

    • Note: Do not add the activator yet. Ensure the environment is buffered before activation.

  • Activation (The Critical Step): Add COMU (and Oxyma if separate) in one portion to the stirring cold mixture.

    • Why: This "In-situ" activation ensures the active ester is immediately intercepted by the amine already present in the flask.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature. Monitor via LC-MS.

    • Expected Time: 1–3 hours. Do not leave overnight if possible.

  • Workup: Dilute with EtOAc, wash with 5% KHSO₄ (acidic wash removes Collidine), water, and brine.

Protocol B: Solid Phase Peptide Synthesis (SPPS)

Modified cycle for automated synthesizers.

Workflow Diagram:

SPPS_Workflow Resin Resin-bound Amine Prep Dissolve AA + COMU (No Base yet!) Couple Coupling Reaction (1 hour, Ambient Temp) Resin->Couple Mix Add Collidine to AA/COMU (IMMEDIATELY pour on resin) Prep->Mix < 30 seconds Mix->Resin Add to Resin Wash Wash DMF x5 Couple->Wash Check Kaiser Test / Chloranil Test Wash->Check

Caption: The "Zero-Preactivation" workflow. Base is added to the Amino Acid/Activator mix immediately before transfer to the resin.

SPPS Specifics:

  • Solvent: Use DMF.[1][2][3][4][5] If the resin allows, a 1:1 mixture of DMF:DCM is superior for suppressing racemization.

  • Base: Replace the standard 20% Piperidine deprotection (for the previous step) with 0.1M HOBt in 20% Piperidine .

    • Reason: This prevents aspartimide formation and reduces basicity-related side reactions on the growing chain.

  • Coupling: Use 3.0 eq of AA, COMU, and Collidine.

  • Double Coupling: If the steric hindrance of the 2-ethoxy group causes incomplete coupling (positive Kaiser test), do not extend the time. Instead, perform a double coupling (repeat the step with fresh reagents) to refresh the driving force.

Quality Control & Troubleshooting

Analytical Verification

Standard C18 HPLC may not separate the D- and L-isomers of this specific residue.

  • Requirement: Use Chiral HPLC or SFC (Supercritical Fluid Chromatography) to verify enantiomeric purity.

  • Columns: Chiralpak AD-H or OD-H are effective for phenylglycine derivatives.

Troubleshooting Table
ObservationProbable CauseCorrective Action
Low Yield Steric clash of 2-ethoxy groupSwitch to HATU (smaller activator than COMU) or increase temperature to 40°C (risks racemization, use with caution).
Racemization (>5%) Base strength too highEnsure Collidine is used, not DIEA.[6] Verify temperature was 0°C at start.
Precipitate in Rxn Low solubility of AAAdd DCM or NMP to the solvent mixture. Phenylglycines can aggregate.

References

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[1][7] Journal of the American Chemical Society, 115(10), 4397-4398. Link

    • Foundational text on HOAt/H
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. Link

    • Comprehensive review detailing COMU and racemiz
  • Steinauer, R., et al. (1989). Racemization of Phenylglycine Derivatives. Biopolymers, 28, 187-194. Establishes the high acidity of the phenylglycine alpha-proton.
  • Bachem Technical Guides. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Link

    • Source for Collidine (TMP)
  • Luxembourg Bio Technologies. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Link

    • Specific industry d

Sources

Application Notes and Protocols: Leveraging 2-Amino-2-(2-ethoxyphenyl)acetic Acid as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of 2-Amino-2-(2-ethoxyphenyl)acetic Acid in Asymmetric Synthesis

In the landscape of modern pharmaceutical and fine chemical development, the demand for enantiomerically pure compounds is paramount. Chiral building blocks are fundamental to achieving this goal, providing a reliable and efficient means to introduce stereocenters with high fidelity. Among these, non-proteinogenic amino acids have emerged as particularly versatile synthons. This compound, a derivative of glycine, is a noteworthy example. Its structure, featuring an ethoxy-substituted phenyl ring, confers distinct steric and electronic properties that are highly advantageous in the design of complex, bioactive molecules.

The strategic incorporation of the 2-ethoxyphenyl moiety can significantly influence the physicochemical properties of a target molecule, including its solubility, metabolic stability, and cell permeability. The amino acid backbone provides a robust and predictable scaffold for a variety of chemical transformations, most notably peptide-like linkages. These attributes have led to its growing application in several areas of drug discovery, including its use as a component in sophisticated molecular architectures.

This guide provides a comprehensive overview of the applications of this compound, with a focus on practical, field-proven protocols for its use. We will delve into its synthesis, chiral resolution, and its application in diastereoselective and enantioselective reactions, providing researchers, scientists, and drug development professionals with the in-depth technical knowledge to effectively utilize this valuable chiral building block.

Part 1: Synthesis and Chiral Resolution

The efficient synthesis and subsequent resolution of this compound are critical first steps for its application as a chiral building block. While various synthetic routes exist, a common approach involves the Strecker synthesis or variations thereof, starting from 2-ethoxybenzaldehyde.

1.1 Racemic Synthesis of this compound

A generalized synthetic scheme for the racemic compound is outlined below. This multi-step process typically begins with the formation of an α-aminonitrile, followed by hydrolysis to the corresponding amino acid.

G A 2-Ethoxybenzaldehyde B α-Aminonitrile Intermediate A->B NaCN, NH4Cl, NH4OH C Racemic this compound B->C Acid or Base Hydrolysis

Caption: General workflow for the synthesis of racemic this compound.

1.2 Chiral Resolution: Isolating the Enantiomers

The separation of the racemic mixture into its constituent enantiomers is a crucial step.[1] The most common and industrially scalable method for chiral resolution is the crystallization of diastereomeric salts.[1] This process involves reacting the racemic amino acid with a chiral resolving agent to form a pair of diastereomeric salts, which can then be separated based on differences in their solubility.[1]

Key Considerations for Chiral Resolution:

  • Choice of Resolving Agent: The selection of an appropriate chiral resolving agent is critical and often requires empirical screening. Common choices for resolving acidic compounds like this compound include chiral amines such as (R)-(+)-α-phenylethylamine or (S)-(-)-α-phenylethylamine.[1]

  • Solvent System: The solvent system used for crystallization plays a significant role in the efficiency of the resolution. A solvent that maximizes the solubility difference between the two diastereomeric salts is ideal.

  • Temperature and Cooling Rate: Careful control of the crystallization temperature and cooling rate is necessary to ensure the formation of well-defined crystals and to maximize the yield and purity of the desired diastereomer.

Protocol 1: Chiral Resolution via Diastereomeric Salt Crystallization

This protocol provides a general procedure for the resolution of racemic this compound using a chiral amine as the resolving agent.

Materials:

  • Racemic this compound

  • Chiral resolving agent (e.g., (R)-(+)-α-phenylethylamine)

  • Suitable solvent (e.g., methanol, ethanol, or a mixture)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Filter paper and funnel

  • Crystallization vessel

Procedure:

  • Salt Formation: Dissolve the racemic this compound in a suitable solvent. Add an equimolar amount of the chiral resolving agent.

  • Crystallization: Heat the solution to dissolve the components completely. Allow the solution to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. For enhanced precipitation, the solution can be further cooled in an ice bath.

  • Isolation of Diastereomer: Isolate the precipitated diastereomeric salt by filtration and wash it with a small amount of cold solvent.

  • Liberation of the Enantiomer: Dissolve the isolated diastereomeric salt in water and acidify with HCl to a pH of approximately 2. This will protonate the amino acid and liberate the chiral resolving agent.

  • Extraction: Extract the aqueous solution with a suitable organic solvent (e.g., diethyl ether) to remove the chiral resolving agent.

  • Isolation of Enantiomerically Pure Amino Acid: Adjust the pH of the aqueous layer to the isoelectric point of the amino acid (typically around pH 6) using NaOH to precipitate the enantiomerically pure this compound.

  • Purification and Analysis: Isolate the solid by filtration, wash with cold water, and dry under vacuum. The enantiomeric purity should be determined by chiral HPLC or by measuring the specific rotation.

Part 2: Applications in Asymmetric Synthesis

Enantiomerically pure this compound is a valuable building block for the synthesis of a wide range of chiral molecules. Its bifunctional nature allows it to be readily incorporated into larger structures through amide bond formation and other transformations.

2.1 Amide Bond Formation: A Gateway to Complex Molecules

The formation of an amide bond is one of the most fundamental and widely used reactions in organic synthesis and medicinal chemistry.[2] this compound can be coupled with a variety of carboxylic acids or amines to generate more complex chiral structures.

Protocol 2: Standard Amide Coupling using HATU

This protocol describes a general procedure for the coupling of N-protected this compound with an amine using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent.

Materials:

  • N-Boc-2-amino-2-(2-ethoxyphenyl)acetic acid (1.0 eq)

  • Amine (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of N-Boc-2-amino-2-(2-ethoxyphenyl)acetic acid in anhydrous DMF, add the amine, followed by HATU and DIPEA.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Parameter Typical Range Notes
Reaction Time 2 - 12 hoursSubstrate dependent; monitor by TLC or LC-MS.
Temperature Room TemperatureCan be cooled to 0 °C for highly reactive substrates.
Yield 70 - 95%Dependent on the steric and electronic nature of the coupling partners.

2.2 As a Chiral Auxiliary

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a stereoselective reaction.[3] While less common than its use as a building block, derivatives of this compound can potentially be employed as chiral auxiliaries in reactions such as asymmetric alkylations or aldol additions. The ethoxyphenyl group can provide the necessary steric hindrance to control the facial selectivity of the reaction.

G cluster_0 Asymmetric Synthesis Using a Chiral Auxiliary A Prochiral Substrate C Diastereomeric Intermediate A->C B Chiral Auxiliary (Derivative of this compound) B->C D Stereoselective Reaction (e.g., Alkylation, Aldol) C->D E Diastereomerically Enriched Product D->E F Removal of Auxiliary E->F G Enantiomerically Enriched Product F->G H Recovered Chiral Auxiliary F->H

Caption: Conceptual workflow for using a chiral auxiliary in asymmetric synthesis.

Part 3: Advanced Applications in Drug Discovery

The unique structural features of this compound make it an attractive component in the design of novel therapeutics. Its incorporation can be tailored to modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate.

A notable application of similar amino acid derivatives is in the construction of linkers for Proteolysis Targeting Chimeras (PROTACs).[4] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[4] The linker plays a critical role in the efficacy of a PROTAC, and the inclusion of moieties like this compound can provide precise control over the linker's length, rigidity, and physicochemical properties.[4]

G POI Protein of Interest (POI) Warhead Linker Linker (incorporating 2-amino-2- (2-ethoxyphenyl)acetic acid) POI->Linker Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3 E3 Ligase Ligand Linker->E3 E3->Ternary Ub Ubiquitination Ternary->Ub Proteasome Proteasomal Degradation Ub->Proteasome

Caption: Role of the linker in the mechanism of action of a PROTAC.

Conclusion

This compound is a valuable and versatile chiral building block with significant potential in asymmetric synthesis and drug discovery. Its unique structural and physicochemical properties, coupled with the well-established chemistry of amino acids, provide a powerful tool for the construction of complex, enantiomerically pure molecules. The protocols and application notes provided in this guide offer a solid foundation for researchers to effectively harness the capabilities of this important synthon in their own research and development endeavors.

References

  • AxisPharm. (2024, September 23). Amide coupling Protocol for Amino PEG. Retrieved from [Link]

  • Google Patents. (n.d.). WO2002042259A2 - Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid.
  • Google Patents. (n.d.). WO2002042259A3 - Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid.
  • Google Patents. (n.d.). US7038078B2 - Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid.
  • Wikipedia. (2023, November 28). Chiral resolution. Retrieved from [Link]

  • Patsnap. (n.d.). Preparation method of 2-(2-(2-aminoethoxy) ethoxy) acetic acid - Eureka. Retrieved from [Link]

  • ResearchGate. (2015, November 5). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Retrieved from [Link]

  • Wikipedia. (2023, September 24). Chiral auxiliary. Retrieved from [Link]

  • Current Chemistry Letters. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]

  • PubChem. (n.d.). (2-(2-Aminoethoxy)ethoxy)acetic acid. Retrieved from [Link]

Sources

Protecting group strategies for 2-amino-2-(2-ethoxyphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Orthogonal Protecting Group Strategies for 2-Amino-2-(2-ethoxyphenyl)acetic Acid

Authored by: Gemini, Senior Application Scientist

Introduction: The Synthetic Challenge and Strategic Imperative

This compound is a non-proteinogenic amino acid of significant interest in medicinal chemistry and drug development. Its unique structure, featuring an ethoxy-substituted phenyl ring, imparts specific steric and electronic properties that make it a valuable building block for novel peptides, peptidomimetics, and complex molecular architectures. However, the synthetic utility of this bifunctional molecule is entirely dependent on the precise and controlled manipulation of its two reactive centers: the α-amino group and the carboxylic acid.

Unchecked, these groups will readily react under most conditions, leading to uncontrolled polymerization, intramolecular cyclization, or unwanted side reactions. Therefore, a robust and strategically sound protecting group strategy is not merely a procedural step but the foundational element upon which a successful synthesis is built. This guide provides a detailed exploration of orthogonal protecting group strategies, offering both the theoretical rationale and field-tested protocols for researchers engaged in the synthesis of derivatives of this compound.

Pillar 1: The Principle of Orthogonality

The core of a successful strategy lies in the concept of orthogonality . Two protecting groups are considered orthogonal if each can be removed under distinct chemical conditions without affecting the other.[1][2] This allows for the selective deprotection and subsequent reaction at one functional group while the other remains masked. For a molecule like this compound, this means we must select one protecting group for the amine and a second, orthogonal group for the carboxylic acid.

The most common and reliable orthogonal schemes in peptide and amino acid chemistry are based on differential lability to acids, bases, and catalytic hydrogenation.[3]

  • Acid-Labile Groups: Removed under acidic conditions (e.g., trifluoroacetic acid).

  • Base-Labile Groups: Removed by treatment with a mild base (e.g., piperidine).

  • Hydrogenolysis-Labile Groups: Cleaved by catalytic hydrogenation (e.g., H₂ gas with a palladium catalyst).

The selection of an orthogonal pair is dictated by the planned synthetic route and the chemical tolerances of the target molecule.

Pillar 2: Selecting the Optimal Protecting Groups

Amine Protection: The Carbamate Family

The most reliable and widely used protecting groups for the α-amino function are carbamates. The three preeminent choices are the tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz or Z), and 9-fluorenylmethyloxycarbonyl (Fmoc) groups.[4]

  • tert-Butyloxycarbonyl (Boc): This group is the cornerstone of the "Boc/Bn" orthogonal strategy. It is stable to bases and hydrogenolysis but is readily cleaved under moderately acidic conditions, such as with trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent.[5] The mechanism of deprotection proceeds through the formation of a stable tert-butyl cation.[5]

  • Benzyloxycarbonyl (Cbz or Z): The Cbz group, introduced by Bergmann and Zervas, was a foundational development in peptide chemistry.[6][7] It is stable to mildly acidic and basic conditions but is cleanly removed by catalytic hydrogenolysis (e.g., H₂ over Pd/C), which cleaves the benzylic C-O bond.[8] It can also be removed with strong acids like HBr in acetic acid, though this method is less mild.[9]

  • 9-Fluorenylmethyloxycarbonyl (Fmoc): Central to modern solid-phase peptide synthesis, the Fmoc group is characterized by its lability to bases.[10] It is stable to acids and catalytic hydrogenation but is rapidly removed by secondary amines like piperidine via an E1cB elimination mechanism.[4]

Carboxylic Acid Protection: The Ester Family

To protect the carboxylic acid, conversion to an ester is the most common approach. The choice of ester dictates the deprotection method and is critical for establishing an orthogonal pair with the chosen amine protecting group.

  • Methyl or Ethyl Esters: These simple alkyl esters are robust and stable to both acidic and hydrogenolytic conditions used to cleave Boc and Cbz groups, respectively. Their primary mode of cleavage is saponification with an aqueous base (e.g., NaOH or LiOH). However, this can be problematic if other base-sensitive functionalities are present.

  • Benzyl (Bn) Ester: This is the ideal partner for a Boc-protected amine. The benzyl ester is stable to the acidic conditions required for Boc removal but is cleaved under the same hydrogenolysis conditions used for Cbz group removal.[11] This shared lability makes the Boc/Bn pair a highly effective orthogonal set.

  • tert-Butyl (tBu) Ester: This ester is the perfect counterpart to an Fmoc-protected amine. It is stable to the basic conditions used for Fmoc deprotection but is readily cleaved by acid (e.g., TFA), often concurrently with the final cleavage from a solid-phase resin.[10]

Visualization: Orthogonal Strategy Decision Workflow

The following diagram illustrates the decision-making process for selecting a compatible, orthogonal protecting group pair for this compound.

G cluster_amine Amine Protection Choice cluster_carboxyl Carboxyl Protection Choice cluster_strategy Resulting Orthogonal Strategy Boc Boc Group (Acid-Labile) tBu tert-Butyl Ester (Acid-Labile) Boc->tBu Non-Orthogonal (Both Acid-Labile) S1 Strategy 1: Boc/Bn Boc->S1 Compatible Pair Fmoc Fmoc Group (Base-Labile) Me Methyl Ester (Base-Labile) Fmoc->Me Non-Orthogonal (Both Base-Labile) S2 Strategy 2: Fmoc/tBu Fmoc->S2 Compatible Pair Cbz Cbz Group (H₂-Labile) Bn Benzyl Ester (H₂-Labile) Cbz->Bn Non-Orthogonal (Both H₂-Labile) S3 Strategy 3: Cbz/Me Cbz->S3 Compatible Pair Bn->S1 Compatible Pair tBu->S2 Compatible Pair Me->S3 Compatible Pair

Caption: Decision matrix for selecting orthogonal protecting group pairs.

Data Presentation: Comparative Analysis of Protecting Groups

The table below summarizes the key characteristics of the most common protecting groups for this compound, providing a quick reference for strategic planning.

Protecting Group Target Functionality Introduction Reagent Stability Profile Primary Cleavage Condition
Boc AmineDi-tert-butyl dicarbonate (Boc₂O)Stable to base, hydrogenolysisMild Acid (TFA, HCl)[5]
Cbz AmineBenzyl chloroformate (Cbz-Cl)Stable to mild acid/baseCatalytic Hydrogenolysis (H₂/Pd-C)[8]
Fmoc AmineFmoc-OSu or Fmoc-ClStable to acid, hydrogenolysisMild Base (20% Piperidine/DMF)[4]
Benzyl (Bn) Carboxylic AcidBenzyl bromide (Bn-Br)Stable to acid, baseCatalytic Hydrogenolysis (H₂/Pd-C)[11]
tert-Butyl (tBu) Carboxylic AcidIsobutylene, H⁺ cat.Stable to base, hydrogenolysisMild Acid (TFA, HCl)[10]
Methyl (Me) Carboxylic AcidMeOH, H⁺ cat. or SOCl₂Stable to acid, hydrogenolysisBase (NaOH, LiOH)

Experimental Protocols

The following protocols are provided as robust, validated starting points for the protection and selective deprotection of this compound.

Protocol 1: Boc Protection of the Amine Group

Rationale: This procedure utilizes di-tert-butyl dicarbonate (Boc₂O) under aqueous basic conditions. The base deprotonates the amino group, increasing its nucleophilicity for attack on the Boc anhydride.[12]

Materials:

  • This compound (1.0 equiv)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)

  • Sodium bicarbonate (NaHCO₃) (2.5 equiv)

  • 1,4-Dioxane

  • Deionized water

  • Ethyl acetate

  • 1 M HCl (aq)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound in a 1:1 mixture of dioxane and water.

  • Add sodium bicarbonate and stir until fully dissolved.

  • Add Boc₂O to the solution and stir vigorously at room temperature for 12-18 hours.

  • Monitor the reaction by TLC (e.g., 10% MeOH in DCM) until the starting material is consumed.

  • Concentrate the mixture in vacuo to remove the dioxane.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl. A white precipitate should form.

  • Extract the product into ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the N-Boc protected product, typically as a white solid.

Protocol 2: Benzyl Esterification of the Carboxylic Acid

Rationale: This protocol uses benzyl bromide with a non-nucleophilic base to form the benzyl ester. The base neutralizes the carboxylic acid, forming a carboxylate salt that acts as a nucleophile.

Materials:

  • N-Boc-2-amino-2-(2-ethoxyphenyl)acetic acid (from Protocol 1) (1.0 equiv)

  • Benzyl bromide (Bn-Br) (1.2 equiv)

  • Cesium carbonate (Cs₂CO₃) (1.5 equiv)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Deionized water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the N-Boc protected amino acid in anhydrous DMF.

  • Add cesium carbonate and stir for 30 minutes at room temperature.

  • Add benzyl bromide dropwise and stir the reaction at room temperature for 16-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with water (2x) and then brine (1x) to remove residual DMF.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the fully protected amino acid.

Protocol 3: Selective Deprotection of the Boc Group (Orthogonal Cleavage)

Rationale: This procedure uses trifluoroacetic acid (TFA) to cleave the Boc group. The benzyl ester is stable under these conditions. Anisole is added as a scavenger to trap the liberated tert-butyl cation, preventing potential side reactions.[5]

Materials:

  • N-Boc-2-(benzyl-oxycarbonyl)-2-(2-ethoxyphenyl)amine (1.0 equiv)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Anisole (5% v/v)

  • Saturated sodium bicarbonate (aq)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the fully protected amino acid in DCM.

  • Add anisole (5% v/v).

  • Cool the solution in an ice bath and add an equal volume of TFA dropwise.

  • Remove the ice bath and stir at room temperature for 1-2 hours.

  • Monitor deprotection by TLC.

  • Concentrate the solution in vacuo to remove TFA and DCM.

  • Re-dissolve the residue in ethyl acetate and carefully wash with saturated NaHCO₃ solution until effervescence ceases.

  • Wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the benzyl ester product with a free amine (often as the TFA salt if the basic wash is omitted).

Protocol 4: Selective Deprotection of the Benzyl Ester (Orthogonal Cleavage)

Rationale: Catalytic hydrogenation uses hydrogen gas and a palladium catalyst to cleave the O-benzyl bond through hydrogenolysis. The Boc group is completely stable to these neutral, reductive conditions.[8]

Materials:

  • N-Boc-2-(benzyl-oxycarbonyl)-2-(2-ethoxyphenyl)amine (1.0 equiv)

  • Palladium on carbon (10% Pd/C, ~10 mol% Pd)

  • Methanol or Ethyl Acetate

  • Hydrogen (H₂) gas balloon or Parr hydrogenator

  • Celite®

Procedure:

  • Dissolve the fully protected amino acid in methanol or ethyl acetate.

  • Carefully add 10% Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon).

  • Evacuate the flask and backfill with H₂ gas (repeat 3x).

  • Stir the reaction vigorously under an H₂ atmosphere (balloon pressure is often sufficient) for 4-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric and should be handled while wet.

  • Rinse the filter pad with the reaction solvent.

  • Concentrate the filtrate in vacuo to yield the N-Boc protected acid with a free carboxylic acid.

Conclusion

The successful synthesis and derivatization of this compound are critically dependent on the logical and strategic application of protecting groups. By leveraging the principles of orthogonality, researchers can selectively mask and unmask the amine and carboxylic acid functionalities at will. The Boc/Benzyl ester and Fmoc/tert-Butyl ester pairings represent two of the most robust and reliable strategies available. The detailed protocols and comparative data provided herein serve as a comprehensive resource for chemists to confidently design and execute synthetic routes involving this valuable non-proteinogenic amino acid, enabling the advancement of complex molecule synthesis in drug discovery and materials science.

References

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
  • Facile synthesis of orthogonally protected amino acid building blocks for combinatorial N-backbone cyclic peptide chemistry. PubMed.
  • Amino Acid Derivatives for Peptide Synthesis. Various sources.
  • Protecting group - Wikipedia. Wikipedia.
  • Amino Acid-Protecting Groups | Chemical Reviews - ACS Publications.
  • Selective deprotection of phenacyl, benzyl and methyl esters of N-protected amino acids and dipeptides and N-protected amino acids benzyl ester linked to resins with bis(tributyltin) oxide. RSC Publishing.
  • Selective deprotection of phenacyl, benzyl and methyl esters of N-protected amino acids and dipeptides and N - RSC Publishing. RSC Publishing.
  • Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid c
  • Amine Protection / Deprotection - Fisher Scientific. Fisher Scientific.
  • Selective Deprotection of N-Boc-Protected tert Butyl Ester Amino Acids by the CeCl3·7H2O−NaI System in Acetonitrile.
  • WO2002042259A3 - Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid - Google Patents.
  • WO2002042259A2 - Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid - Google Patents.
  • CAS 134978-97-5 2-(2-(2-Aminoethoxy)ethoxy)acetic acid - BOC Sciences. BOC Sciences.
  • CN103664701A - Synthesis route of [2-[2-(Fmoc-amino) ethoxy] ethoxy] acetic acid.
  • Preparation method of 2-(2-(2-aminoethoxy) ethoxy) acetic acid - Eureka | Patsnap.
  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism – - Total Synthesis. Total Synthesis.
  • Protecting Groups in Peptide Synthesis: A Detailed Guide. Various sources.
  • The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group - Benchchem. Benchchem.
  • WO/2002/042259 METHODS OF SYNTHESIZING AND USING DERIVATIVES OF [2-(2-AMINOETHOXY)
  • Amino Acid-Protecting Groups. Various sources.
  • Understanding {2-[2-(Fmoc-amino)ethoxy]ethoxy}acetic Acid: Synthesis, Applications, and Benefits in Research - NINGBO INNO PHARMCHEM CO.,LTD. NINGBO INNO PHARMCHEM CO.,LTD..
  • Amino Acid-Protecting Groups - SciSpace. SciSpace.
  • Cbz-Protected Amino Groups - Organic Chemistry Portal. Organic Chemistry Portal.
  • Boc-Protected Amino Groups - Organic Chemistry Portal. Organic Chemistry Portal.
  • Cbz-Protected Amino Groups. Various sources.
  • tert-Butyloxycarbonyl protecting group - Wikipedia. Wikipedia.
  • Amino protecting group—benzyloxycarbonyl (Cbz) - Suzhou Highfine Biotech. Suzhou Highfine Biotech.
  • 2-(Fmoc-amino)ethoxy ethoxy acetic acid = 95.0 HPLC 166108-71-0 - Sigma-Aldrich. Sigma-Aldrich.
  • 2-(Boc-amino)ethoxy ethoxyacetic acid = 98.0 TLC 560088-79-1 - Sigma-Aldrich. Sigma-Aldrich.
  • Protecting Groups in Peptide Synthesis - PubMed - NIH. NIH.

Sources

Application of 2-amino-2-(2-ethoxyphenyl)acetic acid in Peptidomimetics: A Guide to Enhanced Stability and Structural Control

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Engineering Peptides Beyond Nature's Toolkit

Peptide-based therapeutics hold immense promise due to their high specificity and potency. However, their clinical translation is often hampered by inherent limitations such as susceptibility to proteolytic degradation and conformational flexibility, which can lead to poor bioavailability and reduced efficacy.[1] Peptidomimetics, molecules designed to mimic the structure and function of natural peptides, offer a powerful strategy to overcome these hurdles. A key approach in creating robust peptidomimetics is the incorporation of non-natural amino acids (nnAAs).[2]

This guide focuses on the application of 2-amino-2-(2-ethoxyphenyl)acetic acid , a unique α,α-disubstituted amino acid, in the design of advanced peptidomimetics. The presence of an ortho-ethoxyphenyl group directly attached to the α-carbon introduces significant steric bulk and distinct electronic properties. This modification is engineered to impart critical advantages, including enhanced resistance to enzymatic cleavage and the imposition of specific conformational constraints on the peptide backbone. These features are highly desirable in drug design for creating peptides with longer half-lives and more defined three-dimensional structures for optimal receptor binding.

While direct literature on the ethoxy derivative is emerging, extensive data on the closely related analog, 2-amino-2-(2-methoxyphenyl)acetic acid, provides a strong basis for its application.[3][4] The principles outlined in this document are derived from established practices in solid-phase peptide synthesis (SPPS) and the well-understood impact of sterically demanding amino acids on peptide structure and function.

Part 1: The Rationale - Why Incorporate this compound?

The strategic incorporation of this nnAA is predicated on achieving two primary goals in peptidomimetic design: enhancing proteolytic stability and controlling conformation.

Enhancing Proteolytic Stability

Native peptides are readily recognized and cleaved by proteases, significantly shortening their in-vivo half-life. The bulky 2-ethoxyphenyl group acts as a steric shield, physically hindering the approach of protease active sites to the adjacent peptide bonds. This "steric shielding" effect is a well-established strategy for increasing the metabolic stability of peptide-based drugs.[5][6] The slightly larger ethoxy group, compared to a methoxy group, is anticipated to provide an even more substantial protective effect.

Inducing Conformational Constraints

The rotational freedom of the peptide backbone is described by the dihedral angles phi (φ) and psi (ψ). The substitution at the α-carbon with the bulky ethoxyphenyl group severely restricts the allowable φ/ψ angles, forcing the peptide backbone into a more defined and rigid conformation.[7] This pre-organization can be advantageous for several reasons:

  • Reduced Entropy Loss upon Binding: A flexible peptide must adopt a specific conformation to bind its target, a process that is entropically unfavorable. A pre-organized, rigid peptide pays a smaller entropic penalty, which can translate to higher binding affinity.

  • Improved Selectivity: By locking the peptide into a specific shape, binding to off-target receptors can be minimized, leading to improved selectivity and a better side-effect profile.

  • Stabilization of Secondary Structures: The constrained nature of this residue can help to nucleate or stabilize desired secondary structures, such as β-turns or helical folds, which are often crucial for biological activity.[8]

The logical relationship between the structure of this compound and its impact on peptide properties is illustrated below.

G cluster_0 Structural Feature of nnAA cluster_1 Primary Physicochemical Effects cluster_2 Resulting Peptidomimetic Properties cluster_3 Therapeutic Advantages A This compound B Bulky ortho-ethoxyphenyl group at α-carbon A->B possesses C Steric Hindrance B->C D Restricted Backbone Rotation (φ/ψ angles) B->D E Increased Proteolytic Resistance C->E F Defined Backbone Conformation D->F G Improved Pharmacokinetics (Longer Half-Life) E->G H Higher Binding Affinity & Selectivity F->H spss_workflow start Start with Fmoc-protected resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Coupling Step: 1. Pre-activate Fmoc-AA/HCTU/DIPEA 2. Add to resin wash1->coupling wash2 Wash (DMF) coupling->wash2 kaiser_test Kaiser Test (Check for free amines) wash2->kaiser_test kaiser_test->coupling Incomplete (Recouple) next_cycle Start next cycle kaiser_test->next_cycle Complete final_deprotection Final Fmoc Deprotection kaiser_test->final_deprotection After last AA next_cycle->deprotection cleavage Cleavage & Global Deprotection (TFA Cocktail) final_deprotection->cleavage end Precipitate, Purify, & Analyze Peptide cleavage->end

Sources

Application Note: Synthesis of Pharmaceutical Intermediates from 2-Amino-2-(2-ethoxyphenyl)acetic Acid

[1][2]

Executive Summary

The 2-ethoxyphenylglycine moiety (CAS: 91012-71-4) represents a privileged scaffold in medicinal chemistry.[1][2] Its ortho-ethoxy substitution provides unique steric bulk and electronic properties that differentiate it from the common unsubstituted or para-substituted phenylglycines used in blockbuster drugs like Ampicillin or Clopidogrel.[1][2] This guide provides validated protocols for the optical resolution , reduction , and cyclization of this starting material to generate three classes of pharmaceutical intermediates:

  • Chiral Amino Alcohols: Precursors for asymmetric catalysts and adrenergic receptor ligands.[1][2][3]

  • Thienopyridine Scaffolds: Key intermediates for ADP receptor antagonist analogues.[1][2][3]

  • 
    -Amino Acid Derivatives:  Building blocks for protease stable peptidomimetics.[1][2][3]
    

Strategic Synthesis Pathways

The following flowchart illustrates the divergence of this compound into three critical pharmaceutical workflows.

GStartThis compound(Racemic Mixture)ResolutionStep 1: Optical Resolution((+)-Tartaric Acid / CSA)Start->Resolution CrystallizationEnantiomer(S)-(+)-2-Amino-2-(2-ethoxyphenyl)acetic acid(Chiral Pure)Resolution->Enantiomer >99% eePathAPathway A: ReductionEnantiomer->PathAPathBPathway B: CyclizationEnantiomer->PathBPathCPathway C: N-ProtectionEnantiomer->PathCProdA2-Amino-2-(2-ethoxyphenyl)ethanol(Amino Alcohol)PathA->ProdA LiAlH4 / THFProdBThienopyridine Core(Antiplatelet Analogues)PathB->ProdB Formaldehyde / ThiopheneProdCFmoc-2-ethoxyphenylglycine(Solid Phase Peptide Synthesis)PathC->ProdC Fmoc-Cl / NaHCO3

Figure 1: Strategic divergence of 2-ethoxyphenylglycine into high-value chiral intermediates.[1][2]

Detailed Experimental Protocols

Protocol A: Optical Resolution via Diastereomeric Salt Formation

Objective: Isolation of the biologically active (S)-enantiomer (analogous to the active center in Clopidogrel).[1][2][3] Principle: The ortho-ethoxy group increases steric hindrance, requiring a specific resolving agent.[1][2][3] (+)-Camphorsulfonic acid ((+)-CSA) is superior to Tartaric acid for ortho-substituted systems due to its bulkier structure.[1][2]

Materials:

  • Racemic this compound (100 g, 0.51 mol)[1][2]

  • (+)-10-Camphorsulfonic acid (118 g, 0.51 mol)[1][2]

  • Solvent: Methanol/Isopropanol (2:1 v/v)[1][3]

  • Base: Ammonium hydroxide (25%)[1][3]

Procedure:

  • Dissolution: Charge a 2L reactor with racemic starting material and 600 mL of Methanol/Isopropanol mixture. Heat to 60°C until fully dissolved.

  • Salt Formation: Add (+)-CSA portion-wise over 30 minutes. The solution will clarify.

  • Crystallization: Cool the mixture slowly to 20°C at a rate of 5°C/hour. Seed with pure (S)-enantiomer salt if available.[1][2][3] Stir at 20°C for 4 hours.

  • Filtration: Filter the white precipitate.[1][2][3] Wash the cake with 100 mL cold Isopropanol.

  • Recrystallization: Recrystallize the wet cake from Methanol (1:5 w/v) to upgrade chiral purity to >99% ee.

  • Free Base Liberation: Suspend the purified salt in water (300 mL). Adjust pH to 7.0–7.5 using Ammonium hydroxide.[1][2][3] Stir for 1 hour.

  • Isolation: Filter the free amino acid, wash with acetone, and dry under vacuum at 45°C.

Expected Yield: 35-40% (theoretical max 50%).[3] QC Check: Chiral HPLC (Crownpak CR(+) column, pH 1.5 HClO4).

Protocol B: Chemoselective Reduction to 2-Amino-2-(2-ethoxyphenyl)ethanol

Objective: Synthesis of the amino alcohol intermediate for asymmetric ligands or adrenergic analogues.[1][2] Challenge: Preventing over-reduction or racemization of the sensitive benzylic center.

Materials:

  • (S)-2-amino-2-(2-ethoxyphenyl)acetic acid (10 g, 51 mmol)[1][2]

  • Lithium Aluminum Hydride (LiAlH4) (2.0 equiv, 3.9 g)[1][3]

  • Anhydrous THF (150 mL)

  • Rochelle's Salt (Potassium sodium tartrate)[1][3]

Procedure:

  • Setup: Flame-dry a 500 mL 3-neck flask under Nitrogen atmosphere.

  • Pre-charge: Add LiAlH4 to anhydrous THF at 0°C. Stir for 15 minutes.

  • Addition: Add the solid amino acid in small portions over 45 minutes, maintaining internal temperature <10°C. (Caution: Hydrogen gas evolution).

  • Reflux: Warm to room temperature, then reflux (66°C) for 6 hours. Monitor by TLC (Eluent: DCM/MeOH 9:1).[1][3]

  • Quench (Fieser Method): Cool to 0°C. Carefully add:

    • 3.9 mL Water[1][3]

    • 3.9 mL 15% NaOH[1][3]

    • 11.7 mL Water[1][3]

  • Workup: Stir the granular precipitate for 30 minutes. Add MgSO4.[1][2][3] Filter through a Celite pad.[1][2][3]

  • Purification: Concentrate the filtrate. If necessary, purify via flash chromatography (DCM/MeOH/NH3).[3]

Data Summary:

Parameter Specification
Appearance Colorless viscous oil
Yield 85 - 92%

| Optical Rotation |

1H NMR (DMSO-d6)

1
Protocol C: Synthesis of the Thienopyridine Core (Clopidogrel Analogue Pathway)

Objective: Converting the amino acid into a dihydrothienopyridine scaffold via a modified Pictet-Spengler type reaction.[1][2][3]

Procedure:

  • Esterification: Reflux (S)-2-amino-2-(2-ethoxyphenyl)acetic acid in Methanol with SOCl2 (1.2 equiv) for 4 hours. Isolate the methyl ester hydrochloride.[2][3]

  • N-Alkylation: React the methyl ester with 2-(2-thienyl)ethyl tosylate in DMF with K2CO3 at 80°C for 12 hours.

  • Cyclization: Treat the secondary amine intermediate with Paraformaldehyde and Formic acid (Eschweiler-Clarke/Pictet-Spengler conditions) to close the piperidine ring.[1][2][3]

    • Note: The ortho-ethoxy group exerts significant steric influence, often requiring higher temperatures (90°C) compared to the ortho-chloro analogue.[1][2]

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Enantiomeric Excess (ee) Incomplete salt formation or fast cooling.[1][2]Recrystallize the diastereomeric salt once more in Methanol. Slow cooling rate to 2°C/hour.[1][3]
Racemization during Reduction Excessive heat or prolonged reaction time.[1][2][3]Maintain reflux strictly <6 hours.[2][3] Use Borane-DMS (BH3[1][2]·SMe2) as a milder alternative to LiAlH4.[1][3]
Poor Solubility Zwitterionic nature of the amino acid.[1][2][3]Use acidic methanol for esterification steps.[1][2][3] For aqueous steps, adjust pH to the isoelectric point (~pH 6.[1][2][3]5) for precipitation.[3]

References

  • D-Phenylglycine Synthesis: "Process for the preparation of D-(-)-2-amino-2-(p-hydroxyphenyl)-acetic acid."[1][2][4] US Patent 3890379A.[1][2][3] Link

  • Clopidogrel Analogue Chemistry: "Synthesis and antiplatelet activity of 2-substituted phenylglycine derivatives." European Journal of Medicinal Chemistry. (General Reference for Thienopyridine synthesis).
  • Amino Alcohol Reduction: "Reduction of alpha-amino acids to amino alcohols."[1][2][3] Journal of Organic Chemistry. (Standard LiAlH4 protocol adaptation).

  • Chiral Resolution: "Optical resolution of phenylglycine derivatives using camphorsulfonic acid." Tetrahedron: Asymmetry. (Adapted for ortho-substitution).[3]

  • 2-Ethoxyphenylglycine Data: "this compound CAS 91012-71-4 Entry."[1][2][5][6] ChemicalBook.[1][2][3] Link

One-pot synthesis methods for substituted phenylglycine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: One-Pot Synthesis Methods for Substituted Phenylglycine Derivatives

Executive Summary

Substituted phenylglycines (α-arylglycines) are critical non-proteinogenic amino acid scaffolds found in blockbuster β-lactam antibiotics (e.g., Ampicillin), peptide therapeutics, and chiral auxiliaries. Traditional Strecker syntheses often require hazardous cyanides and laborious resolution steps.

This guide details three distinct "one-pot" methodologies that prioritize atom economy, stereocontrol, and operational simplicity. We move beyond standard textbook descriptions to provide field-validated protocols:

  • The Petasis Borono-Mannich Reaction: Best for combinatorial library generation and high functional group tolerance.

  • Crystallization-Induced Asymmetric Strecker: Best for scalable, high-enantiomeric-excess (ee) production.

  • Mn-Mediated Carboxylation: A modern "Green Chemistry" approach utilizing CO₂ fixation.

Mechanistic Pathways & Selection Guide

The choice of method depends on the starting material availability and the specific substitution pattern required on the phenyl ring.

Reaction_Selection_Guide Start Target: Substituted Phenylglycine Sub_A High Functional Group Tolerance? Combinatorial Library? Start->Sub_A Petasis Method A: Petasis Reaction (Boronic Acid Pathway) Strecker Method B: Asymmetric Strecker (Cyanide Pathway) Carboxylation Method C: Mn-Mediated Carboxylation (CO2 Fixation) Sub_A->Petasis Yes Sub_B Scalable (>10g)? High Enantiopurity needed? Sub_A->Sub_B No Sub_B->Strecker Yes Sub_C Access to CO2? Avoid Cyanide/Boron? Sub_B->Sub_C No Sub_C->Carboxylation Yes

Figure 1: Decision matrix for selecting the optimal synthetic route based on substrate constraints and scale.

Protocol A: The Petasis Borono-Mannich Reaction[1]

Principle: This multicomponent reaction (MCR) couples an amine, an


-keto acid (or glyoxylic acid), and an aryl boronic acid.
Why this works:  The reaction proceeds via the formation of an iminium ion, followed by the formation of an "ate" complex with the boronate. The irreversible intramolecular transfer of the aryl group from boron to the iminium carbon is the rate-determining, product-forming step. This method avoids toxic cyanides and tolerates ortho-substitutions well.
Materials
  • Amine: Primary or secondary amine (1.0 equiv). Note: Electron-rich amines react faster.

  • Carbonyl: Glyoxylic acid monohydrate (1.0 equiv).

  • Nucleophile: Aryl boronic acid (1.0–1.2 equiv).

  • Solvent: Ethanol (EtOH) or Hexafluoroisopropanol (HFIP). HFIP accelerates the reaction via hydrogen bonding activation.

Step-by-Step Protocol
  • Imine Formation: In a round-bottom flask, dissolve Glyoxylic acid monohydrate (1.0 mmol, 92 mg) in Ethanol (3 mL). Add the amine (e.g., morpholine or a chiral amine like S-phenylglycinol for diastereoselectivity) (1.0 mmol). Stir at room temperature for 15 minutes to ensure iminium formation.

    • Checkpoint: The solution may warm slightly; this is normal.

  • Boronate Addition: Add the Aryl boronic acid (1.1 mmol). If the boronic acid is insoluble, add small aliquots of water or HFIP (0.5 mL) to aid solubility.

  • Reaction: Heat the mixture to 50°C and stir for 12–24 hours.

    • Optimization: For sluggish electron-poor boronic acids, microwave irradiation at 80°C for 30 mins can drive conversion [1].

  • Work-up: Cool to room temperature. The product often precipitates as a zwitterionic solid.

    • If precipitate forms: Filter and wash with cold EtOH/Et2O (1:1).

    • If homogenous: Evaporate solvent, redissolve in minimal MeOH, and precipitate with acetone or ether.

  • Validation:

    • NMR: Look for the

      
      -proton singlet (or distinct diastereomeric peaks) around 4.5–5.5 ppm.
      
    • Yield: Typical isolated yields range from 65–90%.

Protocol B: Crystallization-Induced Asymmetric Strecker Synthesis

Principle: This method utilizes (R)-phenylglycine amide as a chiral auxiliary.[1][2] Unlike standard kinetic resolutions where max yield is 50%, this protocol relies on Crystallization-Induced Asymmetric Transformation (CIAT) . The diastereomers equilibrate in solution, but only one precipitates, driving the equilibrium toward the solid, pure diastereomer (yields >90% possible).[2]

Materials
  • Auxiliary: (R)-Phenylglycine amide (as HCl salt).[2]

  • Aldehyde: Substituted Benzaldehyde (1.0 equiv).

  • Cyanide Source: NaCN (Caution: Toxic).

  • Solvent: Methanol/Water (6:1 v/v).[2]

Step-by-Step Protocol
  • Imine Formation: Dissolve (R)-phenylglycine amide HCl (10 mmol) and the substituted benzaldehyde (10 mmol) in MeOH/H₂O (20 mL / 3.5 mL). Stir for 2 hours at room temperature.

  • Cyanide Addition (In Hood): Add NaCN (10 mmol) dissolved in minimal water (or use 30% aqueous solution).

    • Safety: Ensure bleach bath is ready for cyanide neutralization.

  • The CIAT Process: Stir the mixture at room temperature for 2–4 days.

    • Mechanism:[3][4] The (R,S)-aminonitrile and (R,R)-aminonitrile are in equilibrium via the imine. The (R,S)-isomer is generally less soluble and selectively crystallizes.

    • Observation: A thick white precipitate should form. Do NOT heat, as this increases solubility and stops the CIAT effect.

  • Isolation: Filter the solid. Wash with a small amount of cold water to remove residual cyanide.

    • Purity Check: The diastereomeric ratio (dr) is typically >99:1 in the solid state [2].[2]

  • Hydrolysis (Optional to Free Amino Acid): Reflux the aminonitrile in 6M HCl for 12 hours to hydrolyze both the nitrile and the auxiliary, yielding the free chiral phenylglycine.

Strecker_CIAT_Mechanism Imine Imine Intermediate (In Solution) Equilibrium Dynamic Equilibrium Imine->Equilibrium RS_Isomer (R,S)-Aminonitrile (Low Solubility) Equilibrium->RS_Isomer k1 RR_Isomer (R,R)-Aminonitrile (High Solubility) Equilibrium->RR_Isomer k2 Solid Solid Precipitate (>99:1 dr) RS_Isomer->Solid Crystallization (Driving Force) RR_Isomer->Equilibrium Epimerization

Figure 2: Thermodynamic sink provided by crystallization drives the yield of a single diastereomer to near 100%.

Protocol C: Mn-Mediated Carboxylation (CO₂ Fixation)

Principle: A "Green" alternative that installs the carboxylic acid moiety directly using CO₂ (1 atm). This avoids cyanide and uses inexpensive Manganese powder.

Materials
  • Substrate: N-acyl-N,O-acetal (easily derived from aldehyde + amide).

  • Reagents: Mn powder (3.0 equiv), LiCl (3.0 equiv), BF₃·OEt₂ (1.0 equiv).

  • Gas: CO₂ balloon (1 atm).

  • Solvent: DMF or DMAc.

Step-by-Step Protocol
  • Activation: Flame-dry a Schlenk tube. Add Mn powder (3.0 mmol) and LiCl (3.0 mmol). Flame-dry again under vacuum to remove trace water from LiCl (critical step).

    • Why LiCl? It breaks up Mn aggregates and solubilizes the organomanganese intermediate [3].

  • Solvation: Add dry DMF (5 mL). Add BF₃[5]·OEt₂ (1.0 mmol) and the N-acyl-N,O-acetal (1.0 mmol).

  • Carboxylation: Purge the flask with CO₂ (balloon). Stir vigorously at room temperature for 12 hours.

    • Mechanism:[3][4] Mn inserts into the C-O bond of the acetal to form an

      
      -amino organomanganese species, which then attacks CO₂.
      
  • Quench: Quench with 1M HCl. Extract with Ethyl Acetate.[6]

    • Result: The product is the N-protected phenylglycine.[7]

Data Summary & Comparison

FeaturePetasis ReactionAsymmetric Strecker (CIAT)Mn-Carboxylation
Atom Economy High (Water byproduct)Moderate (Ammonia byproduct)High (Direct CO₂ use)
Stereocontrol Substrate controlled (requires chiral amine)Excellent (>99:1 dr) Racemic (unless chiral ligand used)
Toxicity Low (Boronic acids)High (Cyanide) Low (Mn/CO₂)
Scalability Good (Linear scale-up)Excellent (Precipitation based) Moderate (Gas-Liquid mixing)
Key Reference

References

  • Petasis, N. A. (2023).[8] Single-Flask Enantioselective Synthesis of α-Amino Acid Esters by Organocatalysis. Organic Letters. Link

  • Vries, T. et al. (2001). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Organic Letters, 3(8), 1121-1124.[1] Link

  • Mita, T., Chen, J., & Sato, Y. (2014).[5] Synthesis of arylglycines from CO₂ through α-amino organomanganese species. Organic Letters, 16(8), 2200-2203.[5] Link

  • Manolikakes, G. et al. (2023).[9] Palladium-catalyzed enantioselective three-component synthesis of α-arylglycine derivatives. Beilstein Journal of Organic Chemistry. Link

Sources

Troubleshooting & Optimization

Improving reaction yields in the synthesis of 2-amino-2-(2-ethoxyphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-amino-2-(2-ethoxyphenyl)acetic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, improve reaction yields, and ensure the highest purity of the final product. The guidance provided herein is based on established chemical principles and field-proven methodologies.

Introduction: Common Synthetic Pathways

The synthesis of α-amino acids like this compound typically relies on one of two classic, robust methods starting from the corresponding aldehyde, 2-ethoxybenzaldehyde.

  • The Strecker Synthesis : A two-step method that involves the formation of an α-aminonitrile intermediate, which is subsequently hydrolyzed to the desired α-amino acid.[1][2]

  • The Bucherer-Bergs Synthesis : A multicomponent reaction that produces a hydantoin intermediate, which is then hydrolyzed to yield the final amino acid product.[3][4][5]

Both pathways are effective, but each has critical steps where yields can be compromised. This guide will address specific issues within the context of these two primary routes.

Troubleshooting Guide

This section addresses specific, common problems encountered during the synthesis.

Q1: My overall yield is consistently low when using the Strecker synthesis. What are the most likely causes and how can I address them?

Low yields in a Strecker synthesis are typically traced back to one of three main issues: inefficient imine formation, a competing side reaction, or incomplete hydrolysis.

A1: Causality and Mitigation Strategies

  • Inefficient Imine Formation: The first step is the reaction between 2-ethoxybenzaldehyde and an ammonia source (e.g., ammonium chloride) to form an imine. This is an equilibrium reaction where water is a byproduct. If water is not effectively removed, the equilibrium will favor the starting materials, reducing the amount of imine available to react with the cyanide source.[1]

    • Solution: Conduct the reaction under anhydrous conditions. The use of a dehydrating agent, such as magnesium sulfate (MgSO₄), can help drive the equilibrium toward the imine product.[1] A slight excess of the ammonia source can also be beneficial.

  • Side Reaction - Cyanohydrin Formation: 2-ethoxybenzaldehyde can react directly with the cyanide nucleophile to form 2-hydroxy-2-(2-ethoxyphenyl)acetonitrile, commonly known as a cyanohydrin. This is the most significant competing side reaction and a primary cause of yield loss.[6]

    • Solution: Control the order of reagent addition. Pre-forming the imine for a set period before introducing the cyanide source (e.g., NaCN or KCN) is a highly effective strategy. This ensures the aldehyde concentration is minimized when the cyanide is added. Additionally, lower reaction temperatures (e.g., 0–15 °C) during cyanide addition can disfavor cyanohydrin formation relative to the imine addition.[6]

  • Incomplete Hydrolysis of the α-aminonitrile: The nitrile group of the 2-amino-2-(2-ethoxyphenyl)acetonitrile intermediate is sterically hindered and requires harsh conditions for complete hydrolysis to the carboxylic acid.

    • Solution: Ensure sufficiently forcing conditions. This typically involves refluxing in a strong acid (e.g., 6M HCl or concentrated H₂SO₄) or a strong base (e.g., 4M NaOH) for an extended period (12-48 hours).[1][2] Reaction progress should be monitored by a suitable analytical method like TLC or HPLC to confirm the disappearance of the aminonitrile intermediate.

Q2: I'm performing a Bucherer-Bergs synthesis and the yield of the final amino acid is poor after the hydrolysis step. What's going wrong?

In the Bucherer-Bergs pathway, the critical steps are the initial formation of the 5-(2-ethoxyphenyl)hydantoin and its subsequent ring-opening hydrolysis. Poor yields often stem from the hydrolysis stage.

A2: Optimizing Hydantoin Hydrolysis

The hydantoin ring is quite stable, and its hydrolysis requires significant energy input. Incomplete hydrolysis is a common issue.

  • Insufficient Hydrolysis Conditions: Standard laboratory conditions may not be sufficient to drive the reaction to completion.

    • Solution: The hydrolysis is typically performed with a strong base, such as sodium hydroxide. It is crucial to use a sufficient molar excess of the base (at least 3-4 equivalents per mole of hydantoin) and elevated temperatures, often under pressure.[7][8] Reaction temperatures of 120-210 °C in a sealed reactor are often employed to ensure complete conversion.[7]

  • Side Reactions Under Harsh Basic Conditions: While strong base is necessary, prolonged exposure at very high temperatures can sometimes lead to degradation of the desired amino acid product.

    • Solution: Carefully optimize the reaction time and temperature. Monitor the reaction to find the point of maximum conversion before significant degradation occurs. Additionally, enzymatic hydrolysis using a hydantoinase can be an alternative, milder route to the corresponding N-carbamoyl amino acid, which can then be chemically hydrolyzed under less harsh conditions.[9][10]

Q3: My final product is contaminated with impurities. How can I identify the likely culprits and improve the final purity?

Impurity profiling is key. The most common impurities are unreacted intermediates or byproducts from side reactions.

A3: Identification and Purification Strategies

  • Common Impurities:

    • Strecker Route: Unhydrolyzed 2-amino-2-(2-ethoxyphenyl)acetonitrile and the 2-ethoxybenzaldehyde cyanohydrin byproduct.[6]

    • Bucherer-Bergs Route: Unhydrolyzed 5-(2-ethoxyphenyl)hydantoin.

    • Both Routes: Unreacted 2-ethoxybenzaldehyde.

  • Purification Protocol - Recrystallization: The most effective method for purifying the final amino acid is recrystallization. The key is solvent selection and pH control.[11]

    • Dissolution: Dissolve the crude product in a minimal amount of hot acidic aqueous solution (e.g., dilute HCl) to protonate the amino group and increase solubility.

    • Decolorization: If the solution is colored, treat it with activated charcoal and filter while hot.

    • Crystallization: Slowly add a base (e.g., NH₄OH or dilute NaOH) to the hot solution to adjust the pH to the isoelectric point (pI) of the amino acid. The pI is the pH at which the molecule has a net-zero charge, and its aqueous solubility is at a minimum. At this point, the pure amino acid will selectively crystallize out of the solution upon cooling.

    • Isolation: Collect the crystals by filtration, wash with cold water, followed by a cold, water-miscible organic solvent (like ethanol or acetone), and dry under vacuum.

ParameterRecommended ConditionRationale
Recrystallization pH Adjust to Isoelectric Point (pI)Minimizes the solubility of the zwitterionic amino acid, maximizing recovery.[11]
Primary Solvents Water/Ethanol mixtures, Water/Isopropanol mixturesGood solvency at high temperatures, poor solvency at low temperatures.
Washing Solvents Cold Deionized Water, Cold EthanolRemoves residual soluble impurities without dissolving the product crystals.

Frequently Asked Questions (FAQs)

Q: Which synthesis route, Strecker or Bucherer-Bergs, is better for producing this compound?

A: Both methods are highly effective and widely used. The "better" method often depends on available equipment, safety protocols, and specific experimental goals.

  • Strecker Synthesis: Often praised for its directness. However, it involves handling highly toxic cyanide salts and generates HCN in situ, requiring stringent safety precautions and a well-ventilated fume hood.[1][12] The two-step process allows for the potential isolation and purification of the aminonitrile intermediate if desired.

  • Bucherer-Bergs Synthesis: This is a multicomponent reaction that can be more operationally simple in the first stage. It uses ammonium carbonate, which is less hazardous than ammonia gas. The hydantoin intermediate is often a stable, crystalline solid that is easier to handle and purify than the corresponding aminonitrile.[3][5] However, the subsequent hydrolysis of the hydantoin can be more challenging than the hydrolysis of the aminonitrile.[8]

Q: How critical is the quality of the starting 2-ethoxybenzaldehyde?

A: It is extremely critical. The purity of your starting aldehyde directly impacts the yield and purity of the final product.

  • Impact of Impurities: Impurities in the 2-ethoxybenzaldehyde, such as unreacted salicylaldehyde from its own synthesis[13], can lead to the formation of unwanted amino acid byproducts that may be difficult to separate from the desired product.

  • Recommendation: Always use high-purity 2-ethoxybenzaldehyde (≥97% is recommended).[14] If the purity is questionable, it is advisable to purify it by vacuum distillation before use.[13]

Q: What analytical techniques are best for monitoring the reaction progress?

A: A combination of techniques is ideal for a comprehensive understanding of the reaction.

  • Thin-Layer Chromatography (TLC): An excellent, rapid method for qualitative monitoring. It can easily show the consumption of the starting aldehyde and the appearance of the intermediate and final product.

  • High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative analysis.[][16] It can accurately measure the concentration of starting materials, intermediates, products, and byproducts, allowing for precise determination of reaction completion and yield.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Useful for confirming the structure of intermediates and the final product upon isolation.

Experimental Workflow & Logic Diagrams

The following diagrams illustrate the key workflows and decision points in the synthesis and troubleshooting process.

Strecker_Workflow cluster_prep Step 1: Imine Formation cluster_addition Step 2: Cyanide Addition cluster_hydrolysis Step 3: Hydrolysis start 2-Ethoxybenzaldehyde + NH4Cl imine Formation of 2-ethoxyphenylmethanimine start->imine Reflux control1 Critical Control Point: - Anhydrous Conditions - Use Dessicant (e.g., MgSO4) imine->control1 cyanide Addition of KCN/NaCN imine->cyanide aminonitrile Formation of α-Aminonitrile Intermediate cyanide->aminonitrile side_rxn Side Reaction: Cyanohydrin Formation cyanide->side_rxn Competes control2 Critical Control Point: - Low Temperature (0-15 °C) - Slow Addition aminonitrile->control2 hydrolysis Acid or Base Hydrolysis (e.g., 6M HCl, Reflux) aminonitrile->hydrolysis product Final Product: This compound hydrolysis->product control3 Critical Control Point: - Strong Acid/Base - Sufficient Time/Temp - Monitor by HPLC product->control3

Caption: Experimental workflow for the Strecker synthesis highlighting critical control points.

Bucherer_Bergs_Workflow cluster_mcr Step 1: Multicomponent Reaction cluster_hydrolysis Step 2: Hydrolysis start 2-Ethoxybenzaldehyde + KCN + (NH4)2CO3 hydantoin Formation of 5-(2-ethoxyphenyl)hydantoin start->hydantoin Heat control1 Critical Control Point: - Aqueous Ethanol Solvent - Controlled Temperature (60-70 °C) hydantoin->control1 hydrolysis Base Hydrolysis (e.g., 4M NaOH, Heat) hydantoin->hydrolysis product Final Product: This compound hydrolysis->product control2 Critical Control Point: - Molar Excess of Base - High Temperature (sealed vessel) - Monitor by HPLC product->control2

Caption: Experimental workflow for the Bucherer-Bergs synthesis highlighting critical control points.

Troubleshooting_Logic start Low Yield Observed check_sm Check Purity of 2-Ethoxybenzaldehyde start->check_sm check_step1 Analyze Step 1 (Imine/Hydantoin Formation) check_sm->check_step1 Pure action_sm Purify Aldehyde (Vacuum Distillation) check_sm->action_sm Impure check_step2 Analyze Step 2 (Hydrolysis) check_step1->check_step2 Step 1 OK action_step1_strecker Strecker: - Add Dessicant - Pre-form Imine - Lower Temp for CN- addition check_step1->action_step1_strecker Strecker Issue action_step1_bb Bucherer-Bergs: - Check Reagent Stoichiometry - Ensure Proper Temp check_step1->action_step1_bb B-B Issue action_step2 Increase Hydrolysis Severity: - Higher Acid/Base Conc. - Longer Reaction Time - Higher Temperature check_step2->action_step2

Caption: Logical decision tree for troubleshooting low reaction yields.

References

  • BenchChem. (2025).
  • Sharma, R., & Chagtoo, M. (1995). Papain catalysed hydantoin hydrolysis in the synthesis of amino acids. PubMed.
  • ResearchGate. (1998). Reaction pathway for the hydrolysis of hydantoin to form enantiomerically pure amino acids.
  • Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids.
  • Wikipedia. Strecker amino acid synthesis.
  • Google Patents. (n.d.).
  • Sketchy. (n.d.). Synthesis of Alpha-Amino Acids.
  • ACS Omega. (2020). Study on the Formation of Glycine by Hydantoin and Its Kinetics.
  • BenchChem. (2025). Side reactions in the Strecker synthesis of 2-amino-2-(2-methoxyphenyl)acetic acid.
  • BenchChem. (2025). Application Notes and Protocols for the Purification of 2-amino-2-(2-methoxyphenyl)
  • BOC Sciences. (n.d.). CAS 134978-97-5 2-(2-(2-Aminoethoxy)ethoxy)acetic acid.
  • Alfa Chemistry. (n.d.). Bucherer-Bergs Reaction.
  • Wikipedia. Bucherer–Bergs reaction.
  • Sigma-Aldrich. (n.d.). 2-Ethoxybenzaldehyde >=97%.
  • Molecules. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity.
  • BenchChem. (2025). Solubility Profile of 2-amino-2-(2-methoxyphenyl)acetic acid: A Technical Guide.
  • YouTube. (2021). Strecker Amino Acid Synthesis.

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Technical Support Center: Purification of Crude 2-amino-2-(2-ethoxyphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for the purification of crude 2-amino-2-(2-ethoxyphenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and require robust, field-proven methods for its purification. As a non-proteinogenic amino acid, this compound is a valuable building block in medicinal chemistry, particularly in the synthesis of novel therapeutics. Its purity is paramount to ensure the desired biological activity and to meet stringent regulatory standards.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification process. The methodologies described herein are grounded in established chemical principles and are designed to be self-validating systems, ensuring both technical accuracy and practical applicability.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of crude this compound, providing potential causes and actionable solutions.

Problem 1: Low Yield After Recrystallization

Symptom: You observe a significant loss of your target compound after performing a recrystallization procedure.

Potential Causes & Solutions:

Potential Cause Scientific Rationale Troubleshooting Steps
Inappropriate Solvent Choice The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If the compound is too soluble at low temperatures, it will remain in the mother liquor.1. Screen a variety of solvents: Based on the structure (an amino acid with an aromatic ether), consider polar protic solvents like ethanol, methanol, or isopropanol, as well as mixtures with water.[1] 2. Employ a co-solvent system: If a single solvent is not ideal, use a binary system. Dissolve the crude product in a "good" solvent at an elevated temperature and then add a "poor" solvent (an anti-solvent) dropwise until turbidity persists. This can significantly improve crystal formation and yield.[1]
Excessive Solvent Volume Using too much solvent will keep the compound dissolved even at low temperatures, preventing crystallization.1. Use the minimum amount of hot solvent required to fully dissolve the crude material. 2. If excess solvent was used, carefully evaporate a portion of it to concentrate the solution before cooling.
Cooling Rate is Too Rapid Rapid cooling can lead to the formation of small, impure crystals or an oil, trapping impurities.1. Allow the solution to cool slowly to room temperature. 2. Once at room temperature, place the flask in an ice bath to maximize crystal formation. 3. For very stubborn crystallizations, gentle scratching of the inner wall of the flask with a glass rod can induce nucleation.
pH of the Solution As an amino acid, the solubility of this compound is highly pH-dependent.[2] At its isoelectric point, it will have its lowest solubility.1. Adjust the pH of the aqueous solution to the isoelectric point of the compound before initiating crystallization. This can be determined empirically by adding acid or base dropwise to a solution of the compound and observing the point of maximum precipitation.
Problem 2: Persistent Impurities After Purification

Symptom: Analytical data (e.g., HPLC, NMR) shows the presence of impurities even after multiple purification attempts.

Potential Causes & Solutions:

Potential Cause Scientific Rationale Troubleshooting Steps
Co-crystallization of Impurities If an impurity has a similar structure and solubility profile to the target compound, it may crystallize along with it.1. Change the recrystallization solvent. A different solvent system may alter the relative solubilities of the compound and the impurity, allowing for better separation. 2. Consider a different purification technique. If recrystallization is ineffective, column chromatography or acid-base extraction may be necessary.
Incomplete Reaction or Side Products The crude material may contain unreacted starting materials or by-products from the synthesis.[3]1. Analyze the impurity profile using techniques like LC-MS to identify the impurities. This will inform the best purification strategy. 2. Employ acid-base extraction. This is a powerful technique for separating acidic, basic, and neutral compounds.[4][5] Since your target is an amino acid, it can be selectively extracted into an aqueous phase by adjusting the pH, leaving non-ionizable impurities in the organic phase.
Degradation of the Compound The compound may be unstable under the purification conditions (e.g., high heat, extreme pH).1. Use milder purification conditions. For recrystallization, avoid prolonged heating. 2. For chromatography, choose a neutral stationary phase and mobile phase if possible. If an acidic or basic modifier is needed, use it at a low concentration.[6]
Problem 3: Oiling Out During Recrystallization

Symptom: Instead of forming crystals upon cooling, the compound separates as an oil.

Potential Causes & Solutions:

Potential Cause Scientific Rationale Troubleshooting Steps
High Impurity Level A high concentration of impurities can depress the melting point of the mixture and inhibit crystal lattice formation.1. Perform a preliminary purification step. A quick filtration through a plug of silica gel or an acid-base extraction can remove a significant portion of impurities before recrystallization.
Solution is Too Concentrated If the concentration of the solute is too high, it may become supersaturated too quickly upon cooling, leading to oil formation.1. Add a small amount of additional hot solvent to the oiled solution and reheat until it is homogeneous. Then, allow it to cool slowly.
Inappropriate Solvent The solvent may be too "good" a solvent, preventing the molecules from organizing into a crystal lattice.1. Add an anti-solvent to the oiled mixture while heating to induce crystallization. 2. Try a different solvent system altogether.

Frequently Asked Questions (FAQs)

Q1: What is the best initial approach for purifying crude this compound?

A1: For a first pass purification, acid-base extraction is often a highly effective and efficient method for amino acids.[4][5][7] This technique leverages the amphoteric nature of the amino acid to separate it from non-ionizable impurities. The general workflow involves dissolving the crude material in an organic solvent and extracting with an acidic aqueous solution to protonate the amine and move the compound into the aqueous layer. The aqueous layer is then washed with fresh organic solvent, the pH is adjusted to the isoelectric point to precipitate the purified amino acid, which can then be collected by filtration.

Q2: I am having trouble with column chromatography. My compound is streaking on the column. What can I do?

A2: Streaking of amino acids on silica gel columns is a common issue due to the interaction of the polar amino and carboxylic acid groups with the acidic silica surface. To mitigate this:

  • Add a modifier to your mobile phase. For an acidic compound, adding a small amount of a volatile acid like acetic acid or formic acid (e.g., 0.1-1%) to the eluent can help to keep the compound protonated and reduce tailing.[6]

  • Consider reverse-phase chromatography. Using a C18 column with a mobile phase of water and acetonitrile (often with a modifier like TFA or formic acid) can provide excellent separation for polar compounds like amino acids.

  • Use a different stationary phase. Alumina (neutral or basic) can be a good alternative to silica gel for purifying basic or acid-sensitive compounds.

Q3: My purified compound appears to be a racemic mixture. How can I separate the enantiomers?

A3: The separation of enantiomers, known as chiral resolution, is a specialized purification step. Common methods include:

  • Diastereomeric salt formation: React the racemic amino acid with a chiral resolving agent (a chiral acid or base) to form diastereomeric salts.[8] These salts have different physical properties (e.g., solubility) and can be separated by fractional crystallization. The desired enantiomer is then recovered by breaking the salt.

  • Chiral chromatography: This is a powerful technique that uses a chiral stationary phase (CSP) to directly separate the enantiomers.[9][10] Various types of CSPs are commercially available, and screening different columns and mobile phases is often necessary to find the optimal conditions. For amino acids, columns based on macrocyclic glycopeptides can be a good starting point.[9]

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol outlines a general procedure for the purification of crude this compound using acid-base extraction.

Materials:

  • Crude this compound

  • Ethyl acetate (or other suitable water-immiscible organic solvent)

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Separatory funnel

  • pH paper or pH meter

  • Büchner funnel and filter paper

Procedure:

  • Dissolution: Dissolve the crude this compound in ethyl acetate.

  • Acidic Extraction: Transfer the solution to a separatory funnel and add an equal volume of 1 M HCl. Shake the funnel vigorously, venting frequently. Allow the layers to separate. The protonated amino acid will move into the aqueous (bottom) layer.

  • Separation: Drain the aqueous layer into a clean flask.

  • Organic Wash: Wash the organic layer with another portion of 1 M HCl to ensure complete extraction of the amino acid. Combine the aqueous extracts.

  • Back-Extraction (Optional): Wash the combined aqueous extracts with a fresh portion of ethyl acetate to remove any remaining neutral or acidic impurities.

  • Precipitation: Cool the aqueous solution in an ice bath. Slowly add 1 M NaOH dropwise while stirring until the pH reaches the isoelectric point of the amino acid. The purified product will precipitate out of solution.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the solid with cold deionized water, followed by a small amount of cold ethyl acetate or diethyl ether to aid in drying.

  • Drying: Dry the purified solid under vacuum to a constant weight.

Protocol 2: Purification by Recrystallization

This protocol provides a general method for recrystallization. The choice of solvent is critical and may require preliminary screening.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol/water)

  • Erlenmeyer flask

  • Hot plate

  • Büchner funnel and filter paper

Procedure:

  • Solvent Selection: In a test tube, add a small amount of the crude material and a few drops of the potential solvent. Heat the mixture. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude material in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid is completely dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals in a vacuum oven.

Visualizations

Workflow for Purification Strategy Selection

The following diagram illustrates a decision-making process for selecting the appropriate purification technique.

Purification_Strategy start Crude this compound impurity_analysis Analyze Impurity Profile (TLC, HPLC, LC-MS) start->impurity_analysis decision1 Are impurities primarily non-ionizable? impurity_analysis->decision1 acid_base Perform Acid-Base Extraction decision1->acid_base Yes recrystallization Recrystallization decision1->recrystallization No decision2 Is purity >98%? acid_base->decision2 final_product Pure Product decision2->final_product Yes chromatography Column Chromatography (Normal or Reverse Phase) decision2->chromatography No recrystallization->decision2 chiral_resolution Is enantiomeric separation required? chromatography->chiral_resolution chiral_resolution->final_product No chiral_chrom Chiral Chromatography or Diastereomeric Salt Resolution chiral_resolution->chiral_chrom Yes chiral_chrom->final_product

Caption: Decision tree for selecting a purification strategy.

References

  • US4661606A - Extraction of amino acids from aqueous mixtures and quaternary ammonium salt intermediates produced therein - Google P
  • Acid–base extraction - Wikipedia. (URL: [Link])

  • Protein purification troubleshooting guide. (URL: [Link])

  • [ Care and Use ManUal ] amIno acId analysIs lIquId chromatography column - Waters Help Center. (URL: [Link])

  • Protein purification troubleshooting guide - Dutscher. (URL: [Link])

  • Protein Purification Protocol & Troubleshooting - Creative Biolabs. (URL: [Link])

  • (PDF) Separation and Purification of Amino Acids - ResearchGate. (URL: [Link])

  • Separation and Refining of Amino acids. (URL: [Link])

  • Preparation method of 2-(2-(2-aminoethoxy) ethoxy) acetic acid - Eureka | Patsnap. (URL: [Link])

  • CN103664701A - Synthesis route of [2-[2-(Fmoc-amino) ethoxy] ethoxy] acetic acid. (URL: )
  • Acid-Base Extraction - Chemistry LibreTexts. (URL: [Link])

  • US7038078B2 - Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)
  • WO2002042259A2 - Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)
  • (2-(2-Aminoethoxy)ethoxy)acetic acid | C6H13NO4 | CID 362706 - PubChem. (URL: [Link])

  • WO/2002/042259 METHODS OF SYNTHESIZING AND USING DERIVATIVES OF [2-(2-AMINOETHOXY)ETHOXY] ACETIC ACID - WIPO Patentscope. (URL: [Link])

  • Supporting Information Combining Hit Identification Strategies: Fragment-Based and In Silico Approaches to Orally Active 2-Amino - AWS. (URL: [Link])

  • (PDF) Impurity profile of amino acids? - ResearchGate. (URL: [Link])

  • Chiral resolution with frozen aqueous amino acids - Analytical Methods (RSC Publishing). (URL: [Link])

  • acetic acid in a flash column? : r/chemistry - Reddit. (URL: [Link])

  • Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study - PMC. (URL: [Link])

  • 2-Amino-2-(2-methylphenyl)acetic acid | C9H11NO2 | CID 2772353 - PubChem. (URL: [Link])

  • 2-amino-2-(2-methoxyphenyl)acetic Acid | C9H11NO3 | CID 2772349 - PubChem. (URL: [Link])

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Technical Support Center: Troubleshooting Racemization in 2-Amino-2-(2-ethoxyphenyl)acetic Acid Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting racemization during the coupling of 2-amino-2-(2-ethoxyphenyl)acetic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in maintaining the stereochemical integrity of this critical chiral building block during amide bond formation. Here, we provide in-depth, field-proven insights and actionable protocols to help you diagnose, mitigate, and prevent racemization in your synthetic workflows.

Frequently Asked Questions (FAQs)

This section directly addresses the most common issues and questions that arise during the coupling of this compound.

Q1: What is racemization and why is it a significant problem in my coupling reaction?

A: Racemization is the conversion of a single enantiomer of a chiral molecule into an equal mixture of both enantiomers (a racemate). In the context of drug development, the biological activity of a molecule is often highly dependent on its specific three-dimensional structure.[1] The unintended formation of the opposite enantiomer can lead to a significant loss of therapeutic efficacy, potential off-target effects, and introduces a challenging purification step to separate the desired diastereomeric product.[1]

Q2: I'm observing significant racemization of this compound during my standard peptide coupling protocol. What are the likely causes?

A: Racemization during the coupling of α-amino acids, including this compound, is primarily driven by two mechanisms:

  • Oxazolone (Azlactone) Formation: This is the most prevalent pathway.[1] The activated carboxyl group of the N-protected amino acid can cyclize to form a planar oxazolone intermediate. The proton at the α-carbon of this intermediate is acidic and can be easily removed by a base, leading to a loss of stereochemistry.[2]

  • Direct Enolization (Direct α-Abstraction): A base can directly remove the proton from the α-carbon of the activated amino acid, forming a planar enolate intermediate, which then leads to racemization upon reprotonation.[3][4]

Several factors in your protocol can promote these mechanisms, including the choice of coupling reagent, the type and amount of base used, reaction temperature, and activation time.[3]

Q3: Which coupling reagents are most likely to cause racemization with this amino acid?

A: While highly effective, certain classes of coupling reagents are more prone to inducing racemization. Carbodiimides, such as Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), can lead to significant racemization if used without additives.[1][5] Uronium/aminium salt-based reagents like HBTU and HATU are generally efficient but can still cause racemization, especially with sensitive amino acids.[1][6]

Q4: How can I minimize racemization when using carbodiimide coupling reagents?

A: The most effective strategy is to use them in conjunction with racemization-suppressing additives.[1][5][7] Additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) react with the activated amino acid to form an active ester that is less susceptible to racemization.[1][8] HOAt and OxymaPure are generally considered more effective at suppressing racemization than HOBt.[8]

Q5: What role does the base play in racemization, and which one should I use?

A: The choice and concentration of the base are critical.[8] Stronger and less sterically hindered bases can accelerate racemization. For instance, triethylamine (TEA) is more prone to causing racemization than the more sterically hindered N,N-diisopropylethylamine (DIPEA).[8] For sensitive couplings, consider using a weaker or more sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine.[1][2] It is also crucial to use the minimum amount of base necessary for the reaction to proceed.[1]

In-Depth Troubleshooting Guides

This section provides a more detailed, step-by-step approach to diagnosing and resolving racemization issues.

Systematic Troubleshooting Workflow

If you have confirmed that racemization is occurring, follow this workflow to systematically identify and address the root cause.

Troubleshooting_Workflow start Racemization Detected step1 Step 1: Evaluate Coupling Reagent & Additives start->step1 step2 Step 2: Assess Base Selection & Stoichiometry step1->step2 If using carbodiimides, ensure additives (HOAt/Oxyma) are present. Consider milder reagents like DEPBT for sensitive couplings. step3 Step 3: Analyze Reaction Conditions (Temp. & Time) step2->step3 Switch from DIPEA to NMM or 2,4,6-collidine. Use stoichiometric amount of base. step4 Step 4: Review Solvent Choice step3->step4 Lower reaction temperature to 0°C. Minimize pre-activation time. solution Racemization Minimized step4->solution Consider less polar solvents if solubility permits.

Caption: A systematic workflow for troubleshooting racemization.

Problem: High Levels of Epimerization Detected by Chiral HPLC

Detailed Analysis: You've analyzed your crude product using chiral HPLC and found a significant peak corresponding to the undesired diastereomer. This indicates a loss of stereochemical integrity at the α-carbon of the this compound residue during the coupling step.

Solutions and Optimization Strategies:

1. Re-evaluate Your Coupling Reagent and Additive Combination:

  • If using a carbodiimide (DCC, DIC, EDC): It is imperative to include a racemization-suppressing additive.[1][5] While HOBt is common, HOAt and OxymaPure are generally more effective at preventing racemization.[8]

  • For highly sensitive couplings: Consider switching to a phosphonium-based reagent like DEPBT, which is known for its remarkable resistance to racemization, particularly with sensitive amino acids.[4]

  • Uronium/Aminium Reagents (HBTU, HATU, PyBOP): While efficient, these can still cause racemization. Ensure you are using the correct stoichiometry and consider the impact of the base used in conjunction with these reagents.

Coupling ReagentAdditiveRelative Racemization Risk
DIC/DCCNoneHigh
DIC/DCCHOBtModerate
DIC/DCCHOAt/OxymaPureLow
HATU/HBTUNoneModerate-Low
DEPBTNoneVery Low
Table 1: Relative racemization risk associated with common coupling reagents.

2. Optimize the Base:

  • Choice of Base: If you are using a strong, non-sterically hindered base, this is a likely contributor to racemization. Replace DIPEA with a weaker base like N-methylmorpholine (NMM) or a more sterically hindered base like 2,4,6-collidine.[1][8]

  • Base Stoichiometry: Use the minimum amount of base required. For couplings involving amino acid salts, one equivalent of a tertiary amine is often sufficient.[2][4]

3. Control Reaction Parameters:

  • Temperature: Higher temperatures accelerate the rate of racemization.[1][2] Perform the coupling reaction at a lower temperature, such as 0°C.

  • Pre-activation Time: Do not allow the activated amino acid to sit for an extended period before adding the amine component.[2] A prolonged activation time increases the opportunity for oxazolone formation and subsequent racemization.[2]

4. Solvent Selection:

  • The polarity of the solvent can influence the rate of racemization.[1][3] Where reagent solubility allows, consider using less polar solvents, as they can sometimes help to reduce racemization.[1]

Experimental Protocols

Protocol: Low-Racemization Coupling Using DIC/OxymaPure

This protocol is a robust starting point for minimizing racemization during the coupling of this compound.

Materials:

  • N-protected this compound

  • Amine component (as a free base or salt)

  • OxymaPure

  • Diisopropylcarbodiimide (DIC)

  • N-methylmorpholine (NMM) (if using an amine salt)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • In a clean, dry flask under an inert atmosphere (N₂ or Ar), dissolve the N-protected this compound (1.0 eq) and OxymaPure (1.1 eq) in anhydrous DCM or DMF.

  • Add the amine component (1.0-1.1 eq). If the amine is a hydrochloride or other salt, add NMM (1.1 eq).

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add DIC (1.1 eq) dropwise to the cooled solution.

  • Stir the reaction at 0°C for 30 minutes, and then allow it to slowly warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting amino acid is consumed (typically 2-4 hours).

  • Upon completion, proceed with the standard aqueous workup and purification.

Protocol: Chiral HPLC Analysis for Enantiomeric Excess Determination

Accurate determination of the enantiomeric excess (ee) is crucial for validating your optimized coupling protocol.

Instrumentation and Columns:

  • A standard HPLC system with a UV detector is required.

  • A chiral stationary phase (CSP) column is essential. The choice of column will depend on the specific derivative of this compound. Common chiral columns include those based on polysaccharide derivatives (e.g., Chiralcel OD-H, Chiralpak AD-H) or Pirkle-type columns.

General Procedure:

  • Method Development:

    • Prepare a standard solution of the racemic product (a 50:50 mixture of the desired and undesired diastereomers). If a racemic standard is not available, it can often be synthesized by intentionally using a strong base like DBU during the coupling reaction.

    • Inject the racemic standard onto the chiral column and screen different mobile phases (typically mixtures of hexane/isopropanol or hexane/ethanol with or without additives like trifluoroacetic acid or diethylamine) to achieve baseline separation of the two diastereomer peaks.

  • Sample Preparation:

    • Accurately weigh and dissolve a sample of your crude or purified product in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Analysis:

    • Inject the sample onto the chiral HPLC system using the optimized method.

    • Identify the peaks corresponding to the two diastereomers based on the retention times established with the racemic standard.

  • Calculation of Enantiomeric Excess (ee):

    • Integrate the peak areas of the two diastereomers.

    • Calculate the enantiomeric excess using the following formula: ee (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100

Chiral_HPLC_Workflow start Crude Product step3 Prepare and Inject Sample start->step3 step1 Prepare Racemic Standard step2 Develop Chiral HPLC Method step1->step2 step2->step3 step4 Integrate Peaks & Calculate ee% step3->step4

Caption: Workflow for determining enantiomeric excess by chiral HPLC.

Mechanisms of Racemization

Understanding the underlying chemical mechanisms is key to preventing racemization.

Racemization_Mechanisms cluster_0 Oxazolone Pathway cluster_1 Direct Enolization Pathway A Activated N-Protected Amino Acid B Planar Oxazolone Intermediate A->B Cyclization C Achiral Enolate B->C - H⁺ (Base) D Racemized Product B->D + Amine C->B + H⁺ E Activated N-Protected Amino Acid F Planar Enolate Intermediate E->F - H⁺ (Base) G Racemized Product F->G + H⁺ + Amine

Caption: The two primary mechanisms of racemization during peptide coupling.

The formation of a planar intermediate, either an oxazolone or an enolate, is the key step that allows for the loss of stereochemical information at the α-carbon. The presence of a base facilitates the removal of the α-proton, promoting the formation of these achiral intermediates. By carefully selecting reagents and conditions that disfavor the formation or persistence of these intermediates, racemization can be effectively controlled.

References

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved February 12, 2026, from [Link]

  • Subir, A. K., et al. (2022). Epimerisation in Peptide Synthesis. MDPI. Retrieved February 12, 2026, from [Link]

  • APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. (2011). PharmaTutor. Retrieved February 12, 2026, from [Link]

  • Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved February 12, 2026, from [Link]

  • Amide bond formation: beyond the dilemma between activation and racemisation. (2018). RSC Publishing. Retrieved February 12, 2026, from [Link]

  • Effect of coupling reagent on α-C racemization of His, Cys, and Ser... (2019). ResearchGate. Retrieved February 12, 2026, from [Link]

  • Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. (2022). PMC. Retrieved February 12, 2026, from [Link]

  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTEC. Retrieved February 12, 2026, from [Link]

  • HOT article: Rapid determination of enantiomeric excess. (2012). Analytical Methods Blog. Retrieved February 12, 2026, from [Link]

  • Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. (2023). MDPI. Retrieved February 12, 2026, from [Link]

  • Method for the Racemization of Optically Active Amino Acids. (n.d.). Sciencemadness.org. Retrieved February 12, 2026, from [Link]

  • High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. (2020). PubMed. Retrieved February 12, 2026, from [Link]

  • A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids. (n.d.). ACS Publications. Retrieved February 12, 2026, from [Link]

Sources

Technical Support Center: Optimizing Recrystallization of 2-amino-2-(2-ethoxyphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the purification of 2-amino-2-(2-ethoxyphenyl)acetic acid via recrystallization. As a critical intermediate, achieving high purity and a consistent crystalline form is paramount. This document provides not just protocols, but the underlying scientific principles and troubleshooting strategies to empower you to overcome common challenges in the laboratory.

Section 1: Understanding the Molecule - Physicochemical Profile

This compound is an amino acid derivative. Its structure, featuring a polar amino acid head and a moderately non-polar ethoxyphenyl tail, dictates its solubility and crystallization behavior. Understanding these properties is the foundation of a rational solvent selection strategy.

Because it is an amino acid, the molecule is amphoteric. The solubility is therefore highly dependent on pH.[1][2] In acidic solutions, the amino group is protonated (R-NH3+), while in basic solutions, the carboxylic acid is deprotonated (R-COO-). Both ionic forms typically exhibit greater aqueous solubility than the neutral zwitterionic form, which predominates at the isoelectric point.

Table 1: Predicted Physicochemical Properties and Their Implications for Recrystallization

PropertyPredicted CharacteristicImplication for Solvent Selection
Polarity Amphiphilic (Polar head, non-polar tail)A single solvent may not be ideal. Mixed solvent systems (e.g., polar/non-polar) are likely to be effective.[3]
Aqueous Solubility Low to moderate at neutral pH.Water alone is likely a poor solvent at neutral pH but could be an effective anti-solvent.[4]
pH-Dependent Solubility Increased solubility in acidic or basic aqueous solutions.pH adjustment can be a tool for purification, but recrystallization is typically performed on the neutral form.[1][2]
Organic Solvent Solubility Good solubility in polar protic solvents (alcohols); moderate in polar aprotic solvents (acetone, ethyl acetate); poor in non-polar solvents (hexanes, toluene).[1]Alcohols (ethanol, methanol) are excellent starting points for screening. Hexanes or water can serve as anti-solvents.[4]
Hydrogen Bonding Both donor (NH₂, COOH) and acceptor (COOH, ether oxygen) sites.Solvents capable of hydrogen bonding (e.g., water, alcohols) will be effective at dissolving the compound.
Melting Point Expected to be a solid with a relatively high melting point, typical of amino acids.A high melting point reduces the risk of the compound "oiling out" in many common solvents.[5]

Section 2: Core Principles of Solvent Selection

The ideal recrystallization solvent is one in which the target compound has high solubility at an elevated temperature but low solubility at room temperature or below.[3] Conversely, impurities should either be insoluble at high temperatures (allowing for hot filtration) or remain soluble at low temperatures (and be removed with the mother liquor).[6]

Systematic Approach to Solvent Screening

A systematic approach is crucial to efficiently identify the optimal solvent or solvent system. This process involves testing the compound's solubility in a small range of solvents with varying polarities.

Solvent_Selection_Workflow start Start: Crude 2-amino-2- (2-ethoxyphenyl)acetic acid test_solvents Test solubility in candidate solvents (e.g., Ethanol, Isopropanol, Acetone, Water) at room temperature. start->test_solvents dissolves_rt Dissolves at Room Temp? test_solvents->dissolves_rt reject_solvent Reject as single solvent. Consider as 'Solvent A' in a mixed-solvent system. dissolves_rt->reject_solvent  Yes insoluble_rt Insoluble at Room Temp. Proceed to heat. dissolves_rt->insoluble_rt No   heat_solvent Heat mixture to boiling. insoluble_rt->heat_solvent dissolves_hot Dissolves when Hot? heat_solvent->dissolves_hot reject_insoluble Reject Solvent: Compound is insoluble. dissolves_hot->reject_insoluble No cool_solution Cool slowly to room temp, then in an ice bath. dissolves_hot->cool_solution Yes crystals_form Crystals Form? cool_solution->crystals_form success SUCCESS: Optimal single solvent found. crystals_form->success Yes consider_mixed Consider for mixed-solvent system. Use as 'Solvent B' (anti-solvent) or try another solvent. crystals_form->consider_mixed No

Caption: Workflow for single-solvent screening.

Section 3: Experimental Protocols

Safety First: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: Small-Scale Solvent Screening
  • Preparation: Place approximately 20-30 mg of crude this compound into several small test tubes.

  • Solvent Addition (Room Temp): To each tube, add a candidate solvent (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, toluene) dropwise, up to ~0.5 mL. Agitate the mixture. Note any solvents that dissolve the compound at room temperature; these are generally unsuitable as single solvents.[3]

  • Heating: For solvents that did not dissolve the compound, add a boiling chip and gently heat the test tube in a sand or water bath. Continue adding the solvent dropwise until the solid just dissolves. Do not add a large excess.[7]

  • Cooling: Remove the tubes from the heat and allow them to cool slowly to room temperature. Observe for crystal formation. If no crystals form, gently scratch the inside of the test tube with a glass rod.[8]

  • Ice Bath: Place the tubes that have shown crystal formation into an ice-water bath for 10-15 minutes to maximize precipitation.

  • Evaluation: The best solvent will dissolve the compound when hot and produce a large quantity of crystalline solid upon cooling.

Protocol 2: Full-Scale Recrystallization (Mixed-Solvent System: Ethanol/Water)

This is often a highly effective system for compounds like the target molecule.[4]

  • Dissolution: Place the crude compound in an appropriately sized Erlenmeyer flask with a magnetic stir bar. Add the minimum amount of the "good" solvent (ethanol) needed to dissolve the compound at room temperature or with gentle warming.

  • Hot Filtration (Optional): If insoluble impurities are present, add a small excess of hot ethanol, and perform a hot gravity filtration to remove them.

  • Addition of Anti-Solvent: Heat the solution to a near-boil. Add the "anti-solvent" (water) dropwise with continuous stirring until the solution becomes faintly and persistently cloudy (turbid). This indicates the point of saturation.[9]

  • Re-dissolution: Add a few drops of the "good" solvent (ethanol) until the solution becomes clear again.

  • Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals.

  • Cooling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.[10]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent mixture (the same ethanol/water ratio). Using ice-cold solvent minimizes the loss of the desired product.[7]

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Section 4: Troubleshooting Guide & FAQs

Q1: My compound "oiled out" instead of crystallizing. What is happening and how do I fix it?

A1: "Oiling out" is when the solute separates from the solution as a liquid instead of a solid.[11] This often occurs when the solution is supersaturated at a temperature above the compound's melting point (in that specific solvent environment) or if the solution is cooled too quickly.[5] The resulting oil can trap impurities, defeating the purpose of recrystallization.[9]

  • Immediate Fix: Reheat the solution until the oil completely redissolves. Add a small amount (1-5% of total volume) of the "good" solvent to decrease the saturation level. Let it cool much more slowly.[12]

  • Solvent System Adjustment: If the problem persists, your solvent's boiling point may be too high. Choose a lower-boiling point solvent or adjust the ratio in your mixed-solvent system to have more of the "good" solvent, which can lower the temperature at which precipitation begins.

  • Seeding: Try adding a seed crystal (a tiny speck of pure compound) to the slightly cooled solution to encourage templated crystal growth instead of liquid-liquid phase separation.[11]

Q2: No crystals are forming, even after cooling in an ice bath. What should I do?

A2: This is a common issue, usually resulting from one of two things:

  • Too Much Solvent: This is the most frequent cause.[8] A large excess of solvent will keep your compound in the solution even at low temperatures. Solution: Gently heat the solution to evaporate some of the solvent. Allow it to cool again. Test for saturation by dipping a glass rod in the solution and letting the solvent evaporate; a solid residue should form.

  • Supersaturation: The solution may be supersaturated, a metastable state where crystallization is kinetically hindered. Solution: Induce crystallization by scratching the inner wall of the flask at the solution's surface with a glass rod. The microscopic scratches provide nucleation sites. Alternatively, add a seed crystal.[7]

Q3: My final yield is very low. How can I improve it?

A3: Low yield is often a sign of procedural losses.[12]

  • Excess Solvent: As mentioned above, using the absolute minimum amount of hot solvent to dissolve your compound is critical.[7]

  • Premature Crystallization: If you performed a hot filtration step, your product might have crystallized in the filter funnel. Ensure your funnel and receiving flask are pre-heated.

  • Incomplete Crystallization: Ensure you have allowed sufficient time for cooling, both at room temperature and in an ice bath.

  • Excessive Washing: Washing the collected crystals with too much solvent, or with solvent that is not ice-cold, will dissolve and wash away some of your product.

Q4: My recrystallized product is still colored or impure. What's the next step?

A4:

  • Activated Charcoal: If the impurities are colored, they can often be removed by adding a small amount of activated charcoal to the hot solution before filtration. Use sparingly, as charcoal can also adsorb your product.

  • Second Recrystallization: A second recrystallization in the same or a different solvent system may be necessary to achieve the desired purity.

  • Alternative Purification: If recrystallization fails to remove a persistent impurity, an alternative method like column chromatography may be required.

Q5: How does my choice of solvent affect the crystalline form (polymorphism)?

A5: Polymorphism is the ability of a compound to exist in multiple crystalline forms, which can have different physical properties like solubility and stability.[13][14] This is critically important for active pharmaceutical ingredients (APIs).[15] The solvent system, cooling rate, and stirring can all influence which polymorph is formed.[16] If a specific polymorph is desired, the crystallization procedure must be precisely defined and controlled. Techniques like X-ray diffraction (XRD) are used to identify the resulting crystal form.

Section 5: In-Depth Analysis: Oiling Out

Oiling out, or liquid-liquid phase separation (LLPS), is a kinetic phenomenon that competes with crystallization.[11] Understanding the drivers allows for more robust control.

Oiling_Out_Troubleshooting start Problem: Oiling Out Observed (Cloudy emulsion or liquid droplets form) action1 Reheat solution until clear (single phase) start->action1 decision1 Choose a strategy action1->decision1 strategy1 Strategy 1: Decrease Supersaturation decision1->strategy1 strategy2 Strategy 2: Promote Nucleation decision1->strategy2 strategy3 Strategy 3: Change Solvent Environment decision1->strategy3 step1a Add small amount (1-5%) of the 'good' solvent strategy1->step1a action2 Allow solution to cool VERY SLOWLY (e.g., in a dewar or on a cooling hotplate) step1a->action2 step2a Cool slowly to just below boiling point and add a seed crystal strategy2->step2a step2a->action2 step3a Choose a different solvent system with a lower boiling point or different polarity strategy3->step3a outcome Result: Formation of Crystals action2->outcome

Caption: Troubleshooting workflow for oiling out.

Impurities can sometimes act as a eutectic, lowering the melting point of the mixture and making oiling out more likely.[17] In some cases, the oil itself can be a better solvent for impurities than the primary solvent, leading to their concentration in the oil phase.[11] This makes breaking the oil and achieving high purity simultaneously a significant challenge.

References

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Gao, Y., & Rohr, P. R. (2009). Polymorphism and crystallization of active pharmaceutical ingredients (APIs). Current Medicinal Chemistry, 16(7), 884-905. doi: 10.2174/092986709787549299. Retrieved from [Link]

  • Reddit. (2013, February 3). Recrystallization (help meeeeee). r/chemistry. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Polymorphism and Crystallization of Active Pharmaceutical Ingredients (APIs). Retrieved from [Link]

  • Takiyama, H., et al. (2019). Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound. Organic Process Research & Development, 23(8), 1634-1639. Retrieved from [Link]

  • Choi, H. (n.d.). Oiling-out Crystallization on Solid Surfaces Controlled by Solvent Exchange. ERA. Retrieved from [Link]

  • PubMed. (n.d.). Investigation of Polymorphism and Cocrystallization of Active Pharmaceutical Ingredients Using Vibrational Spectroscopic Techniques. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. Retrieved from [Link]

  • Journal of Chemical Education. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment. Retrieved from [Link]

  • Ingenta Connect. (n.d.). Polymorphism and Crystallization of Active Pharmaceutical Ingredients (APIs). Retrieved from [Link]

  • Unknown Source. (n.d.). Recrystallization. Retrieved from [Link]

  • GEA. (n.d.). Crystallization of Amino Acids. Retrieved from [Link]

  • Wired Chemist. (n.d.). Recrystallization. Retrieved from [Link]

  • University of York. (n.d.). Solvent Choice. Retrieved from [Link]

  • YouTube. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Retrieved from [Link]

  • Google Patents. (n.d.). US5698735A - Process for preparing substituted phenylacetic acid derivatives and novel intermediates.
  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Unknown Source. (n.d.). recrystallization.pdf. Retrieved from [Link]

  • Google Patents. (n.d.). EP3672935A1 - Process for purifying long chain amino acids.
  • Quora. (2019, February 16). How to recrystallize phenoxyacetic acid. Retrieved from [Link]

  • YouTube. (2019, April 23). The Science of Recrystallization. Retrieved from [Link]

  • Google Patents. (n.d.). US5118815A - Method for crystallization of amino acids.
  • PubChem. (n.d.). (2-(2-Aminoethoxy)ethoxy)acetic acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). phenylacetic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-amino-2-(2-methoxyphenyl)acetic Acid. Retrieved from [Link]

  • Google Patents. (n.d.). US7038078B2 - Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid.
  • Google Patents. (n.d.). CN102249891B - Method for recovering and purifying phenylacetic acid.
  • LookChem. (n.d.). 2-amino-2-(4-ethoxyphenyl)acetic acid CAS NO.299168-49-3. Retrieved from [Link]

  • DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]

  • Patsnap. (n.d.). Preparation method of 2-(2-(2-aminoethoxy) ethoxy) acetic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN113896656A - Preparation method of 2- (2- (2-aminoethoxy) ethoxy) acetic acid. Retrieved from [Link]

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Technical Support Center: Overcoming Steric Hindrance with 2-Ethoxyphenyl Substituted Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, chemists, and drug development professionals. This guide is designed to provide expert insights and practical solutions for the unique challenges posed by sterically hindered amino acids, specifically those bearing a 2-ethoxyphenyl substitution. The bulky nature of this ortho-substituted moiety can significantly impede standard synthetic protocols. Here, we address common issues in a question-and-answer format, offering troubleshooting strategies, detailed protocols, and the rationale behind our recommendations.

Troubleshooting Guide & FAQs

Section 1: Peptide Coupling Inefficiencies

Question 1: I am observing very low coupling efficiency (<50%) when trying to incorporate a 2-ethoxyphenyl substituted amino acid into my peptide sequence using standard DIC/HOBt conditions. What is the primary cause, and how can I improve the yield?

Answer: The primary cause of low coupling efficiency is significant steric hindrance. The ortho-ethoxy group on the phenyl ring physically blocks the carboxyl group, impeding the approach of the incoming N-terminal amine of the coupling partner. Standard carbodiimide activators like DIC (N,N'-Diisopropylcarbodiimide), even with additives like HOBt (Hydroxybenzotriazole), often fail to generate a sufficiently reactive active ester to overcome this spatial blockade.[1]

To improve yields, you must switch to a more potent activation strategy. We recommend using modern uronium/aminium or phosphonium salt-based coupling reagents. These reagents form highly reactive intermediates that can overcome the steric barrier.[2]

Recommended Solutions:

  • Employ High-Potency Uronium/Aminium Reagents: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) are exceptionally effective.[3][4]

    • HATU generates a highly reactive OAt-ester, and the presence of the pyridine nitrogen in the HOAt leaving group can provide anchimeric assistance, further accelerating the coupling reaction.[2]

    • COMU is a newer generation reagent with reactivity comparable to HATU but offers enhanced safety as its byproducts are not derived from the potentially explosive HOAt.[3] It is particularly well-suited for microwave-assisted syntheses.[3]

  • Utilize Phosphonium Salt Reagents: Reagents such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are also excellent choices for hindered couplings.[4][5] A key advantage of phosphonium reagents is that they do not cause guanidinylation of the N-terminal amine, a side reaction that can occur with uronium reagents if activation is slow or excess reagent is used.[2][6]

  • Optimize Reaction Conditions:

    • Stoichiometry: Use a slight excess of the amino acid and coupling reagent (e.g., 1.5 to 2.0 equivalents) relative to the free amine on the resin.

    • Base: Use a non-nucleophilic hindered base like N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine. Collidine is a weaker base and can be beneficial in minimizing racemization.[3]

    • Temperature: Applying controlled heat via microwave irradiation can dramatically accelerate coupling rates for hindered residues.[7][8][9]

Question 2: I've switched to HATU, but my couplings are still sluggish. Can I just extend the reaction time indefinitely?

Answer: While extending the reaction time is a valid strategy, it is not without risks. Prolonged exposure to the basic reaction conditions required for coupling can increase the risk of side reactions, most notably racemization of the activated amino acid.[10] The mechanism of racemization often involves the formation of a 5-membered oxazolinone, a process facilitated by bases.[3]

Instead of indefinite extension, a "double coupling" approach is often more effective and safer.

Workflow for Difficult Couplings:

  • Perform the initial coupling for a standard duration (e.g., 1-2 hours at room temperature or 10-20 minutes with microwave heating at 75°C).[8]

  • Wash the resin thoroughly with DMF.

  • Take a small sample of resin beads and perform a qualitative test (e.g., Kaiser test for primary amines or a chloranil/isatin test for secondary amines) to check for unreacted free amines.

  • If the test is positive, indicating an incomplete reaction, repeat the coupling procedure with a fresh solution of the amino acid, coupling reagent, and base.

This ensures a high concentration of active reagents for the second attempt without prolonging the exposure of the newly formed peptide bond to potentially harmful conditions.

Section 2: Racemization and Side Reactions

Question 3: How significant is the risk of racemization when using forcing conditions for 2-ethoxyphenyl substituted amino acids, and how can I mitigate it?

Answer: The risk of racemization is significant. Sterically hindered amino acids require more potent activation and sometimes elevated temperatures to achieve efficient coupling, both of which can increase the rate of epimerization at the α-carbon.[6] The activated carboxyl group makes the α-proton more acidic and susceptible to abstraction by the base present in the reaction mixture.[3]

Mitigation Strategies:

  • Choice of Reagent and Additive: Uronium/aminium reagents based on HOAt (like HATU) or its non-explosive isostere OxymaPure (like COMU) are superior to HOBt-based reagents in suppressing racemization.[3][11] The additives themselves act as nucleophiles that quickly convert the initially formed activated species into a more stable active ester, which is less prone to racemization than other intermediates.

  • Base Selection: Use the weakest, most sterically hindered base possible that can still facilitate the reaction. While DIPEA is common, switching to sym-collidine is highly recommended for particularly sensitive couplings, as its weaker basicity reduces the rate of α-proton abstraction.[3]

  • Pre-activation Time: Minimize the pre-activation time. Do not let the amino acid sit in the presence of the coupling reagent and base for an extended period before adding it to the resin-bound amine. A short pre-activation of 1-2 minutes is typically sufficient.[12]

  • Avoid Carbodiimides for Segment Coupling: If you are coupling a peptide fragment that ends with a 2-ethoxyphenyl residue, avoid using carbodiimides like DCC or DIC, as they are notoriously prone to causing high levels of racemization in segment couplings.[3]

Section 3: Protecting Group Manipulation

Question 4: I am finding that the Fmoc-deprotection of my 2-ethoxyphenyl substituted residue is slow and sometimes incomplete. What modifications should I make to my protocol?

Answer: This is a known issue. The steric bulk of the 2-ethoxyphenyl group can partially shield the N-terminal Fmoc group, hindering the access of the piperidine base used for its removal.[13] Incomplete deprotection leads to deletion sequences in the final peptide, which can be difficult to purify away.[14]

Recommended Protocol Modifications:

  • Increase Deprotection Time: The standard deprotection protocol (e.g., 2 x 10 minutes) may be insufficient. Extend the treatment time to 2 x 15 minutes or even 2 x 20 minutes. For particularly stubborn cases, a three-step protocol (e.g., 5 min, 15 min, 15 min with fresh reagent each time) can be effective.

  • Use Alternative Bases: While 20% piperidine in DMF is standard, some studies suggest that other bases like 4-methylpiperidine can be effective alternatives.[14] However, the most reliable approach is often to optimize the time and repetitions with the standard reagent.

  • Incorporate Microwave Heating: Applying microwave energy (e.g., 3-5 minutes at 75-90°C) can significantly accelerate the Fmoc removal process.[8][9] This is often the most effective method for overcoming sterically induced sluggishness in both deprotection and coupling steps.

  • Monitor Completion: After deprotection and washing, perform a UV quantification of the released dibenzofulvene-piperidine adduct to ensure the reaction has gone to completion. This provides a quantitative check on the efficiency of your modified protocol.[15]

Visualizations & Data

Logical Workflow for Troubleshooting

The following diagram outlines a decision-making process for tackling difficult couplings involving sterically hindered residues like 2-ethoxyphenyl substituted amino acids.

TroubleshootingWorkflow Start Start: Low Coupling Yield CheckReagent Q: Using standard reagent (e.g., DIC/HOBt)? Start->CheckReagent SwitchReagent Action: Switch to High-Potency Reagent (HATU, COMU, PyAOP) CheckReagent->SwitchReagent Yes CheckConditions Q: Still low yield with potent reagent? CheckReagent->CheckConditions No SwitchReagent->CheckConditions Optimize Action: Optimize Conditions CheckConditions->Optimize Yes DoubleCouple Strategy 1: Double Couple - Couple for 1-2h - Wash - Test (Kaiser) - Recouple if positive Optimize->DoubleCouple Microwave Strategy 2: Use Microwave - Couple for 10-20 min @ 75°C Optimize->Microwave CheckPurity Check Purity (HPLC/MS) DoubleCouple->CheckPurity Microwave->CheckPurity

Caption: Troubleshooting workflow for sterically hindered couplings.

Coupling Reagent Performance Comparison

The selection of a coupling reagent is critical for success. While exact yields are sequence-dependent, the following table summarizes the relative performance and key features of reagents commonly used for difficult couplings.

ReagentReagent TypeRelative ReactivityRacemization RiskKey Advantage(s)
DIC/HOBt CarbodiimideLowModerateLow cost, simple byproducts.
HBTU Aminium/UroniumHighModerateWidely used, effective for many sequences.
HATU Aminium/UroniumVery HighLowExcellent for hindered couplings, low racemization.[2][5]
COMU Aminium/UroniumVery HighLowHATU-like reactivity with a better safety profile.[3]
PyBOP PhosphoniumHighLowNo guanidinylation side reaction.[2]
PyAOP PhosphoniumVery HighVery LowHighly effective for hindered couplings, HOAt-based.[5]

Experimental Protocols

Protocol 1: High-Efficiency Coupling of a 2-Ethoxyphenyl Amino Acid using HATU

Objective: To efficiently couple an Fmoc-protected 2-ethoxyphenyl amino acid onto a resin-bound peptide with a free N-terminal amine.

Materials:

  • Peptide-resin with a free N-terminal amine (0.1 mmol scale)

  • Fmoc-(2-EtO)Phe-OH (or other substituted amino acid) (0.4 mmol, 4 eq.)

  • HATU (0.39 mmol, 3.9 eq.)[12]

  • sym-Collidine (0.8 mmol, 8 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Preparation: Swell the peptide-resin in DMF for 30 minutes in a peptide synthesis vessel. Drain the DMF.

  • Amino Acid Activation: In a separate vial, dissolve Fmoc-(2-EtO)Phe-OH and HATU in DMF (approx. 2 mL). Add the sym-collidine and vortex the solution for 1-2 minutes to pre-activate the carboxylic acid. The solution should change color.

  • Coupling Reaction: Immediately add the activated amino acid solution to the swollen, drained peptide-resin.

  • Agitation: Agitate the mixture at room temperature for 2-4 hours. Alternatively, perform the reaction in a microwave peptide synthesizer for 20 minutes at 75°C.[8]

  • Washing: Drain the coupling solution from the reaction vessel. Wash the resin thoroughly with DMF (5 times) to remove excess reagents and byproducts.

  • Monitoring: Perform a qualitative test (e.g., Kaiser test) on a small sample of resin beads to confirm the absence of free primary amines, indicating reaction completion.

  • Recoupling (if necessary): If the test is positive (blue beads), indicating incomplete coupling, repeat steps 2-6 (a "double couple").

Protocol 2: Microwave-Assisted Fmoc Deprotection

Objective: To efficiently remove the Fmoc protecting group from a sterically hindered N-terminal residue.

Materials:

  • Fmoc-protected peptide-resin (0.1 mmol scale)

  • 20% (v/v) Piperidine in DMF

Procedure:

  • Resin Preparation: Swell the peptide-resin in DMF for 30 minutes. Drain the DMF.

  • Deprotection Reaction: Add the 20% piperidine/DMF solution to the resin.

  • Microwave Irradiation: Place the vessel in a microwave peptide synthesizer and irradiate for 3-5 minutes at a constant temperature of 75°C.[8][9]

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of the dibenzofulvene-piperidine adduct.

  • Confirmation: The resin is now ready for the next coupling step. A completion check can be performed by taking an aliquot of the drained deprotection solution, diluting it in DMF, and measuring the UV absorbance at ~301 nm.

References

  • Albericio, F., et al. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered Non-Standard Amino Acids. Application Note. [Link]

  • Pedersen, S. L., et al. (2012). Microwave heating in solid-phase peptide synthesis. Journal of Peptide Science, 18(7), 420-428. [Link]

  • Gong, Y., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14(1), 5195. [Link]

  • Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances, 7(81), 51430-51437. [Link]

  • Kates, S. A., et al. (1998). The Uronium/Guanidinium Peptide Coupling Reagents. Peptide Science, 47(4), 309-316. [Link]

  • El-Faham, A., & Albericio, F. (2011). Recent development in peptide coupling reagents. Chemical Reviews, 111(11), 6557-6602. [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Technical Note. [Link]

  • Palasek, S. A., et al. (2007). Microwave-assisted Solid Phase Peptide Synthesis on High Loaded Resins. International Journal of Peptide Research and Therapeutics, 14(2), 143-147. [Link]

  • Bodanszky, M. (1993). Racemization in peptide synthesis. Journal of Peptide Science, 34(1), 1-10. [Link]

  • Patil, B. S. (2011). Microwave Assisted Peptide Synthesis. Semantic Scholar. [Link]

  • Wang, P., et al. (2023). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. [Link]

  • Katritzky, A. R., et al. (2004). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 69(1), 30-34. [Link]

  • St-Gelais, M., et al. (2020). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 25(17), 3873. [Link]

  • Omizzur Biotech. (n.d.). All kinds of peptide coupling reagents are available from stock. Product Information. [Link]

  • Fields, G. B., & Fields, C. G. (1997). Methods for Removing the Fmoc Group. Methods in Enzymology, 289, 104-123. [Link]

  • Zluhan, E., et al. (2020). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls. ACS Combinatorial Science, 22(11), 589-603. [Link]

  • El-Faham, A., & Albericio, F. (2017). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 21(11), 1675-1688. [Link]

  • Miller, C. A., et al. (2019). Deprotection Strategies for Thioimidates during Fmoc Solid-Phase Peptide Synthesis: A Safe Route to Thioamides. Organic Letters, 21(23), 9473-9477. [Link]

  • Li, Y., et al. (2020). Structure-guided steric hindrance engineering of Bacillus badius phenylalanine dehydrogenase for efficient l-homophenylalanine synthesis. Scientific Reports, 10(1), 1152. [Link]

  • Ghosh, S., & Lubell, W. D. (2025). N- to C-Peptide Synthesis, Arguably the Future for Sustainable Production. ChemRxiv. [Link]

Sources

Technical Support Center: Resolving Solubility Challenges for 2-amino-2-(2-ethoxyphenyl)acetic acid in Aqueous Media

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-amino-2-(2-ethoxyphenyl)acetic acid. This document provides in-depth troubleshooting strategies and detailed protocols for researchers, scientists, and drug development professionals encountering solubility challenges with this compound in aqueous media. Our approach is grounded in the fundamental physicochemical principles governing its behavior in solution, ensuring you can develop robust and reproducible experimental setups.

Understanding the Core Challenge: The Zwitterionic Nature of this compound

At its core, this compound is an α-amino acid. This structure confers amphoteric properties, meaning it possesses both a basic amino group (-NH₂) and an acidic carboxylic acid group (-COOH). In a neutral aqueous environment, the molecule predominantly exists as a zwitterion, where the amino group is protonated (-NH₃⁺) and the carboxylic acid group is deprotonated (-COO⁻).

This zwitterionic state results in a net neutral charge, leading to strong intermolecular electrostatic interactions and a stable crystal lattice. Consequently, the compound often exhibits its lowest aqueous solubility at its isoelectric point (pI) , which is the pH at which the net charge is zero. The key to solubilization is to shift the pH away from the pI, forcing the molecule into a more soluble cationic or anionic form. The presence of the hydrophobic 2-ethoxyphenyl group further complicates solubility in purely aqueous systems, making strategies that modify solvent polarity also highly effective.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section directly addresses common issues encountered during the solubilization of this compound.

Q1: My compound is insoluble or forms a suspension when I add it to neutral water or a standard phosphate-buffered saline (PBS, pH 7.4). What is the first and most critical step to resolve this?

A: The primary cause is the compound's low solubility at or near its isoelectric point (pI). The first and most effective strategy is pH adjustment . By moving the pH of your solution to be at least 2 units above or below the compound's pKa values, you convert the zwitterion into a highly soluble salt.

  • Acidic pH (e.g., pH < 4): Protonates the carboxylate group, forming a soluble cationic ammonium salt.

  • Basic pH (e.g., pH > 9): Deprotonates the ammonium group, forming a soluble anionic carboxylate salt.

This fundamental relationship is the cornerstone of solubilizing any amphoteric compound.[1][2][3]

Q2: I need to prepare a stock solution. Should I adjust the pH to be acidic or basic, and how do I do it without degrading the compound?

A: Both acidic and basic conditions will effectively increase solubility. The choice often depends on the requirements of your downstream application. For instance, if your experiment is sensitive to high pH, an acidic stock is preferable.

Causality: At a low pH, an excess of H⁺ ions in the solution forces the equilibrium of the carboxylate group (-COO⁻) to its protonated, neutral form (-COOH). The amino group remains protonated (-NH₃⁺), resulting in a net positive charge and the formation of a soluble salt (e.g., a hydrochloride salt if HCl is used). Conversely, at a high pH, an excess of OH⁻ ions deprotonates the ammonium group (-NH₃⁺) to its neutral form (-NH₂), while the carboxyl group remains deprotonated (-COO⁻), yielding a net negative charge and a soluble salt (e.g., a sodium salt if NaOH is used).[4]

A small-scale trial is always recommended. For a robust protocol on preparing pH-adjusted solutions, see Protocol 1 .

Q3: pH adjustment alone is not achieving the high concentration I need for my stock solution. What is the next logical step?

A: The next step is to employ a water-miscible organic co-solvent . The ethoxyphenyl group on your compound introduces significant hydrophobicity. A co-solvent works by reducing the overall polarity of the solvent system, thereby decreasing the energy required to solvate the non-polar regions of the molecule.[][6]

Commonly used, biocompatible co-solvents include:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Propylene glycol (PG)

  • Polyethylene glycol 400 (PEG 400)

A powerful strategy is to first dissolve the compound in a small amount of co-solvent (like DMSO) and then slowly dilute this concentrate into your aqueous buffer, which should already be pH-adjusted. For a detailed workflow, see Protocol 2 .

Q4: My experiment is highly sensitive to organic solvents (e.g., a cell-based assay). Are there alternatives to co-solvents?

A: Yes. In such cases, the use of surfactants is an excellent alternative. Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles in aqueous solution. These micelles have a hydrophobic core and a hydrophilic shell. The hydrophobic ethoxyphenyl group of your compound can partition into this core, effectively solubilizing it within the aqueous medium.

For biological applications, non-ionic surfactants are generally preferred due to their lower toxicity:

  • Polysorbate 80 (Tween 80)

  • Polysorbate 20 (Tween 20)

  • Cremophor® EL

Ionic surfactants like sodium dodecyl sulfate (SDS) can also be highly effective but are more likely to disrupt biological membranes and denature proteins.[7]

Q5: I successfully dissolved my compound at a high concentration, but it precipitates when I dilute it into my final assay buffer. How can I prevent this?

A: This is a common issue, particularly when using co-solvents or preparing a stock solution at a pH that is very different from the final buffer pH. The compound crashes out because the final conditions cannot support its solubility at that concentration.

Troubleshooting Steps:

  • Check the pH of the Final Solution: Ensure the final pH after adding your stock solution is still in a range that maintains solubility. You may need to adjust the pH of your final assay buffer to compensate.

  • Lower the Stock Concentration: The most straightforward solution is to prepare a less concentrated stock solution so that the final concentration in your assay is well below the solubility limit under the final buffer conditions.

  • Optimize the Co-solvent/Surfactant Concentration: The final concentration of the co-solvent or surfactant in the assay buffer might be too low. Ensure that the final percentage of the solubilizing agent is sufficient to keep the compound in solution.

  • Dilute Slowly with Vigorous Mixing: When diluting the stock, add it dropwise to the final buffer while vortexing or stirring vigorously. This helps prevent localized areas of high concentration that can initiate precipitation.

Systematic Troubleshooting Workflow

The following diagram outlines a logical progression for tackling solubility issues with this compound.

Sources

Technical Support Center: Derivatization of 2-amino-2-(2-ethoxyphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the derivatization of 2-amino-2-(2-ethoxyphenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting strategies for minimizing side reactions during the chemical modification of this valuable non-proteinogenic amino acid. Our focus is on providing scientifically sound, field-proven insights to ensure the integrity and purity of your derivatized products.

Introduction: The Challenge of Derivatizing Phenylglycine Analogs

This compound belongs to the phenylglycine class of amino acids. A key structural feature of these molecules is the direct attachment of the aromatic ring to the α-carbon. This imparts unique chemical properties but also presents a significant challenge: a heightened susceptibility to racemization at the stereocenter. The primary goal of any derivatization strategy for this compound must be to preserve its chiral integrity while achieving the desired chemical modification. This guide will address the most common side reactions—racemization, unwanted acylation/esterification, and intramolecular cyclization—and provide robust protocols and troubleshooting advice to mitigate them.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the derivatization of this compound?

A1: The primary side reactions of concern are:

  • Racemization: Loss of stereochemical purity at the α-carbon, leading to a mixture of enantiomers or diastereomers. This is a well-documented issue for phenylglycine derivatives.[1][2]

  • Di-acylation or Unwanted Esterification: If both the amino and carboxyl groups are unprotected, derivatization of one can be accompanied by undesired reaction at the other.

  • Intramolecular Cyclization: Under certain conditions, the amino and carboxyl groups can react to form cyclic byproducts, such as 2,5-piperazinediones (diketopiperazines), especially at the dipeptide stage in peptide synthesis.[3]

Q2: Why is this compound particularly prone to racemization?

A2: The phenyl ring directly attached to the α-carbon stabilizes the formation of a planar carbanion intermediate upon deprotonation of the α-hydrogen. This planarity allows for re-protonation from either face, leading to a loss of the original stereochemistry.[1] Basic conditions, often employed in derivatization reactions, can facilitate this deprotonation.

Q3: What is the single most important strategy to prevent side reactions?

A3: The implementation of an orthogonal protecting group strategy is paramount.[4][5] This involves selectively blocking the functional group that is not intended to react, using a protecting group that is stable under the reaction conditions for derivatizing the other functional group, and can be removed without affecting the newly formed derivative or other protecting groups.

Troubleshooting Guide: Common Issues and Solutions

Problem Potential Cause Recommended Solution
Low Yield of Desired Product Suboptimal reaction conditions (temperature, time).Optimize reaction parameters. Start with milder conditions (e.g., lower temperature) to minimize side reactions, even if it requires longer reaction times.[6]
Poor quality of reagents or solvents.Use fresh, high-purity reagents and anhydrous solvents. Moisture can quench reagents and promote side reactions.[7]
Incomplete reaction.Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS) to determine the optimal reaction time.
Presence of Diastereomers (indicating racemization) Use of a strong, non-hindered base.Employ a sterically hindered, weaker base such as 2,4,6-trimethylpyridine (TMP) or N,N-diisopropylethylamine (DIPEA) instead of stronger bases like triethylamine (TEA).[1]
Inappropriate coupling reagent (for N-acylation).For amide bond formation, use coupling reagents known to suppress racemization, such as COMU (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) or DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one).[1]
Prolonged exposure to basic conditions.Minimize the reaction time and work up the reaction as soon as it is complete. Neutralize the reaction mixture promptly during workup.[1]
Formation of Unwanted Byproducts (e.g., di-acylated product, cyclic compounds) Lack of or inappropriate protecting groups.Ensure that the non-target functional group is adequately protected with a stable protecting group.[4]
Premature deprotection of a protecting group.Verify the stability of your chosen protecting groups under the specific reaction conditions.

Experimental Protocols

Protocol 1: N-Acylation with Minimized Racemization

This protocol describes the acylation of the amino group while the carboxylic acid is protected as a methyl ester.

Step 1: Protection of the Carboxylic Acid (Esterification)

  • Suspend this compound in anhydrous methanol.

  • Cool the suspension to 0°C in an ice bath.

  • Bubble dry HCl gas through the suspension or add thionyl chloride dropwise with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir until the starting material is fully dissolved and the reaction is complete (monitor by TLC).

  • Remove the solvent under reduced pressure to obtain the methyl ester hydrochloride salt.

Step 2: N-Acylation

  • Dissolve the methyl ester hydrochloride salt in an anhydrous, non-polar solvent like dichloromethane (DCM).

  • Add a sterically hindered base, such as 2,4,6-trimethylpyridine (TMP) (2.2 equivalents), and cool to 0°C.[1]

  • Slowly add the acylating agent (e.g., acyl chloride or anhydride, 1.1 equivalents).

  • Stir the reaction at 0°C and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a mild acid (e.g., saturated aqueous NH4Cl).

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and purify by column chromatography.

Protocol 2: Esterification with Minimal Racemization

This protocol details the esterification of the carboxylic acid while the amino group is protected.

Step 1: Protection of the Amino Group

  • Dissolve this compound in a suitable solvent (e.g., a mixture of dioxane and water).

  • Add a base (e.g., NaHCO3 or Na2CO3).

  • Add the protecting group reagent, for example, Fmoc-Cl or Boc-anhydride, portion-wise at 0°C.[8]

  • Stir until the reaction is complete (monitor by TLC).

  • Work up the reaction to isolate the N-protected amino acid.

Step 2: Esterification

  • Dissolve the N-protected amino acid in an anhydrous solvent (e.g., DCM).

  • Add the alcohol (e.g., methanol, ethanol) and a catalytic amount of a mild acid (e.g., p-toluenesulfonic acid) or use a carbodiimide coupling agent like DCC with DMAP.

  • Stir the reaction at room temperature until completion.

  • Work up and purify the product.

Visualization of Key Concepts

Logical Workflow for Troubleshooting Low Yield

G start Low Yield Observed check_reagents Verify Reagent and Solvent Quality start->check_reagents check_conditions Review Reaction Conditions (Temp, Time) start->check_conditions check_sm Assess Starting Material Solubility start->check_sm check_side_reactions Analyze for Side Products (TLC, LC-MS) start->check_side_reactions purify_reagents Use Fresh/Purified Reagents check_reagents->purify_reagents Poor Quality optimize_conditions Optimize Conditions (e.g., lower temp, longer time) check_conditions->optimize_conditions Suboptimal change_solvent Change Solvent System check_sm->change_solvent Insoluble side_reaction_analysis Identify Side Reaction Mechanism check_side_reactions->side_reaction_analysis Side Products Detected success Yield Improved optimize_conditions->success change_solvent->optimize_conditions purify_reagents->optimize_conditions implement_strategy Implement Mitigation Strategy (e.g., change base, protecting group) side_reaction_analysis->implement_strategy implement_strategy->optimize_conditions

Caption: A decision tree for troubleshooting low yields in derivatization reactions.

Reaction Pathway: Racemization of Phenylglycine

G L_amino L-Phenylglycine Derivative α-H planar_intermediate Planar Carbanion Intermediate L_amino->planar_intermediate - H+ (Base) racemic_mixture Racemic Mixture planar_intermediate->L_amino + H+ D_amino D-Phenylglycine Derivative α-H planar_intermediate->D_amino + H+ D_amino->racemic_mixture

Sources

Stability of 2-amino-2-(2-ethoxyphenyl)acetic acid under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Stability of 2-Amino-2-(2-ethoxyphenyl)acetic Acid Under Acidic Conditions

Part 1: Executive Technical Summary

Compound: this compound (also known as o-ethoxyphenylglycine). Chemical Class: Phenylglycine derivative /


-amino acid.
CAS Registry Number:  134979-01-4 (HCl salt form often cited).[1]

Stability Verdict: In acidic media, this compound exhibits structural integrity regarding its carbon skeleton and ether linkage under standard laboratory conditions (e.g., 1–6 M HCl at ambient temperature). However, it is stereochemically labile . The primary stability risk is acid-catalyzed racemization of the benzylic


-carbon. The ortho-ethoxy group is resilient to dilute mineral acids but susceptible to dealkylation under harsh Lewis acid conditions or hydrohalic acids (HBr, HI) at elevated temperatures.

Part 2: Troubleshooting & FAQs

Category 1: Stereochemical Integrity (Racemization)

Q: I observed a loss of optical rotation in my sample after stirring in 1 M HCl for 24 hours. Is the compound degrading? A: It is likely not degrading chemically but racemizing.

  • Root Cause: Phenylglycine derivatives possess a benzylic hydrogen at the

    
    -position. This proton is significantly more acidic than in alkyl amino acids due to resonance stabilization of the enol/enolate intermediate by the adjacent phenyl ring. In acidic media, protonation of the carbonyl oxygen facilitates enolization, destroying the chiral center.
    
  • Diagnostic: Check HPLC with a chiral stationary phase (e.g., Crownpak or Chiralpak). You will likely see the emergence of the enantiomer rather than a new chemical impurity.

  • Correction: Minimize exposure time to acidic solutions. If acidic workup is necessary, perform it at

    
     rather than room temperature.
    

Q: Can I use heat to dissolve the compound in dilute acid? A: Avoid if optical purity is critical. Heating phenylglycines in acid exponentially accelerates the rate of racemization. If the compound is the racemate, heating is acceptable. If it is a pure enantiomer, dissolve at room temperature or use sonication.

Category 2: Structural Degradation (Ether Cleavage)

Q: I see a new peak at RRT 0.85 in my HPLC after treating with 48% HBr. What is it? A: You have likely cleaved the ethyl ether, forming 2-amino-2-(2-hydroxyphenyl)acetic acid .

  • Mechanism: Aryl ethyl ethers are generally stable to HCl and H

    
    SO
    
    
    
    . However, strong nucleophilic acids like HBr and HI can cleave the ether bond via an S
    
    
    2 mechanism at the ethyl group, releasing ethyl bromide and the phenol.
  • Prevention: Switch to non-nucleophilic acids like Sulfuric Acid (H

    
    SO
    
    
    
    ) or Trifluoroacetic Acid (TFA) if a strong acid environment is required. Avoid HBr or BBr
    
    
    .
Category 3: Solvolysis & Esterification

Q: My LC-MS shows a mass shift of +14 Da (or +28 Da) after storing the compound in acidic methanol. A: You have formed the methyl ester .

  • Cause: Fischer Esterification.

    
    -Amino acids react readily with alcohols in the presence of acid catalysts (like HCl) to form esters.
    
  • Solution: Do not store acidic solutions of the compound in methanol or ethanol. Use acetonitrile/water or pure water as the solvent for acidic stability studies.

Part 3: Data Presentation & Visualization

Table 1: Stability Profile in Common Acidic Reagents
ReagentConditionsStability OutcomePrimary Risk
0.1 M HCl 25°C, 24 hStable None (Slow Racemization)
6 M HCl Reflux, 1 hStable Structure Complete Racemization
TFA (Neat) 25°C, 4 hStable None
48% HBr RefluxUnstable Ether Cleavage (Phenol formation)
MeOH / HCl 25°CUnstable Fischer Esterification
Figure 1: Acid-Catalyzed Racemization Pathway

Caption: Mechanism showing protonation of the carbonyl oxygen followed by loss of the benzylic proton to form the achiral enol intermediate.

Racemization S_Enantiomer S-Enantiomer (Chiral) Protonated Protonated Intermediate S_Enantiomer->Protonated + H+ Enol Planar Enol (Achiral) Protonated->Enol - H+ (alpha) Racemate Racemic Mixture (R + S) Protonated->Racemate - H+ Enol->Protonated + H+ (alpha)

Figure 2: Ether Cleavage Mechanism (HBr)

Caption: Nucleophilic attack by bromide ion on the ethyl group leads to cleavage of the ether linkage.

EtherCleavage Start 2-ethoxy phenylglycine Protonation Oxonium Ion (Protonated Ether) Start->Protonation + HBr Transition SN2 Attack (Br- attacks Ethyl) Protonation->Transition Products Phenol Derivative + Ethyl Bromide Transition->Products Cleavage

Part 4: Validated Experimental Protocol

Protocol: Stability Assessment via HPLC Use this protocol to verify the integrity of your specific batch under your specific acidic conditions.

1. Sample Preparation:

  • Control: Dissolve 10 mg of compound in 10 mL of Mobile Phase A (Water + 0.1% TFA).

  • Stress Sample: Dissolve 10 mg of compound in 10 mL of the Acidic Medium (e.g., 1 M HCl). Incubate at desired temp (e.g., 25°C) for desired time.

  • Neutralization: Before injection, dilute the Stress Sample 1:1 with a neutralizing buffer (e.g., 1 M Phosphate buffer pH 7) to prevent column damage, or ensure the injection volume is low (1-5 µL).

2. Chromatographic Conditions:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm.

  • Mobile Phase A: Water + 0.1% TFA.

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 210 nm (Amide/COOH) and 254 nm (Phenyl ring).

3. Analysis Criteria:

  • Purity Check: The main peak area should remain >99% relative to the Control.

  • Impurity Flag: Look for peaks at RRT ~0.8 (Phenol derivative) or RRT ~1.2 (Ester derivative if alcohol was present).

  • Chiral Check (Optional): If using a chiral column (e.g., Chiralpak ZWIX), monitor the ratio of the two enantiomers.

References

  • PubChem. 2-amino-2-(2-methoxyphenyl)acetic acid (Analogous Structure).[2] National Library of Medicine. Available at: [Link]

  • ScienceMadness. Method for the Racemization of Optically Active Amino Acids. (Discusses acid-catalyzed racemization mechanisms). Available at: [Link]

  • Google Patents.Process for the preparation of D-(-)-2-amino-2-(p-hydroxyphenyl)-acetic acid (US3890379A). (Demonstrates stability of phenylglycine core in acidic hydrolysis).

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Validation & Comparative

A Senior Application Scientist's Guide to the Spectroscopic Analysis of 2-amino-2-(2-ethoxyphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Structural Verification

In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a foundational requirement. 2-amino-2-(2-ethoxyphenyl)acetic acid, a substituted phenylglycine derivative, represents a class of compounds with significant potential as building blocks in medicinal chemistry. Its structural integrity—the precise arrangement of the ethoxy group, the amino acid moiety, and their substitution pattern on the aromatic ring—directly dictates its physicochemical properties and biological activity.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as the primary and most powerful tool for elucidating such molecular structures in solution. It provides detailed information about the chemical environment, connectivity, and relative spatial arrangement of protons within a molecule. This guide offers an in-depth, predictive interpretation of the ¹H NMR spectrum of this compound, explains the scientific rationale behind the spectral features, compares the technique with other essential analytical methods, and provides a robust protocol for data acquisition.

Section 1: Predicted ¹H NMR Spectrum: A Detailed Interpretation

As no definitive, published ¹H NMR spectrum for this compound is readily available, this section presents a comprehensive prediction based on established principles of chemical shift theory, spin-spin coupling, and empirical data from analogous structures. The analysis is performed as if the sample were dissolved in deuterated dimethyl sulfoxide (DMSO-d₆), a solvent capable of revealing the signals from labile (exchangeable) protons of the amine and carboxylic acid groups.

Molecular Structure and Proton Environments

To interpret the spectrum, we must first identify the unique proton environments within the molecule. Each unique environment will give rise to a distinct signal.

Caption: Molecular structure of this compound with unique proton environments labeled.

Predicted ¹H NMR Parameters

The following table summarizes the predicted chemical shifts (δ), multiplicities, and integrations for each proton environment.

Proton Label(s)# of Protons (Integration)Predicted Chemical Shift (δ, ppm)Predicted MultiplicityRationale for Prediction
Ha, Hb, Hc 4H6.8 - 7.4Multiplet (m)Aromatic protons resonate in this region. The electron-donating ethoxy group and the amino acid moiety create a complex, overlapping pattern due to differing electronic effects at the ortho, meta, and para positions.[1][2]
Hd (α-proton) 1H~4.5 - 5.0Singlet (s)The alpha-proton is deshielded by three adjacent electronegative groups: the phenyl ring, the amino group (N), and the carboxylic acid (via the carbonyl C). In many amino acids, this signal is a singlet.[3][4]
He, Hf (NH₂) 2H8.0 - 9.0 (broad)Singlet (s, broad)Amine protons are labile and often appear as a broad singlet due to chemical exchange and quadrupole broadening from the nitrogen atom. The chemical shift is highly dependent on solvent and concentration.[5][6]
Hg (COOH) 1H> 10.0 (very broad)Singlet (s, very broad)Carboxylic acid protons are highly deshielded and acidic, leading to a very broad signal far downfield. This signal is often the first to exchange with any residual D₂O in the solvent.[2]
Hh (-OCH₂-) 2H~4.1Quartet (q)These methylene protons are adjacent to an oxygen atom, shifting them downfield.[7] They are split by the three neighboring methyl protons (n+1 = 3+1 = 4), resulting in a quartet.
Hi (-CH₃) 3H~1.4Triplet (t)These methyl protons are in a standard alkyl environment but are split by the two neighboring methylene protons (n+1 = 2+1 = 3), resulting in a triplet.

Section 2: Comparison with Alternative Analytical Techniques

While ¹H NMR is paramount for structural elucidation, a multi-technique approach is essential for unequivocal confirmation, especially in regulated environments.[8][9]

Analytical TechniqueInformation ProvidedStrengths for this MoleculeLimitations
¹³C NMR Spectroscopy Number and type of unique carbon environments (aliphatic, aromatic, carbonyl).Confirms the presence of all 11 unique carbons, including the key carbonyl carbon (~170-180 ppm).Low natural abundance of ¹³C requires longer acquisition times or more concentrated samples.[10]
Mass Spectrometry (MS) Precise molecular weight and fragmentation patterns.Provides definitive confirmation of the molecular formula (C₁₁H₁₅NO₃). High-resolution MS can distinguish it from isomers.Does not provide information on the connectivity of atoms or the substitution pattern on the aromatic ring.
Infrared (IR) Spectroscopy Presence of key functional groups.Clearly shows characteristic stretches for N-H (amine, ~3300-3500 cm⁻¹), broad O-H (carboxylic acid, ~2500-3300 cm⁻¹), and C=O (carbonyl, ~1700-1725 cm⁻¹).Provides limited information on the overall molecular skeleton.
Elemental Analysis Percentage composition of C, H, N.Confirms the empirical formula, providing orthogonal support for the molecular formula derived from MS.Does not distinguish between isomers.

This combination of techniques provides a self-validating system. MS confirms the mass, IR confirms the functional groups, and NMR pieces the puzzle together to reveal the complete atomic connectivity.[11][12][13]

Section 3: Experimental Protocol for ¹H NMR Acquisition

This protocol outlines a standardized procedure for acquiring a high-quality ¹H NMR spectrum. The causality behind each step is explained to ensure robust and reproducible results.

Objective: To acquire a quantitative and high-resolution ¹H NMR spectrum of this compound.

Materials:

  • This compound (5-10 mg)

  • Deuterated dimethyl sulfoxide (DMSO-d₆, ~0.7 mL)

  • High-quality 5 mm NMR tube and cap

  • Pasteur pipette with glass wool plug

  • Vortex mixer

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A 1. Weigh Sample (5-10 mg) B 2. Dissolve in DMSO-d6 (~0.7 mL) in a vial A->B C 3. Vortex to Homogenize B->C D 4. Filter into NMR Tube (via glass wool pipette) C->D E 5. Insert into Spectrometer D->E F 6. Lock & Shim (Lock on DMSO-d6 signal, perform auto-shimming) E->F G 7. Set Acquisition Parameters (e.g., 16 scans, 2s relaxation delay) F->G H 8. Acquire Spectrum G->H I 9. Fourier Transform H->I J 10. Phase Correction I->J K 11. Baseline Correction J->K L 12. Reference Spectrum (Residual DMSO at 2.50 ppm) K->L M 13. Integrate Signals L->M

Caption: Standard workflow for ¹H NMR sample preparation, acquisition, and processing.

Step-by-Step Methodology:

  • Sample Weighing: Accurately weigh 5-10 mg of the compound. Rationale: This concentration is optimal for achieving a good signal-to-noise ratio in a reasonable time without causing line broadening due to excessive viscosity.[10][14]

  • Dissolution: Dissolve the sample in approximately 0.7 mL of DMSO-d₆ in a small, clean vial. Rationale: DMSO-d₆ is chosen for its ability to dissolve polar compounds and to slow the exchange rate of labile N-H and O-H protons, allowing them to be observed. Using a separate vial ensures complete dissolution before transfer.[15]

  • Homogenization: Gently vortex the vial until the solid is completely dissolved. Rationale: A homogeneous solution is critical for acquiring sharp, well-resolved NMR signals. Inhomogeneity broadens spectral lines.

  • Filtration and Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality NMR tube. Rationale: Filtration removes any particulate matter which would severely degrade the magnetic field homogeneity and, consequently, the spectral resolution.

  • Spectrometer Insertion: Carefully wipe the outside of the NMR tube and place it in a spinner. Insert the sample into the NMR spectrometer.

  • Locking and Shimming: Instruct the spectrometer software to "lock" onto the deuterium signal of the DMSO-d₆ solvent. Perform an automated shimming routine. Rationale: The lock signal compensates for magnetic field drift over time. Shimming adjusts the magnetic field to be as homogeneous as possible across the sample volume, which is the single most critical step for achieving high resolution.[15]

  • Parameter Setup: Load a standard proton experiment. Set the number of scans (e.g., 16) and a relaxation delay (D1) of 1-2 seconds. Rationale: 16 scans is usually sufficient for a sample of this concentration. A proper relaxation delay ensures that all protons have returned to equilibrium before the next pulse, allowing for accurate signal integration.[15]

  • Acquisition: Start the acquisition.

  • Data Processing: Once acquisition is complete, the software will perform a Fourier Transform on the raw data (Free Induction Decay) to generate the frequency-domain spectrum.

  • Correction and Referencing: Manually or automatically correct the phase and baseline of the spectrum. Calibrate the chemical shift axis by setting the residual solvent peak of DMSO-d₆ to 2.50 ppm.

  • Analysis: Integrate the signals and analyze the chemical shifts and coupling patterns to confirm the structure. The coupling constant (J), measured in Hertz (Hz), is a field-independent value that provides crucial information about the connectivity between coupled protons. Typical aromatic coupling constants are J-ortho = 7-10 Hz and J-meta = 2-3 Hz.[16][17][18][19]

Conclusion

The structural elucidation of this compound is a clear example of the power of ¹H NMR spectroscopy. Through a systematic analysis of chemical shifts, integration, and spin-spin coupling, a detailed and confident prediction of the spectrum can be constructed. While ¹H NMR provides the architectural blueprint, its true power is realized when used in concert with orthogonal techniques like Mass Spectrometry and IR Spectroscopy. This integrated analytical approach forms a robust, self-validating framework that is indispensable for researchers in chemical synthesis and drug development, ensuring the identity and purity of the molecules they create.

References

  • Chemical Instrumentation Facility, Iowa State University. NMR Coupling Constants. [Link]

  • University of Ottawa. NMR Sample Preparation. [Link]

  • Stenutz, R. NMR chemical shift prediction of benzenes. [Link]

  • University of Puget Sound. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

  • ACD/Labs. 1H–1H Coupling in Proton NMR. [Link]

  • Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

  • The University of Liverpool Repository. PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. [Link]

  • PubMed. A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. [Link]

  • JEOL. Sample preparation for NMR measurements and points to keep in mind. [Link]

  • YouTube. How to Analyze Chemical Shift in the Aromatic Region (1H NMR). [Link]

  • Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • ResearchGate. An algorithm for predicting the NMR shielding of protons over substituted benzene rings. [Link]

  • Chemistry LibreTexts. 14.12: Coupling Constants Identify Coupled Protons. [Link]

  • University of South Florida. STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. [Link]

  • University of Regensburg. H NMR Spectroscopy. [Link]

  • University of Wisconsin-Madison. Identifying amino acids in protein NMR spectra. [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table. [Link]

  • PubMed. 1H-NMR parameters of common amino acid residues measured in aqueous solutions of the linear tetrapeptides Gly-Gly-X-Ala at pressures between 0.1 and 200 MPa. [Link]

  • Massachusetts Institute of Technology. Methods for the Elucidation of the Structure of Organic Compounds. [Link]

  • Intertek. Molecular Structure Characterisation and Structural Elucidation. [Link]

  • PubMed. Structural information from NMR secondary chemical shifts of peptide alpha C-H protons in proteins. [Link]

  • Journal of Chemical and Pharmaceutical Sciences. Structural elucidation of compounds using different types of spectroscopic techniques. [Link]

  • ACS Publications. Structural Analysis of Natural Products. [Link]

  • e-PG Pathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. [Link]

  • ResearchGate. Structure Elucidation in Organic Chemistry : The Search for the Right Tools. [Link]

  • Oregon State University. 1H NMR Chemical Shift. [Link]

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A Comparative Guide to HPLC Method Development for Purity Analysis of 2-amino-2-(2-ethoxyphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) strategies for the purity analysis of 2-amino-2-(2-ethoxyphenyl)acetic acid. As a chiral amino acid derivative, its analysis presents unique challenges, necessitating a multi-faceted approach to ensure both chemical and enantiomeric purity. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and actionable experimental protocols.

Introduction: The Analytical Imperative

This compound is a crucial building block in pharmaceutical synthesis. Its purity is paramount, as even trace impurities can impact the safety and efficacy of the final active pharmaceutical ingredient (API). A robust analytical method must be capable of separating the main compound from process-related impurities, degradation products, and its opposite enantiomer. This guide will explore and compare two primary HPLC approaches: Reversed-Phase HPLC for achiral purity and Chiral HPLC for enantiomeric purity.

The development of these methods is grounded in the principles outlined by the United States Pharmacopeia (USP) General Chapter <621> on Chromatography and validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring suitability for their intended purpose.[1][2][3][4][5][][7]

Foundational Knowledge: Understanding the Analyte

Before embarking on method development, understanding the physicochemical properties of this compound is critical. While specific experimental data for this exact molecule is scarce, we can infer properties from its close analog, 2-amino-2-(2-methoxyphenyl)acetic acid.[8] The structure contains a primary amine, a carboxylic acid, and an aromatic ether. This amphoteric and polar nature, combined with a UV-active phenyl ring, dictates the starting point for our chromatographic strategy.

  • UV Absorbance: The presence of the ethoxyphenyl group suggests UV absorbance in the range of 210-280 nm, making UV detection a suitable choice.

  • Chirality: The α-carbon is a stereocenter, meaning the molecule exists as a pair of enantiomers. A comprehensive purity analysis must include an assessment of enantiomeric excess.

  • Solubility: The compound is expected to be soluble in aqueous acidic and basic solutions, as well as polar organic solvents like methanol and acetonitrile.[9]

Comparative Analysis of HPLC Methodologies

We will compare two distinct yet complementary HPLC methods: a reversed-phase (RP-HPLC) method for quantifying process-related impurities and degradation products, and a chiral HPLC method for resolving and quantifying the enantiomers.

Method 1: Reversed-Phase HPLC for Chemical Purity

This method aims to separate the target analyte from any non-enantiomeric impurities. A C18 column is the workhorse of reversed-phase chromatography and serves as our primary choice due to its versatility in separating compounds with mixed polarity.

Causality of Experimental Choices:

  • Stationary Phase: A C18 (octadecylsilane) stationary phase is selected for its hydrophobic character, which will provide retention for the aromatic ring of the analyte.

  • Mobile Phase: A gradient elution using a buffered aqueous phase and an organic modifier (acetonitrile or methanol) is chosen. The buffer is essential to control the ionization state of the amino and carboxylic acid groups, thereby ensuring reproducible retention times and good peak shapes. A common starting point is a phosphate or acetate buffer at a pH between 3 and 6.[10] Acetonitrile is often preferred over methanol for its lower viscosity and better UV transparency.

  • Detection: UV detection is the most straightforward approach. The optimal wavelength should be determined by running a UV scan of the analyte. A common starting wavelength for aromatic compounds is 254 nm, with a lower wavelength like 220 nm often providing higher sensitivity.[11]

Method 2: Chiral HPLC for Enantiomeric Purity

The separation of enantiomers requires a chiral environment, which is provided by a Chiral Stationary Phase (CSP). For amino acid derivatives, polysaccharide-based and macrocyclic glycopeptide-based CSPs are highly effective.[4][5][12]

Causality of Experimental Choices:

  • Stationary Phase: We will compare two leading CSPs:

    • Polysaccharide-based (e.g., cellulose or amylose derivatives): These CSPs, such as those with 3,5-dimethylphenylcarbamate derivatives, provide a helical polymer structure that creates chiral grooves. Enantiomers interact differently with these grooves through a combination of hydrogen bonding, π-π interactions, and steric hindrance, leading to separation.[7][12]

    • Macrocyclic Glycopeptide-based (e.g., Teicoplanin): These CSPs, like Astec CHIROBIOTIC T, offer a complex structure with multiple chiral centers, aromatic rings, and ionizable groups.[4] This allows for multiple interaction points (ionic, hydrogen bonding, dipole-dipole) with the analyte, often leading to excellent enantioselectivity for underivatized amino acids.[4]

  • Mobile Phase: The choice of mobile phase is highly dependent on the CSP.

    • For polysaccharide CSPs in reversed-phase mode, mixtures of an aqueous buffer (e.g., ammonium acetate) and an organic modifier (acetonitrile or methanol) are common.

    • For macrocyclic glycopeptide CSPs, a polar ionic or polar organic mode is often used, typically with mobile phases containing methanol or ethanol with small amounts of acidic and/or basic additives to control analyte ionization.

  • Detection: UV detection is again the method of choice, using the same wavelength determined for the achiral analysis.

Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC Method Development

This protocol outlines the steps to develop and validate a method capable of separating this compound from its potential degradation products.

1. Instrument and Initial Conditions:

  • HPLC System: Standard HPLC with a UV detector.
  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Flow Rate: 1.0 mL/min.
  • Detection: UV at 254 nm.
  • Injection Volume: 10 µL.
  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a concentration of approximately 1 mg/mL.

2. Method Optimization Workflow:

Caption: Workflow for RP-HPLC method optimization.

3. Forced Degradation Study: To ensure the method is stability-indicating, forced degradation studies must be performed as per ICH guidelines.[13][14]

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
  • Thermal Degradation: Dry heat at 105 °C for 48 hours.
  • Photolytic Degradation: Expose the sample to UV light (254 nm) and cool white fluorescent light.

Analyze all stressed samples using the developed HPLC method. The method is considered stability-indicating if all degradation product peaks are well-resolved from the main peak and from each other.

Protocol 2: Chiral HPLC Method Development

1. Instrument and Initial Conditions:

  • HPLC System: Standard HPLC with a UV detector.
  • Columns to Screen:
  • Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica, 250 mm x 4.6 mm, 5 µm.
  • Teicoplanin bonded to silica, 250 mm x 4.6 mm, 5 µm.
  • Mobile Phase Screening:
  • For Polysaccharide CSP: Start with reversed-phase conditions (e.g., Acetonitrile/Water mixtures).
  • For Macrocyclic Glycopeptide CSP: Start with polar organic mode (e.g., Methanol with 0.1% Acetic Acid and 0.1% Triethylamine).
  • Flow Rate: 0.5 - 1.0 mL/min.
  • Detection: UV at 254 nm.
  • Sample Preparation: Dissolve the racemic standard in the mobile phase to a concentration of approximately 0.5 mg/mL.

2. Chiral Method Development Logic:

Chiral_Development cluster_0 Column Screening cluster_1 Mobile Phase Optimization cluster_2 Performance Evaluation Polysaccharide Polysaccharide CSP (e.g., Lux Cellulose-2) RP_Mode Reversed-Phase Mode (ACN/Buffer) Polysaccharide->RP_Mode Macrocyclic Macrocyclic Glycopeptide CSP (e.g., CHIROBIOTIC T) PO_Mode Polar Organic Mode (MeOH +/- Additives) Macrocyclic->PO_Mode Resolution Assess Resolution (Rs > 1.5) RP_Mode->Resolution PO_Mode->Resolution Final_Chiral Final Chiral Method Resolution->Final_Chiral Baseline Separation Achieved

Caption: Logical flow for chiral HPLC method development.

Data Presentation and Comparison

The performance of each developed method should be evaluated based on system suitability parameters as defined by USP <621>.[2][3][5]

Table 1: Comparison of Achiral and Chiral HPLC Method Performance

ParameterRP-HPLC (Achiral) MethodChiral HPLC Method (Polysaccharide)Chiral HPLC Method (Macrocyclic)
Column C18, 5 µmCellulose-based, 5 µmTeicoplanin-based, 5 µm
Mobile Phase Gradient: Water/ACN with 0.1% FAIsocratic: ACN/Ammonium Acetate BufferIsocratic: MeOH with 0.1% AcOH/TEA
Analyte RT (min) ~8.5Enantiomer 1: ~12.2, Enantiomer 2: ~13.5Enantiomer 1: ~9.8, Enantiomer 2: ~11.0
Resolution (Rs) >2.0 (from nearest impurity)>2.0>2.5
Tailing Factor (T) 0.9 - 1.21.0 - 1.30.9 - 1.2
Theoretical Plates (N) >5000>4000>4500

(Note: The values in this table are representative examples and will vary based on specific experimental outcomes.)

Conclusion and Recommendations

The purity analysis of this compound requires a dual-method approach.

  • For routine purity testing and stability studies , a well-validated, stability-indicating reversed-phase HPLC method on a C18 column is the recommended primary approach. It is robust, reliable, and effective for separating the analyte from process impurities and degradation products.

  • For ensuring stereochemical purity , a dedicated chiral HPLC method is mandatory. The initial screening should include both polysaccharide- and macrocyclic glycopeptide-based CSPs, as their separation mechanisms are complementary. The final choice will depend on which CSP provides the best resolution and peak shape for the specific enantiomeric pair under feasible mobile phase conditions.

By systematically applying the principles and protocols outlined in this guide, researchers can confidently develop and validate robust HPLC methods for the comprehensive purity assessment of this compound, ensuring the quality and safety of this important pharmaceutical intermediate.

References

  • European Compliance Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][1]

  • USP-NF. 〈621〉 Chromatography. [Link][2]

  • LCGC International. Are You Sure You Understand USP <621>?. [Link][3]

  • PubChem. 2-(2-aminoethoxy)acetic Acid. [Link]

  • Zhao, H., Ababat, M., Leeman, K. and Tucker, J. (2024) Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration. American Journal of Analytical Chemistry, 15, 395-406. [Link][5]

  • Chiralpedia. Polysaccharide-based CSPs. [Link][12]

  • PubChem. 2-amino-2-(2-methoxyphenyl)acetic Acid. [Link][8]

  • Yin, G., et al. (2021). Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution. Molecules, 26(14), 4293. [Link][7]

  • Pharmaceutical Technology. Forced Degradation Studies for Biopharmaceuticals. [Link][15]

  • MedCrave. Forced Degradation Studies. [Link][13]

  • Biomedical Journal of Scientific & Technical Research. Forced Degradation – A Review. [Link][14]

  • Agilent Technologies. Amino Acid Analysis - A Complete Workflow Solution from Agilent. [Link][16]

  • ResearchGate. (PDF) Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. [Link][10]

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A Comparative Guide to the Mass Spectrometry Fragmentation of 2-amino-2-(2-ethoxyphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the structural elucidation and analytical characterization of novel chemical entities, a thorough understanding of mass spectrometry fragmentation patterns is indispensable. This guide provides an in-depth comparative analysis of the predicted electron ionization (EI) and electrospray ionization (ESI) mass spectrometry fragmentation patterns of the non-proteinogenic amino acid, 2-amino-2-(2-ethoxyphenyl)acetic acid. By leveraging established fragmentation principles of its constituent functional groups—an amino acid moiety, an aromatic ring, and an ether linkage—and drawing comparisons with structurally analogous compounds, this document aims to equip the reader with the expertise to confidently identify and characterize this molecule and its derivatives.

Introduction to this compound and its Analytical Importance

This compound is a synthetic amino acid of interest in medicinal chemistry and drug discovery. Its structure, featuring a chiral center and a substituted aromatic side chain, presents a unique analytical challenge. Mass spectrometry, a powerful technique for determining the molecular weight and structure of compounds, is a cornerstone of its analytical workflow. Understanding its fragmentation behavior under different ionization conditions is critical for developing robust analytical methods for its identification, quantification, and impurity profiling.

Principles of Mass Spectrometry Fragmentation

Mass spectrometry involves the ionization of a molecule followed by the separation of the resulting ions based on their mass-to-charge ratio (m/z). During this process, the molecular ion can undergo fragmentation, breaking into smaller, characteristic fragment ions. The pattern of these fragments provides a molecular fingerprint that can be used for structural elucidation.[1][2] The two most common ionization techniques, Electron Ionization (EI) and Electrospray Ionization (ESI), induce fragmentation through different mechanisms, leading to distinct and complementary spectral information.

Electron Ionization (EI): In EI-MS, the analyte is bombarded with high-energy electrons, causing the ejection of an electron and the formation of a radical cation (M•+). This high-energy process often leads to extensive fragmentation, providing rich structural information.[2]

Electrospray Ionization (ESI): ESI is a soft ionization technique that produces protonated ([M+H]+) or deprotonated ([M-H]-) molecules. Fragmentation is typically induced in the gas phase through collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS). ESI-MS/MS spectra are often simpler than EI spectra, dominated by the fragmentation of the selected precursor ion.[3]

Comparative Analysis of Fragmentation Patterns

The fragmentation of this compound is predicted to be influenced by the interplay of its amino acid, ethoxy, and phenyl functionalities.

Electron Ionization (EI) Fragmentation Pathway

Under EI conditions, the fragmentation of this compound is expected to be extensive. The initial ionization can occur at the lone pair electrons of the nitrogen or oxygen atoms, or within the aromatic π-system.[2]

A key fragmentation pathway for amino acids is the loss of the carboxyl group as a neutral radical (•COOH), resulting in a prominent peak at [M-45]+.[1] For our target molecule, this would correspond to a fragment ion at m/z 150.

The ethoxy group is another site of facile fragmentation. A characteristic loss of an ethyl radical (•C2H5) can occur, leading to a fragment at [M-29]+. Additionally, the loss of ethene (C2H4) via a McLafferty-type rearrangement is a common pathway for ethyl aryl ethers, which would result in a fragment at [M-28]+.[4] The "ortho effect," a phenomenon where adjacent substituents on an aromatic ring interact during fragmentation, is particularly relevant here.[4] The proximity of the aminoacetic acid moiety and the ethoxy group can lead to unique rearrangements and fragment ions that would be absent in the meta and para isomers.

The aromatic ring itself can undergo fragmentation, although it is generally more stable. Cleavage of the bond between the alpha-carbon and the phenyl ring can lead to the formation of a stable tropylium-like ion.

Predicted Major EI Fragment Ions:

m/z Proposed Fragment Structure/Loss Supporting Rationale
195Molecular Ion [M]•+Parent ion
150[M - COOH]+Characteristic loss from the amino acid moiety[1]
166[M - C2H5]+Loss of the ethyl group from the ethoxy moiety
167[M - C2H4]+McLafferty rearrangement of the ethoxy group[4]
121[C8H9O]+Fragment resulting from cleavage of the Cα-C(phenyl) bond and rearrangement
91[C7H7]+Tropylium ion, a common fragment from alkylbenzenes

Experimental Workflow for EI-MS Analysis:

EI_MS_Workflow cluster_sample_prep Sample Preparation cluster_gc_ms GC-MS System cluster_data_analysis Data Analysis Sample This compound Dissolution Dissolve in suitable volatile solvent Sample->Dissolution GC Gas Chromatography (for separation if in a mixture) Dissolution->GC Injection EI_Source Electron Ionization Source (70 eV) GC->EI_Source Elution Mass_Analyzer Mass Analyzer (e.g., Quadrupole) EI_Source->Mass_Analyzer Ion Acceleration Detector Detector Mass_Analyzer->Detector Ion Separation Mass_Spectrum Mass Spectrum (Plot of m/z vs. Abundance) Detector->Mass_Spectrum Signal Processing Interpretation Interpretation of Fragmentation Pattern Mass_Spectrum->Interpretation

Caption: Workflow for EI-MS analysis.

Electrospray Ionization (ESI-MS/MS) Fragmentation Pathway

In positive-ion ESI-MS, this compound will readily form a protonated molecule, [M+H]+, at m/z 196. Tandem mass spectrometry (MS/MS) of this precursor ion will induce fragmentation.

The most probable fragmentation pathways in ESI-MS/MS involve the loss of small, neutral molecules. For protonated amino acids, the characteristic loss of water (H2O) and formic acid (HCOOH) are common.[5] Therefore, we can predict the following losses:

  • Loss of H2O: [M+H - H2O]+, resulting in a fragment at m/z 178.

  • Loss of HCOOH (or CO + H2O): [M+H - HCOOH]+, leading to a fragment at m/z 150. This is analogous to the loss of the carboxyl group seen in EI-MS.

Further fragmentation of the m/z 150 ion could involve the ethoxy group, with the loss of ethene (C2H4) to produce a fragment at m/z 122.

In negative-ion ESI-MS, the deprotonated molecule, [M-H]-, at m/z 194 would be the precursor ion. A likely fragmentation would be the loss of CO2 from the carboxylate group, resulting in a fragment at m/z 150.

Predicted Major ESI-MS/MS Fragment Ions (Positive Mode):

Precursor Ion (m/z) Product Ion (m/z) Neutral Loss Supporting Rationale
196178H2OCommon loss from protonated amino acids[5]
196150HCOOHCharacteristic loss of the carboxyl group[5]
150122C2H4Loss of ethene from the ethoxy group

Experimental Protocol for ESI-MS/MS Analysis:

  • Sample Preparation: Dissolve a small amount of this compound in a suitable solvent system, such as a mixture of water, methanol, or acetonitrile, often with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to promote ionization.

  • Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a constant flow rate.

  • MS1 Analysis: Acquire a full scan mass spectrum to identify the protonated ([M+H]+) or deprotonated ([M-H]-) precursor ion.

  • MS/MS Analysis: Select the precursor ion of interest (e.g., m/z 196) in the first mass analyzer (Q1).

  • Collision-Induced Dissociation (CID): Subject the selected precursor ion to collisions with an inert gas (e.g., argon or nitrogen) in the collision cell (q2) to induce fragmentation.

  • MS2 Analysis: Scan the third mass analyzer (Q3) to detect the resulting product ions.

  • Data Interpretation: Analyze the product ion spectrum to elucidate the fragmentation pathways.

Logical Relationship of Fragmentation:

Fragmentation_Logic cluster_ei Electron Ionization (EI) cluster_esi Electrospray Ionization (ESI-MS/MS) Molecule This compound (MW = 195.21) M_ion [M]•+ m/z 195 Molecule->M_ion EI MH_ion [M+H]+ m/z 196 Molecule->MH_ion ESI Loss_COOH [M - COOH]+ m/z 150 M_ion->Loss_COOH Loss_C2H5 [M - C2H5]+ m/z 166 M_ion->Loss_C2H5 Loss_C2H4 [M - C2H4]+ m/z 167 M_ion->Loss_C2H4 Loss_H2O [M+H - H2O]+ m/z 178 MH_ion->Loss_H2O Loss_HCOOH [M+H - HCOOH]+ m/z 150 MH_ion->Loss_HCOOH Loss_HCOOH_C2H4 [M+H - HCOOH - C2H4]+ m/z 122 Loss_HCOOH->Loss_HCOOH_C2H4

Sources

A Senior Application Scientist's Comparative Guide to the Reactivity of 2-Amino-2-(2-ethoxyphenyl)acetic Acid and Phenylglycine

Author: BenchChem Technical Support Team. Date: February 2026

Here is a comprehensive comparison guide on the reactivity of 2-amino-2-(2-ethoxyphenyl)acetic acid versus phenylglycine.

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction and Strategic Overview

In the landscape of pharmaceutical development and medicinal chemistry, non-proteinogenic amino acids serve as invaluable building blocks for designing novel peptides and small molecule drugs with enhanced stability, conformational constraint, and biological activity.[1][2] Phenylglycine, with its direct attachment of an aromatic ring to the α-carbon, is a prominent member of this class.[2] However, its utility is often complicated by a known propensity for racemization during chemical synthesis.[3][4][5]

This guide introduces a substituted analogue, this compound, and provides a rigorous, head-to-head comparison of its chemical reactivity against the parent phenylglycine. The central thesis of this analysis is that the ortho-ethoxy substituent, while seemingly a minor modification, fundamentally alters the molecule's electronic and steric profile, leading to significant and predictable differences in reactivity.

We will dissect these differences through the lens of core synthetic transformations critical to drug development: amide bond formation and stereochemical stability. This document moves beyond a simple catalog of properties to explain the underlying causality, empowering researchers to make informed decisions when selecting building blocks for complex molecular architectures.

Molecular Structure: Unpacking the Steric and Electronic Effects

The reactivity of both molecules is dictated by the interplay of their functional groups with the core phenylglycine scaffold. The key differentiator is the ethoxy group (-OCH₂CH₃) at the ortho position of the aromatic ring.

  • Phenylglycine (Phg): The unsubstituted phenyl ring is relatively non-polar. The α-carbon is directly attached to the bulky aromatic sidechain, which already imposes significant conformational restriction compared to proteinogenic amino acids like phenylalanine that have a β-methylene spacer.[2]

  • This compound (o-EtO-Phg): The ethoxy group introduces two opposing electronic effects and a significant steric factor.

Electronic Effects: A Duality of Influence

The ethoxy substituent influences the electron density of the aromatic ring and, by extension, the reactivity of the entire molecule through two primary mechanisms:

  • Inductive Effect (-I): Oxygen is highly electronegative, pulling electron density away from the aromatic ring through the sigma (σ) bond.[6][7] This effect deactivates the ring to a small degree.

  • Resonance Effect (+M): The lone pairs on the oxygen atom can be donated into the aromatic π-system through resonance (p-π conjugation).[6][8] This effect increases electron density within the ring, particularly at the ortho and para positions. For alkoxy groups, the resonance effect strongly dominates the inductive effect, making the ring overall more electron-rich than benzene.[7][8][9]

Steric Hindrance

The bulky ethoxy group at the C2 position creates significant steric crowding around two key reactive sites: the adjacent α-carbon and the α-amino group. This physical barrier can impede the approach of reagents, influencing reaction rates and potentially altering reaction pathways.[10][11]

Caption: Structural comparison highlighting the key influencing factors.

Comparative Reactivity Analysis

We will now explore how these structural differences translate into tangible reactivity outcomes during key synthetic operations.

Amide Bond (Peptide) Formation

The formation of an amide bond is fundamental to the synthesis of peptides and many small molecule drugs. The rate and efficiency of this reaction depend on the nucleophilicity of the amine and the accessibility of the activated carboxylic acid.

  • Phenylglycine: Couples using standard peptide coupling reagents (e.g., HATU, HBTU, COMU) with reasonable efficiency. The primary challenge is not the coupling rate itself, but the risk of racemization that accompanies it.[3]

  • o-EtO-Phg: Reactivity is predicted to be lower due to steric hindrance. The bulky ortho-ethoxy group shields the α-amino and carboxyl groups, impeding the approach of both the coupling reagent and the incoming nucleophile. This steric clash is expected to be the dominant factor governing coupling efficiency.

Experimental Insight: When coupling sterically hindered amino acids, reaction times often need to be extended, or more potent coupling reagents may be required. However, harsher conditions can promote side reactions. Therefore, a careful optimization of coupling agent, base, and reaction time is critical for o-EtO-Phg.

Susceptibility to Racemization

Racemization, or epimerization, of the α-carbon is a well-documented challenge with phenylglycine, particularly in Fmoc-based solid-phase peptide synthesis (SPPS).[2][3][4][5] It occurs via a base-catalyzed mechanism involving the deprotonation of the acidic α-proton to form a planar, achiral enolate intermediate. Reprotonation can then occur from either face, leading to a loss of stereochemical integrity.[2]

Caption: Experimental workflow for comparing coupling efficiency.

Step-by-Step Methodology:

  • Resin Preparation: Swell Rink Amide resin in N,N-Dimethylformamide (DMF). Perform Fmoc deprotection using 20% piperidine in DMF.

  • Reaction Setup: Divide the deprotected resin equally into two separate solid-phase synthesis vessels.

  • Amino Acid Preparation: Prepare 0.2 M solutions of Fmoc-L-Phenylglycine-OH and Fmoc-L-2-amino-2-(2-ethoxyphenyl)acetic acid-OH in DMF.

  • Coupling Reaction: To each vessel, add the respective Fmoc-amino acid (4 eq), HCTU (3.9 eq), and N,N-Diisopropylethylamine (DIPEA, 8 eq).

  • Sampling: Agitate the vessels at room temperature. At time points of 30, 60, and 120 minutes, remove a small aliquot of resin from each vessel.

  • Cleavage & Analysis: Cleave the peptide from the resin aliquots using a standard cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane, 2.5% Water). Analyze the crude product by reverse-phase HPLC.

  • Data Interpretation: Compare the ratio of unreacted amine (starting material) to the coupled product at each time point to generate a kinetic profile of the coupling reaction for each amino acid.

Protocol 2: Comparative Analysis of Racemization

This protocol quantifies the degree of epimerization during the activation step, which is known to be the critical phase for racemization. [3] Step-by-Step Methodology:

  • Activation: In separate vials, dissolve Fmoc-D-Phenylglycine-OH (1 eq) and Fmoc-D-2-amino-2-(2-ethoxyphenyl)acetic acid-OH (1 eq) in DMF. Add HATU (1 eq) and DIPEA (2 eq). Let the activation proceed for 15 minutes. This step intentionally uses conditions known to promote racemization to test the relative stability.

  • Coupling to a Chiral Nucleophile: Add L-Alanine methyl ester hydrochloride (1.5 eq) and additional DIPEA (1.5 eq) to each vial to neutralize the salt and drive the coupling. Allow the reaction to proceed to completion (approx. 2 hours).

  • Workup: Quench the reaction with water and extract the dipeptide product with ethyl acetate. Wash the organic layer with mild acid and brine, then dry and concentrate.

  • Analysis: Analyze the crude dipeptide product by chiral HPLC or ¹H NMR.

  • Data Interpretation: The coupling of the activated D-amino acid to the L-alanine methyl ester will produce D-L and L-L diastereomers. The ratio of these diastereomers directly corresponds to the percentage of racemization that occurred during the activation step.

Conclusion and Recommendations

The choice between phenylglycine and this compound is a strategic decision that should be guided by the specific challenges of a synthetic target.

  • Choose Phenylglycine when rapid, well-established coupling protocols are desired and the synthetic strategy can accommodate careful control of reaction conditions (e.g., using specific bases like TMP or coupling reagents like COMU) to mitigate the high risk of racemization. [3]It is the more economical and widely available starting material.

  • Choose this compound when stereochemical integrity is paramount . Its inherent electronic stabilization against racemization provides a significant advantage, potentially justifying the slower coupling kinetics and higher cost. This building block is particularly valuable in the synthesis of long or complex peptides where cumulative racemization would be detrimental to the final product's purity and biological activity. Furthermore, its activated aromatic ring offers a handle for subsequent functionalization, if desired.

By understanding the interplay of steric and electronic effects, researchers can harness the distinct reactivity profiles of these building blocks to achieve their synthetic goals with greater precision and control.

References

  • Liang, C., Behnam, M. A., & Klein, C. D. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. Tetrahedron Letters. [Link]

  • Hubbard, B. K., & Walsh, C. T. (2003). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. Natural Product Reports. [Link]

  • Luxembourg Bio Technologies. (n.d.). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. [Link]

  • Kopp, F., & Marahiel, M. A. (2007). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. Natural Product Reports. [Link]

  • El-Sawy, E. R., et al. (2012). Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this. Journal of Peptide Science. [Link]

  • Wikipedia. (n.d.). Phenylglycine. [Link]

  • El-Sawy, E. R., et al. (2012). Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: Attempts to develop strategies for overcoming this. ResearchGate. [Link]

  • Liang, C., Behnam, M. A., & Klein, C. D. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. Semantic Scholar. [Link]

  • Organic Chemistry Tutor. (2022). Directing Effects in Electrophilic Aromatic Substitution Made EASY! YouTube. [Link]

  • Chemistry LibreTexts. (2023). Substituent Effects in the Reactivity of Aromatic Rings. [Link]

  • International Journal of Scientific & Development Research. (2023). Ortho Position Changing in Molecules: A Conceptual Perspective. [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic directing groups. [Link]

  • Chemistry LibreTexts. (2022). Substituent Effects in Substituted Aromatic Rings. [Link]

  • Master Organic Chemistry. (2017). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. [Link]

  • Toste, F. D., & Toste, F. D. (2006). Synthesis of sterically hindered ortho-substituted tetraphenylethenes. Electronic effects in the McMurry olefination reaction. Organic Letters. [Link]

  • Royal Society of Chemistry. (2023). Temperature and steric hindrance-regulated selective synthesis of ketamine derivatives and 2-aryl-cycloketone-1-carboxamides via nucleophilic substitution and Favorskii rearrangement. Organic & Biomolecular Chemistry. [Link]

  • Dalton, P. D., et al. (2021). Sterically hindered ortho-substituted phosphatriptycenes as configurationally stable P-chirogenic triarylphosphines. Dalton Transactions. [Link]

Sources

Advanced Protocol: Determination of Enantiomeric Excess in 2-Amino-2-(2-ethoxyphenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Determination of enantiomeric excess in 2-amino-2-(2-ethoxyphenyl)acetic acid samples Content Type: Publish Comparison Guide

Executive Summary & Structural Context[1][2][3]

In the landscape of chiral amino acid analysis, This compound (an ortho-ethoxy phenylglycine analog) presents unique challenges. Unlike the common PEG-linker [2-(2-aminoethoxy)ethoxy]acetic acid (AEEA) often mistaken for it in database searches, this target molecule is a zwitterionic chiral building block used in the synthesis of non-natural peptides and potential pharmaceutical intermediates (e.g., Clopidogrel analogs or specific protease inhibitors).

The presence of the ortho-ethoxy group introduces significant steric bulk and lipophilicity compared to the parent phenylglycine. This guide evaluates three distinct methodologies for determining enantiomeric excess (ee), prioritizing resolution (


), robustness, and throughput.
The Core Challenge
  • Zwitterionic Nature: High polarity makes retention on standard reversed-phase columns difficult without derivatization.

  • Steric Hindrance: The o-ethoxy substituent can distort the binding pocket of certain chiral selectors, requiring careful column selection.

  • Solubility: The ethoxy group reduces aqueous solubility compared to phenylglycine, necessitating organic-rich mobile phases.

Method 1: Direct Chiral HPLC (Ligand Exchange / Crown Ether)

Status: The "Gold Standard" for Process Control & QC

Direct analysis of underivatized amino acids is preferred to eliminate kinetic resolution errors introduced during derivatization. Two stationary phase classes dominate this space: Crown Ethers and Zwitterionic Ion Exchangers (ZWIX) .

A. Crown Ether Columns (Recommended: CROWNPAK CR-I(+))

Crown ether columns (containing chiral 18-crown-6 ether moieties) form inclusion complexes with the primary ammonium group (


) of the amino acid.
  • Mechanism: The ammonium protons hydrogen bond with the crown ether oxygens. The chiral discrimination is driven by the steric fit of the phenyl ring and its o-ethoxy substituent against the chiral barrier of the stationary phase.

  • Why it works: The ortho-substitution restricts rotation around the phenyl-C

    
     bond, often enhancing enantiomeric recognition compared to unsubstituted phenylglycine.
    
B. Zwitterionic Ion Exchange (Recommended: Chiralpak ZWIX(+))

These columns use a cinchona alkaloid-derived selector combined with an anionic site. They work via a double ion-pairing mechanism.

  • Pros: Excellent for LC-MS applications (volatile buffers).

  • Cons: Slower equilibration times than Crownpak.

Experimental Protocol: CROWNPAK CR-I(+)
  • Column: Daicel CROWNPAK CR-I(+) (3.0 x 150 mm, 5 µm).

  • Mobile Phase: Perchloric acid (pH 1.5) / Methanol (85:15 v/v).

    • Note: The methanol is critical here. Unlike standard phenylglycine (100% aqueous), the o-ethoxy analog requires organic modifier to prevent hydrophobic collapse and ensure elution.

  • Flow Rate: 0.4 mL/min.

  • Temperature: 25°C (Lower temperatures, e.g., 10°C, can improve

    
     if peaks overlap).
    
  • Detection: UV @ 210 nm (or 254 nm for the phenyl ring).

Method 2: Derivatization + Reversed-Phase HPLC

Status: High Sensitivity / Biological Matrices

When sensitivity is paramount (e.g., PK studies) or a chiral column is unavailable, derivatization with Marfey’s Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) is the most robust alternative.

Mechanism

FDAA reacts with the primary amine to form diastereomers. These diastereomers have significantly different hydrophobicities and can be separated on a standard achiral C18 column.

Experimental Protocol: Marfey’s Method
  • Sample Prep: Mix 50 µL sample (50 mM) with 100 µL FDAA (1% in acetone) and 20 µL 1M NaHCO

    
    .
    
  • Reaction: Heat at 40°C for 60 minutes. Stop with 20 µL 1M HCl.

  • Separation:

    • Column: C18 (e.g., Agilent ZORBAX Eclipse Plus, 100 mm x 4.6 mm, 3.5 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 20% B to 60% B over 20 minutes.

  • Elution Order: typically, the L-DAA (L-amino acid derivatized with L-FDAA) elutes before the D-DAA due to intramolecular H-bonding reducing the hydrophobicity of the L-L diastereomer.

Method 3: 1H-NMR with Chiral Solvating Agents (CSA)

Status: Rapid "In-Process" Check

For synthetic chemists needing an immediate estimate of ee (>90%) without setting up an HPLC method.

  • Agent: (R)-(+)-1,1'-Bi(2-naphthol) [(R)-BINOL] or Pirkle’s Alcohol.

  • Solvent: CDCl

    
     (The amino acid must be the ester form) or D
    
    
    
    O/NaOD (for the free acid using chiral salts).
  • Observation: The ortho-ethoxy protons or the

    
    -proton will split into two distinct sets of signals. Integration of these signals yields the ee.
    
  • Limitation: Poor resolution for ee > 98% (limit of quantitation is high).

Comparative Analysis & Decision Matrix

The following table contrasts the performance of the discussed methods specifically for o-ethoxyphenylglycine.

FeatureMethod 1: Direct HPLC (Crownpak)Method 2: Derivatization (Marfey's)Method 3: NMR (CSA)
Primary Use QC Release, Process ControlTrace Analysis, BioanalysisSynthetic Monitoring
Resolution (

)
High (> 2.5 typical)Very High (> 5.0 typical)Low (Peak overlap common)
Sample Prep Minimal (Dissolve & Shoot)High (1 hr reaction)Minimal (Mix in tube)
Cost per Run Low (after column purchase)Medium (reagent cost)High (Deuterated solvents)
Robustness High (Self-validating)Medium (Reaction completeness varies)Low (Concentration dependent)
Limit of Detection ~1 µg/mL~1 ng/mL (fluorescence/MS)~1 mg/mL

Visualizing the Workflow

Diagram 1: Method Selection Decision Tree

This flowchart guides the scientist to the optimal method based on sample constraints.

MethodSelection Start Start: this compound Sample IsTrace Is sample trace level (< 10 µM) or in biological matrix? Start->IsTrace NeedCert Is this for QC Release / Certificate of Analysis? IsTrace->NeedCert No (Pure substance) MethodDeriv Method 2: Marfey's Derivatization (C18 HPLC) IsTrace->MethodDeriv Yes MethodHPLC Method 1: Direct Chiral HPLC (Crownpak CR-I(+)) NeedCert->MethodHPLC Yes (High Accuracy) MethodNMR Method 3: 1H-NMR with CSA (Quick Purity Check) NeedCert->MethodNMR No (In-process check)

Caption: Decision matrix for selecting the appropriate analytical technique based on sample concentration and regulatory requirements.

Diagram 2: Mechanism of Chiral Recognition (Crown Ether)

Visualizing why the Crownpak column is the preferred choice for this specific molecule.

CrownMechanism Analyte Analyte (Ammonium Form) -NH3+ Group Phenyl Ring w/ o-Ethoxy Selector Stationary Phase (Crown Ether) Crown Oxygens (Acceptors) Chiral Barrier (Binaphthyl) Analyte:NH3->Selector:Oxy H-Bonding Analyte:R->Selector:Barrier Steric Discrimination Complex Inclusion Complex H-Bonding: NH3+ ... O Steric Fit: o-Ethoxy vs Barrier Selector->Complex Forms Result Enantiomeric Separation (D-form elutes first typically) Complex->Result Differential Stability

Caption: Mechanistic interaction between the protonated amino acid and the chiral crown ether stationary phase.

References

  • Machida, Y., et al. (2020). "Highly Enantioselective Extraction of Phenylglycine by a Chiral Macrocyclic Receptor." Organic Letters.

  • Daicel Corporation. (2023). "CROWNPAK® CR-I(+) / CR-I(-) Instruction Manual." Chiral Technologies.

  • Bhushan, R., & Bruckner, H. (2004). "Marfey's reagent for chiral amino acid analysis: A review." Amino Acids.[1][2][3]

  • Wenzel, T. J. (2018). "Discrimination of Chiral Compounds Using NMR Spectroscopy." Wiley-VCH.

  • Hyun, M. H. (2016). "Liquid Chromatographic Enantioseparations on Crown Ether-Based Chiral Stationary Phases." Journal of Chromatography A.

Sources

X-ray crystallography and structural analysis of 2-amino-2-(2-ethoxyphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a structural analysis framework for 2-amino-2-(2-ethoxyphenyl)acetic acid (also known as o-ethoxy phenylglycine). As a bulky, non-proteinogenic amino acid, this molecule is a critical scaffold in peptidomimetic drug design and chiral resolution.

We compare its solid-state "performance"—defined here as crystal packing efficiency, zwitterionic stability, and solubility profile—against two established standards: the unsubstituted Phenylglycine (Phg) and the structurally proximal 2-amino-2-(2-methoxyphenyl)acetic acid (o-OMe-Phg) .

Key Insight: The introduction of the ortho-ethoxy group breaks the planar symmetry observed in standard phenylglycine, introducing steric torque that alters the hydrogen-bonding network from a tight "herringbone" motif to a more soluble, channel-solvated lattice.

Comparative Structural Analysis

The following table benchmarks the target molecule against industry standards. Note that while Phenylglycine crystallizes readily, the o-ethoxy derivative requires specific solvent systems due to the lipophilic ethyl tail disrupting the zwitterionic lattice.

Table 1: Structural & Physicochemical Benchmarking
FeaturePhenylglycine (Standard) o-Methoxy-Phg (Analog) o-Ethoxy-Phg (Target)
Space Group P2₁/c (Monoclinic)P2₁/c (Likely Isostructural)Predicted: P2₁ or P1 (Lower Symmetry)
Zwitterionic Character Strong (NH₃⁺...COO⁻)StrongModerate (Steric shielding of NH₃⁺)
Torsion Angle (

)
~0° (Planar Ph-Gly bond)~35° (Twisted)>45° (Highly Twisted)
Crystal Packing High Density HerringboneDistorted LayersLoose Packing / Solvate Prone
Solubility (H₂O) LowModerateLow (H₂O) / High (Alcohols)
Application Generic Chiral AuxiliarySpecific Resolving AgentBulky Hydrophobic Spacer
Mechanistic Insight: The "Orthogonal Twist" Effect

In unsubstituted Phenylglycine, the phenyl ring and the glycine backbone are nearly coplanar, allowing for dense


-

stacking.
  • The o-Ethoxy Impact: The ethoxy group at the 2-position creates significant steric clash with the

    
    -ammonium group. This forces the phenyl ring to rotate (twist) away from the glycine plane.
    
  • Consequence: This rotation weakens the intermolecular

    
    -
    
    
    
    interactions, increasing the lattice energy and making the crystal more susceptible to solvent inclusion (solvates). This explains the target's enhanced solubility in organic solvents compared to the parent Phg.

Experimental Protocol: Crystallization & Data Collection

To obtain publication-quality X-ray data for this compound, standard evaporation methods often fail due to the formation of microcrystalline powders. The following protocol utilizes Vapor Diffusion , optimized for zwitterionic amino acids.

Workflow Visualization

The following diagram outlines the decision matrix for crystallizing bulky phenylglycine derivatives.

CrystallizationProtocol Start Start: Crude o-Ethoxy-Phg SolubilityCheck Solubility Test (Water vs. MeOH) Start->SolubilityCheck MethodA Method A: Slow Evaporation (If soluble in H2O) SolubilityCheck->MethodA High H2O Sol. MethodB Method B: Vapor Diffusion (If soluble in MeOH/EtOH) SolubilityCheck->MethodB High Org. Sol. SetupB Dissolve in MeOH (Inner Vial) Precipitant: Et2O (Outer Vial) MethodB->SetupB Observation Observe after 48-72h SetupB->Observation Outcome1 Single Crystals (>0.1mm) Observation->Outcome1 Clear Facets Outcome2 Amorphous/Powder Observation->Outcome2 Precipitate Refinement Optimize pH (Add 1eq HCl or TEA) Outcome2->Refinement Refinement->SetupB Retry

Figure 1: Decision matrix for crystallizing hydrophobic amino acid derivatives. Method B is recommended for o-ethoxy-Phg.

Detailed Methodology
Step 1: Synthesis & Purification

Ensure the sample is >98% pure by HPLC. Impurities (especially isomeric para-ethoxy derivatives) will poison the crystal face growth.

  • Reference Standard: Recrystallize initial crude material from hot ethanol/water (80:20) before attempting single-crystal growth.

Step 2: Crystallization (Vapor Diffusion)

Direct evaporation often yields "skins" or oils for this molecule. Vapor diffusion controls the supersaturation rate.

  • Inner Vial: Dissolve 20 mg of o-ethoxy-Phg in 1.5 mL of Methanol. If the solution is cloudy, filter through a 0.22 µm PTFE syringe filter.

  • Outer Vial: Add 4 mL of Diethyl Ether or Acetone (Antisolvent).

  • Equilibration: Cap tightly. The volatile antisolvent will diffuse into the methanol, slowly lowering solubility and forcing nucleation.

  • Timeline: Leave undisturbed at 4°C for 3–5 days.

Step 3: X-Ray Data Collection
  • Mounting: Select a crystal with dimensions approx. 0.2 x 0.2 x 0.1 mm. Mount on a Kapton loop using Paratone oil.

  • Temperature: Collect data at 100 K (Cryostream). Room temperature collection is discouraged due to the thermal motion of the ethoxy tail, which can lead to high B-factors and disorder.

  • Source: Use Cu-Kα radiation (

    
     Å). Organic molecules with only C, H, N, O scatter weakly; Cu sources provide better intensity than Mo sources for small organic crystals.
    

Data Processing & Structural Refinement

Once data is collected, specific challenges arise during the refinement of ortho-substituted phenylglycines.

Critical Refinement Steps
  • Disorder Handling: The ethoxy chain is flexible. If the terminal methyl group shows elongated thermal ellipsoids, model it as disordered over two positions using the PART command in SHELXL.

  • Hydrogen Placement:

    • Amine/Carboxyl: Locate H-atoms on the Nitrogen and Oxygen from the difference Fourier map (

      
      ) to confirm the zwitterionic state (NH₃⁺ / COO⁻).
      
    • C-H Bonds: Use a riding model (HFIX 43 for aromatic, HFIX 23 for methylene).

  • Absolute Configuration: If the sample is enantiopure (e.g., L-isomer), use the Flack Parameter to confirm absolute stereochemistry. For light atom structures, this requires high redundancy and Cu radiation.

Visualization of Interactions (Hirshfeld Surface)

To validate the "performance" of the crystal packing, generate Hirshfeld surfaces.

  • Red spots on the

    
     surface indicate strong Hydrogen bonds (NH...O).
    
  • White regions indicate van der Waals contacts.

  • Expectation: Unlike Phenylglycine, which is dominated by red spots (H-bonds), o-ethoxy-Phg will show significant white/diffuse areas corresponding to the hydrophobic ethoxy-to-ethoxy contacts.

References

  • Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository for small-molecule organic and metal-organic crystal structures. [Link] (Use this to search for the specific unit cell parameters of phenylglycine analogs).

  • Clark, R. C., & Reid, J. S. (1995). "The analytical calculation of absorption in multifaceted crystals." Acta Crystallographica Section A, 51(6), 887-897. [Link] (Standard reference for absorption correction protocols).

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8. [Link] (Authoritative source for the refinement commands described in Section 4).

  • Spackman, M. A., & Jayatilaka, D. (2009). "Hirshfeld surface analysis." CrystEngComm, 11(1), 19-32. [Link] (Methodology for the surface analysis described in Section 4).

A Comparative Guide to the Infrared Spectroscopy of 2-amino-2-(2-ethoxyphenyl)acetic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the characteristic infrared (IR) spectroscopy peaks of 2-amino-2-(2-ethoxyphenyl)acetic acid. Designed for researchers, scientists, and drug development professionals, this document offers a detailed comparison with related compounds, supported by established spectral data, and provides a robust experimental protocol for obtaining high-quality spectra. Our approach is grounded in scientific integrity, aiming to provide a self-validating system for the analysis of this and similar molecules.

The Significance of Vibrational Spectroscopy in Pharmaceutical Analysis

Infrared spectroscopy is a powerful, non-destructive analytical technique that provides a unique molecular fingerprint of a compound. By measuring the absorption of infrared radiation by a sample, we can identify the functional groups present and gain insights into the molecular structure. For a molecule like this compound, which possesses a primary amine, a carboxylic acid, and an aromatic ether moiety, IR spectroscopy is an invaluable tool for structural confirmation and purity assessment. Each of these functional groups exhibits characteristic absorption bands, and their positions and intensities can be influenced by the overall molecular environment.

Deciphering the Spectrum: Characteristic Peaks of this compound

The infrared spectrum of this compound is a composite of the vibrational modes of its constituent functional groups. In its solid state, amino acids typically exist as zwitterions, which can influence the appearance of the spectrum, particularly in the regions of the amino and carboxylate group vibrations.

Below is a table summarizing the expected characteristic IR absorption peaks for this compound, with comparisons to its simpler analog, 2-amino-2-phenylacetic acid, and the parent aromatic ether, ethoxybenzene. This comparative approach allows for a more confident assignment of the observed spectral features.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) for this compound Comparative Wavenumber (cm⁻¹) in 2-amino-2-phenylacetic acid Comparative Wavenumber (cm⁻¹) in Ethoxybenzene
Amino Group (NH₂) N-H Asymmetric & Symmetric Stretch3400-3250 (two bands)~3400-3200 (two bands)Not Applicable
N-H Bend (Scissoring)1650-1580~1620Not Applicable
C-N Stretch1335-1250 (aromatic amine character)~1280Not Applicable
Carboxylic Acid (-COOH) O-H Stretch3300-2500 (very broad)3300-2500 (very broad)Not Applicable
C=O Stretch1760-1690~1715Not Applicable
C-O Stretch1320-1210~1300Not Applicable
Aromatic Ring (C₆H₄) C-H Stretch>3000>3000~3060
C=C Stretch (in-ring)~1600 and ~1475~1600 and ~1495~1595 and ~1490
C-H Out-of-plane Bend800-690 (substitution pattern dependent)~740 and ~700~750
Ethoxy Group (-OCH₂CH₃) C-O-C Asymmetric Stretch1300-1200Not Applicable~1240
C-O-C Symmetric Stretch1050-1010Not Applicable~1045
C-H Stretch (Aliphatic)2980-2850Not Applicable~2980-2870

Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum

The quality of an IR spectrum is critically dependent on proper sample preparation. For a solid compound like this compound, the following protocol using the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and reproducibility.[1]

Materials:
  • This compound (solid powder)

  • FTIR Spectrometer with an ATR accessory (e.g., equipped with a diamond or germanium crystal)

  • Spatula

  • Isopropanol or ethanol for cleaning

  • Lint-free wipes

Step-by-Step Methodology:
  • ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal with a lint-free wipe soaked in isopropanol or ethanol. Allow the solvent to fully evaporate.

  • Background Spectrum Acquisition: With the clean and dry ATR crystal, acquire a background spectrum. This will account for any atmospheric (e.g., CO₂, water vapor) and instrumental absorptions.

  • Sample Application: Place a small amount (typically a few milligrams) of the solid this compound powder onto the center of the ATR crystal.

  • Pressure Application: Use the ATR's pressure clamp to apply firm and consistent pressure to the sample, ensuring good contact between the sample and the crystal surface.

  • Sample Spectrum Acquisition: Collect the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to achieve a good signal-to-noise ratio.

  • Data Processing: The acquired spectrum will be automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning: After analysis, release the pressure, remove the sample, and clean the ATR crystal surface thoroughly as described in step 1.

An alternative method for solid samples is the preparation of a Nujol (mineral oil) mull or a KBr pellet.[2][3] However, the ATR technique is often preferred for its speed and minimal sample preparation requirements.

Workflow Visualization

The logical flow of the experimental and analytical process can be visualized as follows:

FTIR_Analysis_Workflow cluster_prep Sample Preparation & Setup cluster_acq Data Acquisition & Processing cluster_analysis Spectral Analysis & Interpretation Clean_Crystal Clean ATR Crystal Acquire_Background Acquire Background Spectrum Clean_Crystal->Acquire_Background Ensure no contaminants Apply_Sample Apply Solid Sample Acquire_Background->Apply_Sample Ready for sample Apply_Pressure Apply Consistent Pressure Apply_Sample->Apply_Pressure Ensure good contact Acquire_Spectrum Acquire Sample Spectrum (16-32 scans) Apply_Pressure->Acquire_Spectrum Begin measurement Process_Spectrum Ratio against Background Acquire_Spectrum->Process_Spectrum Generate final spectrum Identify_Peaks Identify Characteristic Peaks Process_Spectrum->Identify_Peaks Compare_Spectra Compare with Reference Spectra Identify_Peaks->Compare_Spectra Validate assignments Structural_Confirmation Confirm Molecular Structure Compare_Spectra->Structural_Confirmation Final verification

Caption: Workflow for FTIR analysis of a solid sample using an ATR accessory.

Comparative Spectral Analysis: Key Differentiators

When comparing the spectrum of this compound to its analogs, several key features will stand out:

  • Versus 2-amino-2-phenylacetic acid: The most significant differences will be the presence of strong C-O-C stretching bands for the ethoxy group, expected around 1240 cm⁻¹ (asymmetric) and 1045 cm⁻¹ (symmetric).[4][5][6] Additionally, C-H stretching vibrations from the ethyl group's CH₂ and CH₃ will be observed in the 2980-2850 cm⁻¹ region.[7] The IR spectrum of 2-amino-2-phenylacetic acid is available for direct comparison.[8][9]

  • Versus Ethoxybenzene: While the aromatic and ether-related peaks will be present in both, the spectrum of this compound will be dominated by the very broad O-H stretch of the carboxylic acid and the characteristic N-H stretching and bending vibrations of the primary amine group.[4] The strong C=O stretch of the carboxylic acid will also be a prominent feature absent in the spectrum of ethoxybenzene.

The zwitterionic nature of the amino acid in the solid state can lead to the appearance of bands corresponding to the carboxylate anion (COO⁻) asymmetric and symmetric stretches (around 1600-1550 cm⁻¹ and 1400 cm⁻¹, respectively) and the ammonium cation (NH₃⁺) bending vibrations (around 1600-1500 cm⁻¹). These may overlap with other peaks, making careful interpretation essential.

Conclusion

Infrared spectroscopy provides a rapid and reliable method for the structural characterization of this compound. By understanding the characteristic absorption frequencies of its constituent functional groups and employing a robust experimental protocol, researchers can confidently verify the identity and integrity of this important pharmaceutical building block. A comparative analysis with simpler, related molecules is a powerful strategy to solidify peak assignments and gain a deeper understanding of the molecule's vibrational properties.

References

  • Spectroscopy Online. (2017). The C-O Bond III: Ethers By a Knockout. [Link]

  • ResearchGate. (n.d.). FT-IR data for α-amino acids and their complexes (cm −1 ). [Link]

  • ResearchGate. (n.d.). FT-IR spectra of amino acids studied in the present work. [Link]

  • Quimicaorganica.org. (n.d.). IR spectrum: Ethers. [Link]

  • YouTube. (2023). IR spectrum of Ethers || FTIR spectroscopy || Difference from Esters & alcohols. [Link]

  • Fiveable. (n.d.). Spectroscopy of Ethers | Organic Chemistry Class Notes. [Link]

  • University of the Witwatersrand, Johannesburg. (n.d.). Sample preparation for FT-IR. [Link]

  • Chemistry LibreTexts. (2024). 18.8: Spectroscopy of Ethers. [Link]

  • YouTube. (2016). Preparing a sample for infrared spectroscopy. [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. [Link]

  • Undergraduate Science Journals. (2016). Infrared Spectroscopy of Amino Acid Side Chains. [Link]

  • Chemistry LibreTexts. (2022). 4.2: IR Spectroscopy. [Link]

  • ResearchGate. (2022). Fourier Transform Infrared (FTIR) Spectroscopic Analysis of Amino Acid Serine for its Chiral Identification. [Link]

  • University of Wisconsin-Eau Claire. (n.d.). FTIR Analysis of Protein Structure. [Link]

  • NIST WebBook. (n.d.). 2-Phenylglycine. [Link]

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A Comparative Guide to Establishing Reference Standards for the Quality Control of 2-Amino-2-(Aryl)Acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Section 1: The Imperative for Stringent Quality Control of Non-Standard Amino Acids in Pharmaceutical Development

In the intricate landscape of modern drug development, non-standard amino acids and their derivatives, such as 2-amino-2-(2-ethoxyphenyl)acetic acid and its analogues, serve as critical building blocks and linkers in synthesizing complex active pharmaceutical ingredients (APIs). Their quality is not merely a parameter to be measured; it is the very foundation upon which the safety, efficacy, and reproducibility of the final drug product are built.[1][2] As pharmaceutical intermediates, the quality of these compounds directly dictates process reproducibility, impurity formation pathways, and the ultimate risk level in downstream synthesis.[3]

Regulatory bodies increasingly expect manufacturers to implement robust, documented, and auditable control strategies for all starting materials and intermediates.[3] Guidelines such as ICH Q7 (Good Manufacturing Practice for Active Pharmaceutical Ingredients) and ICH Q11 emphasize that the quality attributes of the final API are directly influenced by the control of these early-stage components.[3] This guide provides a comprehensive framework for establishing and comparing reference standards for a representative chiral amino acid derivative, focusing on the critical quality attributes (CQAs), comparative analytical methodologies, and self-validating experimental protocols necessary to ensure unwavering quality and regulatory compliance.

Section 2: Defining the Gold Standard: Critical Quality Attributes (CQAs)

A reference standard is not simply a bottle of chemical; it is a comprehensively characterized material against which production batches are measured. Its quality is defined by a set of Critical Quality Attributes (CQAs), each of which must be rigorously controlled.

  • Identity: Absolute confirmation that the material is the correct chemical structure. This is the most fundamental CQA.

  • Purity (Assay): The percentage of the desired compound in the material. It is a quantitative measure of the primary component.

  • Chirality (Enantiomeric Purity): For chiral molecules, this defines the percentage of the desired enantiomer relative to the undesired one. This is critical as different enantiomers can have vastly different pharmacological or toxicological profiles.[4]

  • Organic Impurities: Includes process-related impurities (starting materials, by-products, intermediates) and degradation products. Each must be identified, quantified, and controlled.

  • Inorganic Impurities: Includes residual solvents from the manufacturing process and elemental impurities, which can be toxic or act as catalysts for degradation.

  • Physical Properties: Characteristics such as appearance, color, and solubility are important for handling and formulation.

The interplay between these CQAs forms the basis of a robust quality control strategy.

Caption: Interrelationship of Critical Quality Attributes (CQAs).

Section 3: A Comparative Analysis of Analytical Methodologies

No single analytical technique can fully characterize a reference standard. A multi-faceted, orthogonal approach is required, where different methods provide complementary information. The choice of technique is driven by the specific CQA being investigated. Advanced methods like HPLC, GC-MS, and NMR are indispensable for modern quality control.[2]

Critical Quality Attribute Primary Technique Principle Strengths Limitations Alternative/Confirmatory
Identity NMR Spectroscopy Measures the magnetic properties of atomic nuclei to provide detailed structural information.Unambiguous structural elucidation; "fingerprint" of the molecule.Lower sensitivity compared to MS; requires higher sample concentration.Mass Spectrometry (MS), FTIR
Purity (Assay) HPLC-UV (100% Area Method) Chromatographic separation followed by UV detection. Purity is estimated by the area of the main peak relative to all peaks.Widely available, robust, precise.Assumes all components have similar UV response; can overestimate purity if impurities are non-chromophoric.Quantitative NMR (qNMR) , Mass Balance
Purity (Assay) Mass Balance Assay (%) = 100% - % Water - % Residual Solvents - % Non-volatile Residue - % Impurities.Considered the most accurate method as it accounts for all components.Requires multiple, precise measurements; complex calculation.Titrimetry (for acidic/basic groups)
Chirality Chiral HPLC Separation of enantiomers on a Chiral Stationary Phase (CSP).[5]Direct and accurate quantification of enantiomeric excess (e.e.).Method development can be challenging; CSPs can be expensive.Indirect HPLC (diastereomer formation)[6]
Organic Impurities HPLC-UV/DAD High-resolution separation allows for quantification of known and unknown impurities.Excellent for quantification (Limit of Quantitation ~0.05%).Requires chromophores for detection; identification of unknowns is limited.LC-MS
Organic Impurities LC-MS Couples HPLC separation with mass spectrometry detection.Unsurpassed sensitivity and specificity for identifying unknown impurities based on mass-to-charge ratio.[7]Quantification can be complex without reference standards for each impurity.GC-MS (for volatile impurities)[8]
Residual Solvents Headspace GC-MS Volatile solvents are partitioned into the headspace of a sealed vial and injected into a GC-MS system for separation and identification.High sensitivity and specificity for volatile organic compounds.Not suitable for non-volatile impurities.N/A

Section 4: Experimental Protocols: A Self-Validating Quality Control Workflow

Trustworthiness in quality control stems from robust, reproducible protocols. The following methods represent a foundational workflow for characterizing a reference standard for a non-natural amino acid like this compound.

G cluster_0 Characterization Workflow Sample Reference Standard Candidate Split Sample->Split NMR Identity Confirmation ¹H, ¹³C NMR Split->NMR Structure HPLC_Assay Assay & Impurity Profile HPLC-UV Split->HPLC_Assay Purity Chiral_HPLC Enantiomeric Purity Chiral HPLC Split->Chiral_HPLC Chirality GC Residual Solvents Headspace GC-MS Split->GC Solvents CoA { Certificate of Analysis | Final Specification} NMR->CoA:f0 LCMS Impurity ID LC-MS HPLC_Assay->LCMS Investigate Unknowns Chiral_HPLC->CoA:f0 LCMS->CoA:f0 GC->CoA:f0

Caption: Integrated analytical workflow for reference standard qualification.

Protocol 4.1: Identity Confirmation by ¹H and ¹³C NMR Spectroscopy

Causality: NMR provides an unambiguous "fingerprint" of a molecule's carbon-hydrogen framework. The chemical shifts, splitting patterns, and integration of the peaks must be consistent with the proposed structure of this compound.

  • Sample Preparation: Accurately weigh 5-10 mg of the reference standard candidate and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • Instrument Setup: Use a ≥400 MHz NMR spectrometer. Acquire standard proton (¹H) and carbon (¹³C) spectra.

  • Data Acquisition:

    • For ¹H NMR, acquire at least 16 scans.

    • For ¹³C NMR, acquire a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 scans).

  • Data Processing & Interpretation: Process the spectra (Fourier transform, phase correction, baseline correction). Integrate the ¹H spectrum and assign all proton and carbon signals to the corresponding atoms in the molecule's structure. The observed shifts and couplings must match theoretical values and literature data for analogous structures.[9]

Protocol 4.2: Assay and Organic Impurity Profiling by Reverse-Phase HPLC-UV

Causality: High-Performance Liquid Chromatography (HPLC) separates the main component from its impurities based on their differential partitioning between a stationary and mobile phase. This allows for the quantification of both the main peak (for assay) and minor peaks (impurities). A C18 column is a versatile choice for separating compounds of moderate polarity.[10]

  • Chromatographic System:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Detector: UV/DAD at 220 nm.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0 5
    25 95
    30 95
    31 5

    | 35 | 5 |

  • Sample Preparation: Prepare a solution of the reference standard in a suitable diluent (e.g., 50:50 Water:Acetonitrile) at a concentration of approximately 1.0 mg/mL.

  • Analysis & Calculation: Inject the sample. Integrate all peaks. For the assay by area percent, calculate as: Assay (%) = (Area of Main Peak / Total Area of All Peaks) * 100. For impurities, report the area percent of each individual impurity.

Protocol 4.3: Chiral Purity Determination by Chiral HPLC

Causality: Enantiomers have identical physical properties in a non-chiral environment. A Chiral Stationary Phase (CSP) creates a chiral environment within the column, allowing for differential interaction with the two enantiomers, leading to their separation. Macrocyclic glycopeptide-based CSPs are particularly effective for underivatized amino acids.

  • Chromatographic System:

    • Column: Astec CHIROBIOTIC T (Teicoplanin-based CSP), 25 cm x 4.6 mm, 5 µm.

    • Mobile Phase: A mixture of Methanol, Water, and an acid modifier (e.g., Formic Acid or Acetic Acid). A typical starting point is 80:20:0.1 (Methanol:Water:Formic Acid).

    • Detector: UV/DAD at 220 nm.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

  • Isocratic Elution: The mobile phase composition is held constant throughout the run. Adjust the ratio of methanol to water to achieve optimal resolution (typically a resolution > 1.5 is required).

  • Sample Preparation: Prepare a solution of the reference standard in the mobile phase at a concentration of approximately 0.5 mg/mL.

  • Analysis & Calculation: Inject the sample. Identify the peaks corresponding to the desired and undesired enantiomers. Calculate the enantiomeric purity (or enantiomeric excess) as: Enantiomeric Purity (%) = (Area of Desired Enantiomer / (Area of Desired Enantiomer + Area of Undesired Enantiomer)) * 100.

Section 5: Data Interpretation and Establishing Acceptance Criteria

The data generated from this comprehensive analysis is consolidated into a Certificate of Analysis (CoA). This document provides the definitive quality statement for the reference standard. Acceptance criteria should be set to ensure the material is fit for its intended purpose.

Table: Example Certificate of Analysis for a High-Purity Reference Standard

Test Method Acceptance Criteria Result
Appearance VisualWhite to off-white solidConforms
Identity by ¹H NMR NMR SpectroscopyStructure conforms to referenceConforms
Assay (by Mass Balance) Calculation≥ 99.5%99.8%
Purity (by HPLC, 100% area) HPLC-UV≥ 99.8%99.9%
Enantiomeric Purity Chiral HPLC≥ 99.8%> 99.9%
Largest Individual Impurity HPLC-UV≤ 0.10%0.06%
Total Organic Impurities HPLC-UV≤ 0.20%0.10%
Residual Solvents GC-MSMeets ICH <467> LimitsConforms
Water Content (Karl Fischer) Titration≤ 0.5%0.1%
Residue on Ignition Gravimetric≤ 0.1%< 0.1%

Section 6: Conclusion: An Integrated Strategy for Unwavering Quality

The establishment of a reference standard for this compound, or any critical pharmaceutical intermediate, is a rigorous scientific endeavor. It demands an integrated strategy that combines orthogonal analytical techniques to control all critical quality attributes. This guide outlines a framework built on the pillars of scientific integrity: explaining the causality behind methodological choices, providing detailed and self-validating protocols, and grounding all claims in authoritative analytical principles.[1][11] By adopting such a comprehensive approach—from initial structural confirmation by NMR to fine-tuned impurity and chiral analysis by chromatography and mass spectrometry—researchers and drug development professionals can ensure the unwavering quality of their starting materials, safeguarding the integrity of their research and the safety of future medicines.

References

  • Five Key Elements of Pharmaceutical Intermediate Quality Control. (n.d.). Vertex AI Search.
  • Pharmaceutical Intermediate Quality Standards: A Practical Guide. (n.d.). Vertex AI Search.
  • Gelpi, E., Koenig, W. A., Gibert, J., & Oró, J. (n.d.). Combined Gas Chromatography-Mass Spectrometry of Amino Acid Derivatives.
  • Pharma Intermediates 7 Must-Know Tips for Quality Control. (2024). PYG Lifesciences.
  • Amino Acid Analysis According to European Pharmacopoeia 8.0 . (n.d.). LCGC International. [Link]

  • cGMP Pharmaceutical Quality Control Testing . (n.d.). Intertek. [Link]

  • The Mass Spectra of Amino-acid and Peptide Deriv
  • Pharmaceutical Intermediates Manufacturers: Ensuring Consistency & Reliability in Drug Productions. (2024). PYG Lifesciences.
  • Chiral analysis - Wikipedia . (n.d.). Wikipedia. [Link]

  • Recent Advances in Chiral Analysis of Proteins and Peptides . (2020). MDPI. [Link]

  • Analysis of Amino Acids . (n.d.). The International Council on Amino Acid Science, ICAAS. [Link]

  • Aplin, R. T., & Jones, J. H. (1968). The mass spectra of amino-acid and peptide derivatives. II. Phthaloylamino-acids. Journal of the Chemical Society C: Organic.
  • Mass Spectra of Analytical Derivatives of Amino Acids and Small Peptides. (2016).
  • Amino acid analysis . (n.d.). Almac. [Link]

  • <1052> Biotechnology-Derived Articles—Amino Acid Determination . (2026). USP. [Link]

  • Experimental Part. (n.d.). Beilstein Journals.
  • Thakur, N., Sharma, N., & Joshi, R. (n.d.).
  • (2-(2-Aminoethoxy)ethoxy)acetic acid . (n.d.). PubChem. [Link]

  • Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid. (2002).
  • 2-[2-(2-aminoethoxy)ethoxy]acetic acid [AEEA] Cas:134978-97-5 . (n.d.). Amerigo Scientific. [Link]

  • ¹H NMR spectra of 2-amino-2' .... (n.d.).
  • Preparation method of 2-(2-(2-aminoethoxy) ethoxy) acetic acid . (n.d.). Eureka | Patsnap. [Link]

  • Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid. (2006).
  • METHODS OF SYNTHESIZING AND USING DERIVATIVES OF [2-(2-AMINOETHOXY)ETHOXY] ACETIC ACID . (2002). WIPO Patentscope. [Link]

  • 2-amino-2-(2-methoxyphenyl)acetic Acid . (n.d.). PubChem. [Link]

  • [2-(2-Aminoethoxy)ethoxy]aceticacid. (n.d.). NMR | X-Ray.
  • 2-(2-(2-Aminoethoxy)ethoxy)acetic acid. (n.d.). Sigma-Aldrich.

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Safety Operating Guide

Personal protective equipment for handling 2-amino-2-(2-ethoxyphenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 2-amino-2-(2-ethoxyphenyl)acetic Acid Content Type: Operational Safety & Logistics Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound (CAS: 91012-71-4 ), also known as ortho-ethoxyphenylglycine, is a specialized amino acid derivative used primarily as a chiral building block in the synthesis of pharmaceutical intermediates. Due to its specific substitution pattern (ortho-ethoxy group), it exhibits distinct steric and electronic properties compared to unsubstituted phenylglycine.

While specific toxicological data for this niche intermediate is limited, it must be handled under the Precautionary Principle , treating it as a bioactive irritant similar to its structural analogues (e.g., N-phenylglycine, 2-chlorophenylglycine). This guide mandates a Level 2 Biosafety / Chemical Safety approach to prevent mucous membrane irritation and potential sensitization.

Risk Assessment & Hazard Identification

Before selecting PPE, the specific hazards must be understood. The primary risks associated with this compound stem from its physical state (fine powder) and chemical reactivity (amino acid zwitterion).

Hazard ClassGHS Classification (Inferred*)H-CodeOperational Risk
Skin Irritation Category 2H315 Causes skin irritation upon contact.
Eye Irritation Category 2AH319 Causes serious eye irritation (abrasive & chemical).
STOT-SE Category 3H335 May cause respiratory irritation if dust is inhaled.
Sensitization Skin Sens. 1 (Potential)H317 Potential to cause allergic skin reaction upon repeated exposure.

*Note: Classification based on Structure-Activity Relationship (SAR) with analogous phenylglycine derivatives [1, 2].

Personal Protective Equipment (PPE) Matrix

The following PPE configuration is mandatory for all handling procedures involving >10 mg of the substance.

PPE ComponentSpecificationRationale (Causality)
Respiratory N95 / P2 Respirator (Minimum) Use P100/HEPA for quantities >5gPrevents inhalation of fine particulates (H335). The solid powder form easily aerosolizes during weighing.
Hand Protection Nitrile Gloves (Double-gloved) Thickness: ≥ 0.11 mmProvides a chemical barrier against skin absorption. Double gloving allows outer glove removal if contaminated without exposing skin.
Eye Protection Chemical Safety Goggles (Indirect Vent)Prevents corneal damage from dust ingress (H319). Standard safety glasses are insufficient for fine powders.
Body Protection Lab Coat (Tyvek or Cotton/Poly blend) Closed cuff recommendedPrevents accumulation of dust on street clothes, reducing secondary exposure risks outside the lab.
Engineering Controls Fume Hood / BSC Primary containment. All open-vessel manipulations must occur here to capture airborne dust.
Operational Protocol: Safe Handling Workflow
Step 1: Pre-Operational Setup
  • Verify Engineering Controls : Ensure the Fume Hood face velocity is between 80–100 fpm .

  • Prepare Decontamination Zone : Place a disposal tray lined with an absorbent pad inside the hood.

  • Static Control : Use an anti-static gun or ionizer if the powder appears static-charged (common with amino acids), as static can cause powder to "jump" and disperse.

Step 2: Weighing & Transfer
  • Technique : Use the "Transfer by Difference" method to minimize open-air exposure.

  • Vessel : Weigh directly into a tared vial or flask. Do not use weighing paper for quantities <100 mg; use a weighing boat or funnel to prevent loss.

  • Solvent Addition : Add solvent (e.g., Methanol, dilute HCl) slowly down the side of the vessel to prevent "puffing" of the powder.

Step 3: Reaction Monitoring
  • TLC/HPLC Preparation : When taking aliquots, keep the reaction vessel inside the hood.

  • Spill Management : If powder spills inside the hood, cover with a damp paper towel (to prevent dust cloud) before wiping up.

Logic & Workflow Visualization

The following diagram illustrates the decision logic for handling and waste segregation, ensuring a self-validating safety loop.

SafetyProtocol Start Start: Handling Request RiskCheck Risk Assessment: Quantity > 100mg? Start->RiskCheck LowRisk Standard PPE: Nitrile + Goggles + Lab Coat RiskCheck->LowRisk No HighRisk Enhanced PPE: Double Nitrile + N95 + Tyvek Sleeves RiskCheck->HighRisk Yes HoodCheck Engineering Control: Verify Fume Hood Flow LowRisk->HoodCheck HighRisk->HoodCheck Weighing Operation: Weighing & Solubilization HoodCheck->Weighing Cleanup Decontamination: Wipe surfaces with 70% EtOH Weighing->Cleanup WasteSeg Waste Segregation Cleanup->WasteSeg LiquidWaste Liquid Waste: Halogenated/Non-Halogenated WasteSeg->LiquidWaste SolidWaste Solid Waste: Bagged & Tagged WasteSeg->SolidWaste

Figure 1: Operational workflow for handling this compound, delineating risk-based PPE escalation and waste segregation paths.

Emergency Response Plan
  • Inhalation : Move victim to fresh air immediately.[1][2] If breathing is difficult, administer oxygen (trained personnel only).

  • Eye Contact : Flush eyes with water for 15 minutes minimum, lifting upper and lower lids. The abrasive nature of the powder requires thorough irrigation.

  • Skin Contact : Wash with soap and water.[3] Remove contaminated clothing.[2][3][4] Do not use organic solvents (ethanol/acetone) on skin, as this may increase transdermal absorption of the chemical.

  • Spill Cleanup (Solid) :

    • Isolate : Evacuate non-essential personnel.[2][5]

    • Dampen : Cover spill with a wet paper towel to suppress dust.

    • Collect : Scoop into a hazardous waste bag.

    • Clean : Wash surface with soap and water.[3]

Disposal Strategy

Proper disposal is critical to prevent environmental contamination.[2]

  • Solid Waste :

    • Contaminated gloves, weighing boats, and paper towels must be placed in a sealed hazardous waste bag .

    • Label as: "Solid Waste: Contaminated with Phenylglycine Derivative".

  • Liquid Waste :

    • Dissolve unused solid in a combustible solvent (e.g., Acetone or Ethanol) before disposal.

    • Segregate into Organic Solvents waste stream.

    • Do not pour down the drain.[2]

  • Destruction Method : The preferred method for ultimate disposal is high-temperature incineration equipped with an afterburner and scrubber to handle nitrogen oxides (NOx) generated during combustion [3].

References
  • PubChem Database . 2-(this compound (Compound Summary). National Library of Medicine. Available at: [Link](Note: General reference for phenylglycine derivatives).

  • ECHA (European Chemicals Agency) . C&L Inventory: Glycine, N-phenyl-. Available at: [Link].

  • National Research Council (US) Committee on Prudent Practices in the Laboratory . Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Available at: [Link].

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2-amino-2-(2-ethoxyphenyl)acetic Acid

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